molecular formula C10H21N3O6 B1675770 L-Lysine L-Aspartate CAS No. 27348-32-9

L-Lysine L-Aspartate

Número de catálogo: B1675770
Número CAS: 27348-32-9
Peso molecular: 279.29 g/mol
Clave InChI: CPYVQXAASIFAMD-KNIFDHDWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lysine aspartate is a bioactive chemical.

Propiedades

IUPAC Name

(2S)-2-aminobutanedioic acid;(2S)-2,6-diaminohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.C4H7NO4/c7-4-2-1-3-5(8)6(9)10;5-2(4(8)9)1-3(6)7/h5H,1-4,7-8H2,(H,9,10);2H,1,5H2,(H,6,7)(H,8,9)/t5-;2-/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYVQXAASIFAMD-KNIFDHDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N.C(C(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)N.C([C@@H](C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

33218-32-5
Record name L-Aspartic acid, polymer with L-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33218-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80181785
Record name Lysine aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27348-32-9
Record name L-Aspartic acid, compd. with L-lysine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27348-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lysine aspartate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027348329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lysine aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-aspartic acid, compound with L-lysine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.007
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LYSINE ASPARTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23227F83U0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to L-Lysine L-Aspartate: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Lysine L-Aspartate, a salt formed from the essential amino acid L-lysine and the non-essential amino acid L-aspartic acid, is a compound of increasing interest in the pharmaceutical and nutraceutical industries. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological relevance. It details established analytical methodologies and explores the metabolic pathways associated with its constituent amino acids. This document is intended to serve as a foundational resource for professionals engaged in research and development involving this compound.

Chemical Structure and Identification

This compound is an ionic salt resulting from the acid-base reaction between the basic amino acid L-lysine and the acidic amino acid L-aspartic acid. The structure is characterized by the electrostatic interaction between the protonated amino groups of L-lysine and the deprotonated carboxyl groups of L-aspartic acid.

The chemical identity of this compound is defined by the following identifiers:

IdentifierValue
CAS Number 27348-32-9
Molecular Formula C₁₀H₂₁N₃O₆
Molecular Weight 279.29 g/mol
SMILES C(CCN)CC(C(=O)O)N.C(C(C(=O)O)N)C(=O)O
InChI InChI=1S/C6H14N2O2.C4H7NO4/c7-4-2-1-3-5(8)6(9)10;5-2(4(8)9)1-3(6)7/h5H,1-4,7-8H2,(H,9,10);2H,1,5H2,(H,6,7)(H,8,9)/t5-;2-/m00/s1

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and biological activity. A summary of these properties is presented below.

PropertyValueReference
Appearance White powder, odorless or with a slight, peculiar smell.[1]
Density 1.412 g/cm³[1]
Boiling Point 516.6°C at 760 mmHg[2]
Solubility Soluble in water. Insoluble in ethanol and ether. Soluble in DMSO.[1][3]
Storage Conditions -20°C[1]
Dissociation Constants (pKa)

The pKa values of the constituent amino acids are critical for understanding the ionization state of this compound in different pH environments.

Amino AcidpKa (α-carboxyl)pKa (α-amino)pKa (side chain)
L-Lysine 2.188.9510.53
L-Aspartic Acid 2.109.823.86

Data sourced from multiple references.[4][5][6][7]

Synthesis and Manufacturing

Synthesis Protocol Overview

The synthesis of this compound is achieved through a straightforward neutralization reaction. The general procedure is as follows:

  • Preparation of Free L-Lysine: L-lysine is typically supplied as L-lysine hydrochloride. The free base of L-lysine is obtained from this salt.

  • Neutralization: An equimolar amount of L-aspartic acid is added to an aqueous solution of free L-lysine. The mixture is stirred to facilitate the acid-base reaction.

  • Concentration and Crystallization: The resulting solution of this compound is concentrated, often under reduced pressure, to induce supersaturation.

  • Isolation and Drying: The formed crystals are isolated by filtration, washed, and dried to yield the final product.[1]

A logical workflow for the synthesis is depicted below.

G cluster_0 Synthesis Workflow Start Start Prepare L-Lysine Free Base Prepare L-Lysine Free Base Start->Prepare L-Lysine Free Base Dissolve in Water Dissolve in Water Prepare L-Lysine Free Base->Dissolve in Water Add Equimolar L-Aspartic Acid Add Equimolar L-Aspartic Acid Dissolve in Water->Add Equimolar L-Aspartic Acid Stir for Neutralization Stir for Neutralization Add Equimolar L-Aspartic Acid->Stir for Neutralization Concentrate Solution Concentrate Solution Stir for Neutralization->Concentrate Solution Induce Crystallization Induce Crystallization Concentrate Solution->Induce Crystallization Filter and Wash Crystals Filter and Wash Crystals Induce Crystallization->Filter and Wash Crystals Dry Product Dry Product Filter and Wash Crystals->Dry Product End End Dry Product->End

Logical workflow for the synthesis of this compound.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the quantification of amino acids, including L-lysine and L-aspartic acid, and by extension, their salt.

Experimental Protocol: HPLC Analysis of L-Lysine

The following protocol outlines a general method for the analysis of L-lysine, which can be adapted for the analysis of this compound. This often involves a pre-column derivatization step to enhance detection.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound of known concentration in an appropriate solvent (e.g., water or a suitable buffer).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare the sample solution by dissolving the material to be analyzed in the same solvent.

  • Derivatization (Example using o-Phthalaldehyde - OPA):

    • To a specific volume of the standard or sample solution, add the OPA reagent.

    • Allow the reaction to proceed for a defined period to ensure complete derivatization.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., sodium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[8][9][10]

    • Flow Rate: Typically in the range of 0.5-1.5 mL/min.[10]

    • Detection: Fluorescence detection is used for OPA derivatives. UV detection at low wavelengths (e.g., ~210-220 nm) can be used for underivatized amino acids.[10]

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the L-lysine derivative against the concentration of the standards.

    • Determine the concentration of L-lysine in the sample by interpolating its peak area on the calibration curve.

The general workflow for HPLC analysis is illustrated below.

G cluster_1 HPLC Analysis Workflow Start Start Sample Preparation Sample Preparation Start->Sample Preparation Derivatization (Optional) Derivatization (Optional) Sample Preparation->Derivatization (Optional) HPLC Injection HPLC Injection Derivatization (Optional)->HPLC Injection Chromatographic Separation Chromatographic Separation HPLC Injection->Chromatographic Separation Detection Detection Chromatographic Separation->Detection Data Acquisition Data Acquisition Detection->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Quantification Quantification Peak Integration->Quantification End End Quantification->End G L-Aspartate L-Aspartate Aspartate_Kinase Aspartate Kinase L-Aspartate->Aspartate_Kinase beta-Aspartyl_phosphate β-Aspartyl phosphate Aspartate_Kinase->beta-Aspartyl_phosphate Aspartate-semialdehyde_dehydrogenase Aspartate-semialdehyde dehydrogenase beta-Aspartyl_phosphate->Aspartate-semialdehyde_dehydrogenase Aspartate-beta-semialdehyde Aspartate-β-semialdehyde Aspartate-semialdehyde_dehydrogenase->Aspartate-beta-semialdehyde Dihydrodipicolinate_synthase Dihydrodipicolinate synthase Aspartate-beta-semialdehyde->Dihydrodipicolinate_synthase 2,3-Dihydrodipicolinate 2,3-Dihydrodipicolinate Dihydrodipicolinate_synthase->2,3-Dihydrodipicolinate Pathway_to_Lysine ...Multiple Steps... 2,3-Dihydrodipicolinate->Pathway_to_Lysine L-Lysine L-Lysine Pathway_to_Lysine->L-Lysine

References

Synthesis and Characterization of L-Lysine L-Aspartate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of L-Lysine L-Aspartate, a complex formed between the essential amino acid L-lysine and the non-essential amino acid L-aspartate. This document details the experimental protocols for its preparation and a suite of analytical techniques for its thorough characterization. All quantitative data is summarized in structured tables for clarity and comparative analysis. Furthermore, this guide includes Graphviz diagrams to visualize key experimental workflows.

Introduction

This compound is a salt formed from a 1:1 molar ratio of L-lysine and L-aspartic acid. L-lysine is an essential amino acid crucial for protein synthesis and various metabolic functions, while L-aspartate is a non-essential amino acid that plays a key role in the citric acid and urea cycles. The formation of this complex can modify the physicochemical properties of the individual amino acids, potentially influencing their bioavailability, stability, and therapeutic applications. This guide serves as a technical resource for researchers engaged in the study and development of amino acid-based compounds.

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of equimolar quantities of L-lysine and L-aspartic acid in an aqueous solution, followed by crystallization.

Experimental Protocol

A detailed method for the synthesis and crystallization of this compound is provided below.[1][2]

Materials:

  • L-Lysine (purity > 98%)

  • L-Aspartic acid (purity > 98%)

  • Deionized water

Procedure:

  • Dissolve equimolar amounts of L-lysine and L-aspartic acid in a minimal amount of deionized water at room temperature with continuous stirring until a clear solution is obtained.

  • Filter the resulting solution to remove any particulate impurities.

  • Allow the solvent to evaporate slowly at a constant temperature (e.g., 25°C) in a dust-free environment.

  • Monitor the solution for the formation of single crystals.

  • Once crystals of suitable size are formed, they can be harvested from the mother liquor.

Synthesis_Workflow A Dissolve Equimolar L-Lysine & L-Aspartic Acid in Deionized Water B Stir until Clear Solution Forms A->B C Filter Solution B->C D Slow Solvent Evaporation (Constant Temperature) C->D E Crystal Formation D->E F Harvest Crystals E->F

Figure 1: Synthesis and crystallization workflow for this compound.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and structural properties. The following sections detail the experimental protocols for various analytical techniques.

Single Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a powerful technique to determine the precise three-dimensional arrangement of atoms within a crystal.

Experimental Protocol:

  • A suitable single crystal of this compound is mounted on a goniometer.

  • X-ray diffraction data is collected at a controlled temperature using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

  • The crystal structure is solved and refined using appropriate software packages.

Quantitative Data: The crystallographic data for this compound is summarized in the table below.[3]

ParameterValue
Molecular FormulaC₁₀H₂₁N₃O₆
Molecular Weight279.29 g/mol
Crystal SystemMonoclinic
Space GroupP2₁
a5.539(3) Å
b7.848(4) Å
c15.324(15) Å
β99.1(1)°
Volume657.74 ų
Z2
Calculated Density1.410 g/cm³
Spectroscopic Characterization

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • A small amount of the crystalline sample is mixed with KBr powder and pressed into a pellet.

  • The FT-IR spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹) using an FT-IR spectrometer.

Interpretation: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups of both amino acids, including N-H stretching of amino groups, O-H stretching of carboxylic acid groups, and C=O stretching of carboxylate groups.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Experimental Protocol:

  • A solution of this compound of known concentration is prepared in a suitable solvent (e.g., water).

  • The UV-Vis absorption spectrum is recorded over a specific wavelength range (e.g., 200-400 nm) using a spectrophotometer.

Quantitative Data:

Parameter Value

| λmax | ~210 nm (indicative of amino acid backbone) |

¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms.

Experimental Protocol:

  • A sample of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O).

  • ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer.

Expected Chemical Shifts (in D₂O, approximate):

  • ¹H NMR: Signals corresponding to the α-H, β-H, γ-H, δ-H, and ε-H protons of the lysine moiety and the α-H and β-H protons of the aspartate moiety.

  • ¹³C NMR: Signals corresponding to the carboxyl, α-carbon, and side-chain carbons of both lysine and aspartate.

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of the compound.

Experimental Protocol:

  • A small amount of the sample is placed in an appropriate pan (e.g., alumina).

  • The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen).

  • The change in mass (TGA) or heat flow (DSC) is recorded as a function of temperature.

Expected Results:

  • TGA: A thermogram showing the decomposition temperature of the compound.

  • DSC: A thermogram indicating any phase transitions, such as melting or decomposition, with their corresponding temperatures and enthalpy changes.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the synthesized this compound.

Experimental Protocol:

  • Column: A suitable reversed-phase or ion-exchange column.

  • Mobile Phase: An appropriate buffer system.

  • Detection: UV or mass spectrometry detector.

  • A solution of the sample is injected into the HPLC system, and the chromatogram is recorded.

Expected Results: A single major peak in the chromatogram would indicate a high purity of the this compound complex.

Characterization_Workflow cluster_structural Structural Analysis cluster_spectroscopic Spectroscopic Analysis cluster_physicochemical Physicochemical Properties A Single Crystal X-ray Diffraction B Powder X-ray Diffraction C FT-IR Spectroscopy D UV-Vis Spectroscopy E NMR Spectroscopy (¹H & ¹³C) F Mass Spectrometry G Thermal Analysis (TGA/DSC) H Chromatography (HPLC) I Elemental Analysis Synthesized_Compound Synthesized This compound Synthesized_Compound->A Synthesized_Compound->B Synthesized_Compound->C Synthesized_Compound->D Synthesized_Compound->E Synthesized_Compound->F Synthesized_Compound->G Synthesized_Compound->H Synthesized_Compound->I

Figure 2: Comprehensive characterization workflow for this compound.

Signaling Pathways

While specific signaling pathways for the this compound complex are not extensively documented, the individual components, L-lysine and L-aspartate, are known to participate in several crucial biological pathways.

L-Lysine:

  • mTORC1 Pathway: L-lysine is known to activate the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[4]

  • Protein Synthesis and Degradation: As an essential amino acid, L-lysine is a fundamental building block for protein synthesis. Its availability also influences protein degradation pathways.

L-Aspartate:

  • Neurotransmitter: L-aspartate acts as an excitatory neurotransmitter in the central nervous system, primarily by activating N-methyl-D-aspartate (NMDA) receptors.[5]

  • Metabolic Pathways: L-aspartate is a key intermediate in the urea cycle and gluconeogenesis. It is also a precursor for the biosynthesis of other amino acids and nucleotides.[5]

Signaling_Pathways cluster_lysine L-Lysine cluster_aspartate L-Aspartate Lysine L-Lysine mTORC1 mTORC1 Pathway Lysine->mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Aspartate L-Aspartate NMDA_Receptor NMDA Receptor Activation Aspartate->NMDA_Receptor Urea_Cycle Urea Cycle Aspartate->Urea_Cycle Gluconeogenesis Gluconeogenesis Aspartate->Gluconeogenesis LLA This compound LLA->Lysine Dissociation LLA->Aspartate Dissociation

Figure 3: Involvement of L-Lysine and L-Aspartate in major signaling pathways.

Conclusion

This technical guide has outlined the synthesis and comprehensive characterization of this compound. The provided experimental protocols and tabulated data offer a valuable resource for researchers in the fields of chemistry, biochemistry, and pharmaceutical sciences. The detailed characterization ensures the identity, purity, and structural integrity of the synthesized complex, which is fundamental for any subsequent biological or pharmacological investigations. Further research into the specific biological activities and signaling pathways of the this compound complex is warranted to explore its full therapeutic potential.

References

The Converging Roles of L-Lysine and L-Aspartate in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lysine, an essential amino acid, and L-Aspartate, a non-essential amino acid, are fundamental players in a vast network of cellular metabolic pathways. While their individual roles are well-documented, the synergistic potential of their combined form, L-Lysine L-Aspartate, is an area of growing interest, particularly in the fields of nutrition, pharmaceuticals, and cosmetics. This technical guide provides an in-depth exploration of the core biological functions of L-Lysine and L-Aspartate in cellular metabolism, postulating their combined effects and presenting relevant quantitative data and experimental methodologies. The purported benefits of this compound largely stem from the complementary roles of its constituent amino acids in energy production, protein synthesis, and other vital cellular processes.[1][2]

I. L-Lysine: An Essential Building Block and Metabolic Regulator

L-Lysine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet.[1] Its primary role is as a fundamental building block for protein synthesis.[3] Beyond this, L-Lysine is a critical precursor for several key molecules and plays a significant role in cellular energy metabolism and signaling.

A. Catabolic Pathways of L-Lysine

In mammals, L-Lysine is primarily catabolized in the liver mitochondria via two main pathways: the saccharopine pathway and the pipecolate pathway.[3]

  • Saccharopine Pathway: This is the predominant pathway for L-Lysine degradation. Through a series of enzymatic reactions, L-Lysine is converted into α-ketoglutarate, an intermediate of the Tricarboxylic Acid (TCA) cycle. This pathway directly links L-Lysine catabolism to cellular energy production.[3]

  • Pipecolate Pathway: This pathway is more active in the brain and involves the conversion of L-Lysine to acetyl-CoA, which also feeds into the TCA cycle.[3]

The end products of both pathways, α-ketoglutarate and acetyl-CoA, are central to cellular respiration, highlighting L-Lysine's contribution to ATP synthesis.[3]

B. Role in Carnitine Synthesis and Fatty Acid Metabolism

L-Lysine is an essential precursor for the biosynthesis of carnitine, a crucial molecule for fatty acid metabolism.[4][5] Carnitine is responsible for transporting long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce acetyl-CoA. This process is a major source of cellular energy, particularly in tissues with high energy demands such as muscle and heart.[4]

C. Signaling Pathways Modulated by L-Lysine

L-Lysine levels are sensed by the cell and can modulate key signaling pathways that regulate cell growth, proliferation, and metabolism.

  • mTORC1 Pathway: The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and is activated by amino acids, including L-Lysine. Lysine-dependent activation of mTORC1 promotes protein synthesis and anabolic processes.

  • GCN2-eIF2α-ATF4 Pathway: Under conditions of L-Lysine deficiency, the GCN2 kinase is activated, leading to the phosphorylation of eIF2α and the subsequent translation of ATF4. This pathway helps cells adapt to amino acid starvation by upregulating the expression of genes involved in amino acid synthesis and transport.

II. L-Aspartate: A Hub for Biosynthesis and Energy Transfer

L-Aspartate is a non-essential amino acid that is synthesized from the TCA cycle intermediate oxaloacetate through transamination.[6] It serves as a crucial node in cellular metabolism, connecting carbohydrate and amino acid metabolism.

A. Anaplerotic Role in the TCA Cycle

L-Aspartate can be readily converted back to oxaloacetate, an essential intermediate in the TCA cycle. This anaplerotic function helps to replenish TCA cycle intermediates that may be depleted for biosynthetic purposes, thereby maintaining the cycle's capacity for energy production.

B. Precursor for Biosynthesis

L-Aspartate is a fundamental precursor for the synthesis of several other amino acids, including asparagine, methionine, threonine, and isoleucine.[6] Furthermore, it is a key component in the biosynthesis of purines and pyrimidines, the building blocks of DNA and RNA.

C. The Malate-Aspartate Shuttle

The malate-aspartate shuttle is a critical mechanism for transferring reducing equivalents (in the form of NADH) from the cytosol into the mitochondria for oxidative phosphorylation. L-Aspartate is a key component of this shuttle, which is essential for maximizing ATP production from glycolysis in tissues such as the heart, liver, and brain.

III. The Synergistic Potential of this compound

While direct experimental evidence detailing the unique cellular effects of this compound as a single compound is limited, the known individual roles of its components suggest several potential synergistic benefits for cellular metabolism. The combination is thought to enhance the physiological utilization of both amino acids.[1]

A. Enhanced Energy Production

The provision of both L-Lysine and L-Aspartate could theoretically boost cellular energy production through multiple converging pathways:

  • Fueling the TCA Cycle: L-Lysine catabolism provides acetyl-CoA and α-ketoglutarate, while L-Aspartate provides oxaloacetate. The simultaneous availability of these key TCA cycle intermediates could enhance the cycle's flux and subsequent ATP production through oxidative phosphorylation.

  • Supporting Fatty Acid Oxidation: By providing L-Lysine for carnitine synthesis, the compound can support the transport and oxidation of fatty acids, a major energy source.

  • Facilitating Glycolytic ATP Production: L-Aspartate's role in the malate-aspartate shuttle is crucial for regenerating NAD+ in the cytosol, which is required for glycolysis to proceed and generate ATP.

B. Support for Anabolic Processes

The combination of an essential amino acid (L-Lysine) and a key biosynthetic precursor (L-Aspartate) can provide robust support for anabolic processes:

  • Protein Synthesis: The direct availability of L-Lysine supports protein synthesis, a highly energy-demanding process.

  • Nucleotide Synthesis: L-Aspartate is a direct precursor for nucleotide synthesis, which is essential for cell proliferation and repair.

IV. Quantitative Data and Experimental Protocols

While specific quantitative data for this compound is scarce, data from studies on the individual amino acids can provide valuable context.

Quantitative Data on L-Lysine Metabolism
ParameterOrganism/Cell TypeConditionObservationReference
L-Lysine Production YieldBacillus methanolicusOverexpression of yclM gene60-fold increased L-lysine production[7]
L-Lysine Production YieldCorynebacterium glutamicumOverexpression of desensitized lysCHigh-level L-lysine production[8]
Mitochondrial Membrane Potential (ΔΨm)Isolated rat pancreatic acinar cells6-hour treatment with high concentration L-LysineSignificant decrease in ΔΨm[9]
Intracellular ATP LevelsIsolated rat pancreatic acinar cells6-hour treatment with high concentration L-LysineSignificant decrease in total acinar ATP content[9]
FHV-1 Viral DNA LoadCrandell-Rees feline kidney (CRFK) cellsIncreasing L-lysine concentrationsNo significant inhibition of in vitro viral replication[10][11]
Experimental Protocols

Protocol 1: Quantification of Intracellular Amino Acids by HPLC

This protocol is adapted from methods used to measure L-lysine production in bacterial cultures and can be modified for mammalian cells.[7]

1. Sample Preparation: a. Harvest cells by centrifugation at 4°C. b. Wash the cell pellet with ice-cold phosphate-buffered saline (PBS). c. Lyse the cells using a suitable method (e.g., sonication, freeze-thaw cycles) in a defined buffer. d. Precipitate proteins by adding a final concentration of 10% trichloroacetic acid (TCA). e. Centrifuge to pellet the precipitated protein and collect the supernatant containing free amino acids.

2. Derivatization (Pre-column): a. Neutralize the supernatant with NaOH. b. React the amino acids in the supernatant with a derivatizing agent such as o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC) to form fluorescent or UV-absorbing derivatives.

3. HPLC Analysis: a. Inject the derivatized sample onto a reverse-phase C18 HPLC column. b. Elute the amino acids using a gradient of an appropriate mobile phase (e.g., acetonitrile and sodium acetate buffer). c. Detect the derivatized amino acids using a fluorescence or UV detector. d. Quantify the amino acid concentrations by comparing the peak areas to those of known standards.

Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol is based on studies investigating the effect of L-Lysine on mitochondrial function.[9]

1. Cell Culture and Treatment: a. Culture cells of interest (e.g., primary cells or cell lines) in appropriate media. b. Treat the cells with varying concentrations of this compound for desired time points. Include appropriate vehicle controls.

2. Staining with a Fluorescent Dye: a. Incubate the treated cells with a potentiometric fluorescent dye such as tetramethylrhodamine, methyl ester (TMRM) or JC-1. These dyes accumulate in the mitochondria in a membrane potential-dependent manner.

3. Fluorescence Measurement: a. Analyze the fluorescence intensity of the cells using a fluorescence microscope, plate reader, or flow cytometer. b. A decrease in fluorescence intensity (for TMRM) or a shift from red to green fluorescence (for JC-1) indicates mitochondrial depolarization.

4. Data Analysis: a. Quantify the changes in fluorescence and compare the treated samples to the controls to determine the effect of this compound on ΔΨm.

V. Visualizing the Metabolic Roles

Signaling Pathways and Metabolic Interconnections

Metabolic_Roles_of_L-Lysine_L-Aspartate Proposed Metabolic Integration of this compound Lysine L-Lysine Protein_Synthesis Protein Synthesis Lysine->Protein_Synthesis Carnitine Carnitine Synthesis Lysine->Carnitine TCA_Cycle TCA Cycle Lysine->TCA_Cycle α-Ketoglutarate Acetyl-CoA mTORC1 mTORC1 Signaling Lysine->mTORC1 Aspartate L-Aspartate Aspartate->TCA_Cycle Oxaloacetate Nucleotide_Synthesis Nucleotide Synthesis Aspartate->Nucleotide_Synthesis Amino_Acid_Synthesis Other Amino Acid Synthesis Aspartate->Amino_Acid_Synthesis Malate_Aspartate_Shuttle Malate-Aspartate Shuttle Aspartate->Malate_Aspartate_Shuttle Fatty_Acid_Oxidation Fatty Acid β-Oxidation Carnitine->Fatty_Acid_Oxidation Fatty_Acid_Oxidation->TCA_Cycle Acetyl-CoA OxPhos Oxidative Phosphorylation (ATP Production) TCA_Cycle->OxPhos NADH, FADH2 mTORC1->Protein_Synthesis Malate_Aspartate_Shuttle->OxPhos NADH (mitochondrial) Glycolysis Glycolysis Glycolysis->Malate_Aspartate_Shuttle NADH (cytosolic)

Caption: Integration of L-Lysine and L-Aspartate into central cellular metabolism.

Experimental Workflow for Metabolomic Analysis

Metabolomics_Workflow Workflow for Metabolomic Analysis of this compound Effects Cell_Culture Cell Culture (e.g., hepatocytes, myocytes) Treatment Treatment with This compound (and controls) Cell_Culture->Treatment Metabolite_Extraction Metabolite Extraction (e.g., methanol/chloroform) Treatment->Metabolite_Extraction LC_MS LC-MS/MS or GC-MS Analysis Metabolite_Extraction->LC_MS Data_Processing Data Processing (Peak picking, alignment) LC_MS->Data_Processing Statistical_Analysis Statistical Analysis (e.g., PCA, OPLS-DA) Data_Processing->Statistical_Analysis Pathway_Analysis Pathway Analysis (e.g., KEGG, MetaboAnalyst) Statistical_Analysis->Pathway_Analysis Biological_Interpretation Biological Interpretation Pathway_Analysis->Biological_Interpretation

References

The Molecular Mechanisms of L-Lysine L-Aspartate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Lysine L-Aspartate is a salt comprised of the essential amino acid L-lysine and the non-essential amino acid L-aspartate. While it is utilized in various nutritional and pharmaceutical applications for its potential synergistic benefits, its mechanism of action at a molecular level is primarily understood through the individual and combined effects of its constituent amino acids upon dissociation.[1][2] This technical guide delineates the molecular pathways influenced by L-lysine and L-aspartate, focusing on their roles in cellular signaling, transport, and metabolism. The available scientific literature suggests that this compound does not act as a single molecular entity with a unique receptor or target. Instead, it serves as an efficient delivery form for L-lysine and L-aspartate, which then participate in a variety of physiological processes.

Cellular Uptake and Transport

The initial step in the action of this compound is its dissociation and the subsequent transport of L-lysine and L-aspartate into the cell.

  • L-Lysine Transport: As a cationic amino acid, L-lysine is transported across the cell membrane by specific carriers. The primary transporters are the cationic amino acid transporters (CATs), which are part of the solute carrier family 7 (SLC7).[3] This transport can be both sodium-dependent and independent.[4] Studies in cardiac sarcolemmal vesicles have identified two Na+-independent uptake components with different affinities and capacities, likely corresponding to CAT-1 and CAT-2A transporters.[5]

  • L-Aspartate Transport: L-aspartate, an anionic amino acid, is taken up by excitatory amino acid transporters (EAATs), members of the solute carrier family 1 (SLC1). This process is typically sodium-dependent.

The efficient uptake of both amino acids is crucial for their subsequent intracellular effects.

Core Signaling Pathways Modulated by L-Lysine

Once intracellular, L-lysine, in particular, has been shown to modulate key signaling pathways that regulate cell growth, proliferation, and survival.

The mTORC1 Signaling Pathway

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and metabolism, responding to nutrient availability, including amino acids. L-lysine has been identified as a significant activator of the mTORC1 pathway.[6][7]

Molecular Events:

  • Sensing: The presence of sufficient intracellular lysine is sensed by the cell's amino acid sensing machinery. While the precise sensor for lysine is still under investigation, it is known that amino acids signal to mTORC1 through the Rag GTPases located on the lysosomal surface.[8][9]

  • Activation: L-lysine promotes the activation of mTORC1.[6][7] Activated mTORC1 then phosphorylates downstream targets, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

  • Cellular Outcomes: The phosphorylation of S6K1 and 4E-BP1 leads to an increase in protein synthesis, cell proliferation, and the inhibition of autophagy and apoptosis.[6] This makes the mTORC1 pathway a critical mediator of L-lysine's anabolic effects.

mTORC1_Pathway cluster_extracellular Extracellular cluster_cellular Intracellular L_Lysine_L_Aspartate This compound L_Lysine L-Lysine Amino_Acid_Transporters Amino Acid Transporters (e.g., CATs) mTORC1 mTORC1 L_Lysine->mTORC1 Activates Amino_Acid_Transporters->L_Lysine S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E_BP1 4E-BP1 mTORC1->4E_BP1 Phosphorylates Autophagy_Apoptosis Autophagy & Apoptosis mTORC1->Autophagy_Apoptosis Inhibits Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) S6K1->Protein_Synthesis Promotes 4E_BP1->Protein_Synthesis Promotes NO_Synthase_Pathway cluster_extracellular Extracellular cluster_cellular Intracellular L_Lysine_Ext L-Lysine CATs Cationic Amino Acid Transporters (CATs) L_Lysine_Ext->CATs Competitively Inhibits L_Arginine_Ext L-Arginine L_Arginine_Ext->CATs L_Arginine_Int L-Arginine CATs->L_Arginine_Int NOS Nitric Oxide Synthase (NOS) L_Arginine_Int->NOS Substrate NO Nitric Oxide (NO) NOS->NO Produces Vasodilation Vasodilation NO->Vasodilation Causes Experimental_Workflow cluster_assays Analysis Methods Cell_Culture 1. Cell Culture (e.g., C2C12, HUVEC) Treatment 2. Treatment - this compound - L-Lysine - L-Aspartate - Control Cell_Culture->Treatment Analysis 3. Downstream Analysis Treatment->Analysis Proliferation Proliferation Assays (MTT, Cell Counting) Western_Blot Western Blot (p-mTOR, p-S6K1) NO_Assay Griess Assay (NO Production) Uptake_Assay Radiolabeled Uptake (Transport Kinetics)

References

An In-depth Technical Guide on the In Vitro and In Vivo Stability of L-Lysine L-Aspartate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of L-Lysine L-Aspartate, a compound that combines the essential amino acid L-lysine with the non-essential amino acid L-aspartate.[1][2] Given the limited direct research on the this compound salt, this guide synthesizes information on the stability and metabolism of its individual components to provide a thorough understanding for researchers and drug development professionals.

Introduction to this compound

This compound is a salt formed from two crucial amino acids. L-lysine is an essential amino acid, vital for protein synthesis, collagen formation, and carnitine production, which is essential for energy metabolism.[1] L-aspartate is a non-essential amino acid that plays a significant role in the urea cycle, gluconeogenesis, and as a precursor for other amino acids and nucleotides.[3] The combination of these two amino acids is utilized in dietary supplements, pharmaceutical formulations, and parenteral nutrition.[1][4][5]

In Vitro Stability

Factors Affecting Stability:

  • Temperature: Elevated temperatures are known to accelerate the degradation of amino acids. Studies on L-lysine hydrochloride solutions have shown that degradation rates increase significantly with rising temperatures.[6][7][8]

  • pH: The stability of L-lysine is pH-dependent. It is more unstable in alkaline and weakly acidic conditions. For instance, the degradation of L-lysine hydrochloride solutions increases as the pH decreases from 10.6 to 10.0.[6][7]

  • Moisture: For the solid form of this compound, moisture can contribute to degradation over time.[6]

Degradation Pathways:

The primary degradation product of L-lysine in solution is lysine lactam .[6][7] The formation of lysine lactam from L-lysine has been shown to follow zero-order reaction kinetics.[7][8]

Quantitative Stability Data for L-Lysine Hydrochloride:

The following table summarizes the degradation kinetics of L-lysine hydrochloride in solution, which can serve as a proxy for the stability of the lysine component of this compound.

Temperature (°C)pHRate Constant (k) for Lysine Degradation (mg/mL/h)Kinetic OrderReference
10010.0Value not specified, but highest degradation rateZero-order[7]
10010.3Value not specifiedZero-order[7]
10010.6Value not specified, but lowest degradation rateZero-order[7]
6010.3Value not specifiedZero-order[7]
8010.3Value not specifiedZero-order[7]
9010.3Value not specifiedZero-order[7]

Note: While the specific rate constants were not provided in the abstract, the study confirms a temperature and pH-dependent degradation following zero-order kinetics.[7][8] Extrapolation from the study's data suggested that L-lysine hydrochloride solutions could be stable for up to two years at room temperature.[7][8]

In Vivo Stability and Metabolism

Upon administration, it is highly probable that this compound rapidly dissociates into L-lysine and L-aspartate in the physiological environment. These individual amino acids are then absorbed and enter their respective metabolic pathways.

Absorption and Bioavailability:

L-lysine is absorbed in the small intestine through various amino acid transporters.[9] Studies on L-lysine hydrochloride have demonstrated that its bioavailability is nearly 100%.[10][11][12] It is expected that the bioavailability of L-lysine from this compound would be similarly high. Aspartate transport into most mammalian cells is generally inefficient, with the body primarily relying on endogenous synthesis.[13]

Metabolism of L-Lysine:

The primary site for L-lysine catabolism is the liver mitochondria.[9] There are two main degradation pathways:

  • Saccharopine Pathway: This is the major route for lysine degradation in mammals.

  • Pipecolic Acid Pathway: This is an alternative pathway.

The following diagram illustrates the major steps in the saccharopine pathway of L-lysine degradation.

G Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine Lysine-Ketoglutarate Reductase AlphaKG α-Ketoglutarate AlphaKG->Saccharopine AASA α-Aminoadipate Semialdehyde Saccharopine->AASA Saccharopine Dehydrogenase AAA α-Aminoadipic Acid AASA->AAA Aminoadipate Semialdehyde Dehydrogenase

Saccharopine Pathway of L-Lysine Degradation.

Metabolism of L-Aspartate:

L-aspartate is a versatile amino acid involved in numerous metabolic processes:

  • Transamination: Aspartate aminotransferase catalyzes the reversible conversion of aspartate and α-ketoglutarate to oxaloacetate and glutamate. Oxaloacetate is a key intermediate in the citric acid cycle.[3]

  • Precursor for other molecules: Aspartate is a precursor for the synthesis of asparagine, other amino acids, and nucleotides.[3]

  • Urea Cycle: Aspartate plays a crucial role in the urea cycle, contributing a nitrogen atom for the formation of argininosuccinate.[3]

The following diagram shows the central role of L-aspartate in metabolism.

G Aspartate L-Aspartate Oxaloacetate Oxaloacetate Aspartate->Oxaloacetate Aspartate Aminotransferase Asparagine Asparagine Aspartate->Asparagine Asparagine Synthetase Nucleotides Nucleotides Aspartate->Nucleotides UreaCycle Urea Cycle Aspartate->UreaCycle Oxaloacetate->Aspartate TCA Citric Acid Cycle Oxaloacetate->TCA

Metabolic Fates of L-Aspartate.

Experimental Protocols for Stability Assessment

To perform a comprehensive stability analysis of this compound, a well-defined experimental protocol is essential.

In Vitro Stability Testing Workflow:

The following diagram outlines a typical workflow for assessing the in vitro stability of this compound.

G cluster_0 Sample Preparation cluster_1 Incubation cluster_2 Time-Point Sampling cluster_3 Analysis cluster_4 Data Evaluation Prep Prepare aqueous solutions of this compound at various concentrations and pH values. Incubate Incubate samples at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C). Prep->Incubate Sample Collect aliquots at predefined time points (e.g., 0, 24, 48, 72 hours, 1 week, etc.). Incubate->Sample Analysis Analyze samples using a stability-indicating analytical method (e.g., HPLC). Sample->Analysis Data Quantify L-Lysine, L-Aspartate, and degradation products. Determine degradation kinetics. Analysis->Data

Workflow for In Vitro Stability Testing.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating and quantifying the parent compounds (L-lysine and L-aspartate) from their potential degradation products.

  • Principle: Ion-exchange chromatography is a common and robust method for separating amino acids.[14][15][16] The separated amino acids are then derivatized post-column for detection.

  • Instrumentation: An HPLC system equipped with an ion-exchange column, a gradient pump system, a post-column derivatization module, and a suitable detector (e.g., UV-Vis or fluorescence).

  • Mobile Phase: A gradient of buffers with varying pH and cation strength is typically used to elute the amino acids.[14][15]

  • Post-Column Derivatization:

    • Ninhydrin: Reacts with primary and secondary amines to produce a colored compound detectable by a UV-Vis detector. This is a gold standard method.[16][17]

    • o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent products, offering high sensitivity.[15]

  • Quantification: The concentration of each amino acid is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from standards of known concentrations.

Protocol for Simultaneous Determination of L-Lysine and Lysine Lactam:

A reversed-phase HPLC (RP-HPLC) method can be employed for the specific analysis of L-lysine and its primary degradation product, lysine lactam.[7]

  • Column: A suitable C18 column.

  • Mobile Phase: An isocratic or gradient mobile phase, potentially containing an ion-pairing reagent to improve the retention of the polar analytes.[7]

  • Detection: UV detection at an appropriate wavelength.

  • Standard Preparation: Prepare standard solutions of L-lysine and lysine lactam of known concentrations.

  • Sample Preparation: Dilute the test sample to an appropriate concentration with the mobile phase.

  • Analysis: Inject standards and samples into the HPLC system.

  • Quantification: Determine the concentrations of L-lysine and lysine lactam by comparing their respective peak areas to the calibration curves.

Summary and Conclusion

While direct stability data for this compound as a single entity is scarce, a comprehensive understanding can be derived from the well-documented stability and metabolism of its individual components.

  • In Vitro: The stability of this compound in solution is primarily influenced by temperature and pH. The main degradation pathway for the lysine component is the formation of lysine lactam. For practical purposes, storing solutions at refrigerated temperatures (e.g., 4°C) and maintaining a suitable pH would enhance stability.[18]

  • In Vivo: this compound is expected to readily dissociate into L-lysine and L-aspartate upon administration. These amino acids are then absorbed and enter their well-established metabolic pathways with high bioavailability, particularly for L-lysine.

For drug development professionals, it is recommended to conduct specific stability studies on the final formulation containing this compound under intended storage and use conditions. The provided experimental workflows and analytical methods offer a solid foundation for such investigations.

References

In-Depth Technical Guide to L-Lysine L-Aspartate (CAS 27348-32-9): Research Applications and Scientific Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Lysine L-Aspartate, with the CAS number 27348-32-9, is a salt compound formed from the essential amino acid L-lysine and the non-essential amino acid L-aspartate. This technical guide provides a comprehensive overview of its known and potential research applications, drawing from available scientific literature on the compound and its individual components. The document summarizes its physicochemical properties, explores its roles in nutritional supplementation, pharmaceutical formulations, and animal nutrition, and delves into the underlying biochemical pathways. Particular attention is given to its potential synergistic effects, such as enhanced bioavailability and its role in viral inhibition and calcium metabolism. This guide aims to be a foundational resource for researchers and professionals in drug development and life sciences.

Physicochemical Properties and Synthesis

This compound is a white crystalline powder that is soluble in water.[1][2] It is synthesized through a neutralization reaction between L-lysine and L-aspartic acid, followed by concentration and crystallization.[1]

PropertyValueReference
CAS Number 27348-32-9[1]
Molecular Formula C₁₀H₂₁N₃O₆[2]
Molecular Weight 279.29 g/mol [2]
Appearance White crystalline powder[1]
Solubility Soluble in water[1]

Research Applications

The research applications of this compound, while not as extensively documented as its individual components, show promise in several key areas. The combination of these two amino acids may offer synergistic benefits beyond their individual properties.[3]

Nutritional and Pharmaceutical Formulations

This compound is utilized in dietary supplements and pharmaceutical preparations, with claims of enhanced physiological utilization of amino acids.[3] One commercial source suggests that this compound can improve the physiological utilization of amino acids by 30% compared to single amino acid formulations.[4] It is also explored for its potential in parenteral nutrition, to support patients who are unable to consume food orally.[3]

Antiviral Research: The Lysine-Arginine Antagonism

A significant area of research for L-lysine, and by extension this compound, is its role in the management of Herpes Simplex Virus (HSV) infections. The mechanism is based on the antagonistic relationship between L-lysine and L-arginine, an amino acid essential for HSV replication. An increased ratio of L-lysine to L-arginine is believed to inhibit viral growth.[5][6] While most studies have focused on L-lysine supplementation in forms like L-lysine hydrochloride, the principle of increasing systemic lysine levels applies to this compound as well.

Experimental Protocol: L-Lysine Supplementation for HSV-1 Infection in vitro (Hypothetical Adaptation for this compound)

  • Cell Culture: Vero cells (or another susceptible cell line) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Viral Infection: Confluent cell monolayers are infected with HSV-1 at a specific multiplicity of infection (MOI).

  • Treatment: Following viral adsorption, the medium is replaced with media containing varying concentrations of this compound or L-Lysine HCl (as a comparator), alongside a control group with no amino acid supplementation. To investigate the competitive antagonism, media with varying concentrations of L-arginine can also be included.

  • Assays for Viral Replication:

    • Plaque Assay: To quantify infectious virus particles.

    • qRT-PCR: To measure the expression of viral genes.

    • Western Blot: To detect the expression of viral proteins.

  • Data Analysis: The inhibitory effects of this compound on viral replication are determined by comparing the results from the treated groups to the control group.

Viral_Inhibition_Pathway cluster_host_cell Host Cell cluster_extracellular Extracellular Lysine L-Lysine AminoAcidTransporter Amino Acid Transporter Lysine->AminoAcidTransporter Competition ViralReplication Viral Replication Machinery Lysine->ViralReplication Inhibits Arginine L-Arginine Arginine->AminoAcidTransporter AminoAcidTransporter->ViralReplication Provides Arginine HSV Herpes Simplex Virus (HSV) HSV->ViralReplication Requires

Lysine-Arginine antagonism in viral replication.
Bone Health and Calcium Metabolism

L-lysine has been shown to enhance the intestinal absorption of calcium and reduce its renal excretion.[7][8] This has led to research into its potential role in the prevention and treatment of osteoporosis. A commercial source claims that this compound can enhance calcium absorption efficiency by 25%.[4]

Experimental Protocol: Investigating the Effect of this compound on Calcium Absorption in a Rat Model

  • Animal Model: Ovariectomized (OVX) rats are often used as a model for postmenopausal osteoporosis.

  • Dietary Groups:

    • Control group (standard diet).

    • OVX group (standard diet).

    • OVX + this compound group (standard diet supplemented with a specified dose of this compound).

    • OVX + Calcium Carbonate group (for comparison).

  • Duration: The experimental diets are provided for a period of several weeks (e.g., 12 weeks).

  • Outcome Measures:

    • Serum and Urine Analysis: Calcium and phosphorus levels are measured in serum and urine samples collected at regular intervals.

    • Bone Mineral Density (BMD): Measured using dual-energy X-ray absorptiometry (DXA) at the beginning and end of the study.

    • Bone Histomorphometry: Analysis of bone structure and cell activity in bone tissue samples.

  • Data Analysis: Statistical analysis is performed to compare the outcomes between the different experimental groups.

Calcium_Absorption_Workflow start Dietary Intake (with this compound) intestinal_absorption Increased Intestinal Calcium Absorption start->intestinal_absorption renal_excretion Decreased Renal Calcium Excretion start->renal_excretion serum_calcium Increased Serum Calcium Levels intestinal_absorption->serum_calcium renal_excretion->serum_calcium bone_deposition Enhanced Bone Mineral Deposition serum_calcium->bone_deposition osteoporosis_prevention Potential for Osteoporosis Prevention/Treatment bone_deposition->osteoporosis_prevention

Workflow of L-Lysine's effect on calcium metabolism.
Animal Nutrition

In animal feed, particularly for swine and poultry, L-lysine is a critical limiting amino acid. Supplementation is common to improve growth rates and feed conversion ratios.[9][10] this compound is also used in this context, with claims of boosting growth rates in aquaculture by 18% and reducing the feed conversion ratio in poultry.[4]

Animal Study (Broilers)Control Diet (Lysine Deficient)Diet + L-Lysine HClDiet + L-Lysine SulfateReference
Live Weight (g) LowerImprovedSuperior to HCl[11]
Feed Conversion Ratio HigherImprovedSuperior to HCl[11]
Breast Meat Yield (%) LowerImproved-[11]
Meat Protein Content (%) Lower-Increased[11]

Biochemical Pathways

The biological effects of this compound are rooted in the metabolic pathways of its constituent amino acids.

L-Lysine Metabolism

L-lysine is an essential amino acid, meaning it cannot be synthesized by the body and must be obtained from the diet. It is a precursor for the synthesis of carnitine, which is crucial for fatty acid metabolism and energy production. L-lysine is also a key component of collagen, a structural protein vital for connective tissues.

L-Aspartate Metabolism and the Aspartate Pathway

L-aspartate is a non-essential amino acid that plays a central role in metabolism. It is a key intermediate in the citric acid cycle and is involved in the synthesis of other amino acids and nucleotides. The aspartate pathway is a crucial metabolic route in bacteria and plants for the synthesis of several essential amino acids, including lysine, threonine, and methionine, starting from aspartate.

Aspartate_Pathway Aspartate L-Aspartate Aspartyl_Phosphate Aspartyl-β-phosphate Aspartate->Aspartyl_Phosphate Aspartate_Semialdehyde Aspartate-β-semialdehyde Aspartyl_Phosphate->Aspartate_Semialdehyde Dihydrodipicolinate Dihydrodipicolinate Aspartate_Semialdehyde->Dihydrodipicolinate Threonine Threonine Aspartate_Semialdehyde->Threonine Methionine Methionine Aspartate_Semialdehyde->Methionine Tetrahydrodipicolinate Tetrahydrodipicolinate Dihydrodipicolinate->Tetrahydrodipicolinate LL_DAP LL-Diaminopimelate Tetrahydrodipicolinate->LL_DAP meso_DAP meso-Diaminopimelate LL_DAP->meso_DAP Lysine L-Lysine meso_DAP->Lysine

Simplified overview of the Aspartate Pathway for Lysine synthesis.

Future Research Directions

While the individual roles of L-lysine and L-aspartate are well-established, there is a clear need for more dedicated research on the this compound salt. Future studies should focus on:

  • Comparative Bioavailability Studies: Directly comparing the bioavailability and efficacy of this compound with other forms of lysine, such as L-lysine hydrochloride.

  • Clinical Trials: Well-designed clinical trials are needed to substantiate the claims regarding enhanced physiological utilization, improved calcium absorption, and superior performance in nutritional and pharmaceutical applications.

  • Mechanistic Studies: Investigating the specific molecular mechanisms through which the aspartate component may synergistically enhance the effects of lysine.

Conclusion

This compound is a compound with significant potential in various research and development areas, from nutritional science to pharmaceutical applications. While much of the current understanding is extrapolated from studies on its individual components, the prospect of synergistic effects makes it a compelling subject for further investigation. This guide provides a foundational understanding for researchers and professionals, highlighting the current state of knowledge and underscoring the need for more specific and rigorous scientific inquiry into the unique properties and applications of this compound.

References

The Aspartate Pathway for Lysine Biosynthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aspartate pathway for lysine biosynthesis, a critical metabolic route in bacteria, plants, and fungi, and a validated target for the development of novel antibiotics and herbicides. This document details the core biochemical steps, key regulatory enzymes, quantitative kinetic data, and detailed experimental protocols relevant to the study of this pathway.

The Core Aspartate Pathway for Lysine Biosynthesis

The biosynthesis of L-lysine from aspartate primarily occurs through the diaminopimelate (DAP) pathway. This pathway is a branch of the larger aspartate family pathway, which is also responsible for the synthesis of methionine, threonine, and isoleucine.[1][2] The initial steps are shared among these amino acids, with the commitment to lysine synthesis occurring at the condensation of aspartate-β-semialdehyde and pyruvate.

The overall pathway begins with the phosphorylation of aspartate by aspartokinase (AK), a key regulatory enzyme.[3][4] Aspartate-β-semialdehyde, the product of the subsequent reduction, serves as a crucial branch point. For lysine synthesis, it is condensed with pyruvate in a reaction catalyzed by dihydrodipicolinate synthase (DHDPS), the first committed step in the lysine-specific branch.[5][6] A series of subsequent enzymatic reactions, which can vary between different organisms (e.g., the succinylase, acetylase, dehydrogenase, and aminotransferase variants of the DAP pathway), lead to the formation of meso-diaminopimelate (m-DAP).[7][8][9] The final step is the decarboxylation of m-DAP to yield L-lysine.[5][10]

Aspartate_Pathway_for_Lysine_Biosynthesis Aspartate L-Aspartate Aspartyl_P Aspartyl-β-phosphate Aspartate->Aspartyl_P Aspartokinase (AK) ASA Aspartate-β-semialdehyde Aspartyl_P->ASA Aspartate Semialdehyde Dehydrogenase DHDP 2,3-Dihydrodipicolinate ASA->DHDP Dihydrodipicolinate Synthase (DHDPS) Homoserine Homoserine ASA->Homoserine Homoserine Dehydrogenase THDP Tetrahydrodipicolinate DHDP->THDP Dihydrodipicolinate Reductase Intermediates Acyl-DAP Intermediates (Succinyl/Acetyl) THDP->Intermediates DapD, DapC, DapE (Acylase Pathway) LL_DAP L,L-Diaminopimelate Intermediates->LL_DAP m_DAP meso-Diaminopimelate LL_DAP->m_DAP Diaminopimelate Epimerase Lysine L-Lysine m_DAP->Lysine Diaminopimelate Decarboxylase AK AK Lysine->AK DHDPS DHDPS Lysine->DHDPS Threonine Threonine Isoleucine Isoleucine Threonine->Isoleucine Threonine->AK Methionine Methionine Homoserine->Threonine Homoserine->Methionine Inhibitor_Screening_Workflow Start Start: Compound Library Primary_Screen Primary Screen: In vitro enzyme assay (e.g., DHDPS) Start->Primary_Screen Active_Hits Identify Active Hits Primary_Screen->Active_Hits Dose_Response Dose-Response and IC50 Determination Active_Hits->Dose_Response Yes Inactive1 Inactive Active_Hits->Inactive1 No Cell_Based_Assay Secondary Screen: Bacterial growth inhibition assay Dose_Response->Cell_Based_Assay Active_In_Cell Active in Cells? Cell_Based_Assay->Active_In_Cell Toxicity_Assay Cytotoxicity Assay (e.g., against mammalian cells) Active_In_Cell->Toxicity_Assay Yes Inactive2 Inactive Active_In_Cell->Inactive2 No Lead_Optimization Lead Optimization Toxicity_Assay->Lead_Optimization Non-toxic Toxic Toxic Toxicity_Assay->Toxic Toxic End End: Preclinical Candidate Lead_Optimization->End Lysine_Regulation_Logic Lysine_Level Intracellular Lysine Level High_Lysine High Lysine Lysine_Level->High_Lysine Low_Lysine Low Lysine Lysine_Level->Low_Lysine Riboswitch LYS Element (Riboswitch) High_Lysine->Riboswitch Binds to Low_Lysine->Riboswitch Does not bind Transcription_Attenuation Transcription Attenuation/ Translation Inhibition Riboswitch->Transcription_Attenuation Conformational change Transcription_Permissive Transcription/Translation Permissive Riboswitch->Transcription_Permissive Allows Lys_Genes Lysine Biosynthesis Genes (e.g., lysC) Transcription_Attenuation->Lys_Genes Blocks Decreased_Expression Decreased Expression Transcription_Attenuation->Decreased_Expression Transcription_Permissive->Lys_Genes Allows Increased_Expression Increased Expression Transcription_Permissive->Increased_Expression Gene_Expression Gene Expression Lys_Genes->Gene_Expression Gene_Expression->Increased_Expression Gene_Expression->Decreased_Expression MFA_Workflow Cell_Culture 1. Cell Culture with 13C-labeled Substrate (e.g., [1-13C]glucose) Harvest 2. Harvest Cells at Isotopic Steady State Cell_Culture->Harvest Hydrolysis 3. Protein Hydrolysis to Amino Acids Harvest->Hydrolysis Derivatization 4. Derivatization of Amino Acids Hydrolysis->Derivatization Analysis 5. GC-MS or LC-MS/MS Analysis of Labeled Amino Acids Derivatization->Analysis Modeling 6. Computational Modeling and Flux Estimation Analysis->Modeling Flux_Map 7. Metabolic Flux Map Modeling->Flux_Map

References

The Synergistic Interplay of L-Lysine and L-Aspartate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the synergistic potential of combining L-lysine and L-aspartate. While research has extensively covered the individual roles of these amino acids, this paper synthesizes the available data to illuminate their collaborative effects on cellular metabolism, physiological processes, and potential therapeutic applications. This document is intended to serve as a foundational resource for professionals in research and drug development, offering detailed insights into the biochemical mechanisms, experimental considerations, and future directions for harnessing the synergistic potential of this amino acid combination.

Introduction: The Rationale for Combination

L-lysine, an essential amino acid, is a fundamental building block for protein synthesis and plays a critical role in a myriad of physiological functions, including carnitine production for energy metabolism, collagen formation, and calcium absorption.[1] It is often the limiting amino acid in cereal-based diets for animal nutrition, highlighting its importance in growth and development.[2][3][4][5][6] L-aspartate, a non-essential amino acid, is a key intermediate in several metabolic pathways, including the urea cycle and the biosynthesis of other amino acids and nucleotides. It also functions as an excitatory neurotransmitter in the central nervous system.

The combination of L-lysine and L-aspartate into a single compound, L-lysine L-aspartate, is predicated on the hypothesis that this formulation offers synergistic benefits beyond the administration of the individual amino acids. The proposed advantages include enhanced bioavailability and improved physiological utilization, making it a compound of interest for dietary supplements, pharmaceutical formulations, and advanced applications in animal nutrition.[1] This guide will delve into the biochemical basis for this synergy, present available quantitative data, outline experimental protocols for further investigation, and illustrate the key metabolic pathways involved.

Biochemical Synergy and Metabolic Pathways

The synergistic potential of L-lysine and L-aspartate stems from their interconnected roles in central metabolic pathways. L-aspartate serves as a primary precursor for the biosynthesis of L-lysine in bacteria and plants through the aspartate pathway. While mammals cannot synthesize L-lysine, the metabolic interplay in other organisms provides a basis for understanding their biochemical relationship.

The Aspartate Pathway to L-Lysine

The biosynthesis of L-lysine from L-aspartate is a multi-step enzymatic process. Understanding this pathway is crucial for researchers exploring the metabolic engineering of microorganisms for L-lysine production and for appreciating the foundational biochemical link between these two amino acids.

Aspartate_Pathway Aspartate L-Aspartate Aspartyl_P β-Aspartyl-phosphate Aspartate->Aspartyl_P Aspartokinase Asp_Semialdehyde Aspartate-semialdehyde Aspartyl_P->Asp_Semialdehyde Aspartate-semialdehyde dehydrogenase Dihydrodipicolinate 2,3-Dihydrodipicolinate Asp_Semialdehyde->Dihydrodipicolinate DHDPS THDP Δ1-Piperideine-2,6-dicarboxylate Dihydrodipicolinate->THDP DHDP reductase LL_DAP LL-2,6-Diaminopimelate THDP->LL_DAP DAP dehydrogenase meso_DAP meso-Diaminopimelate LL_DAP->meso_DAP DAP epimerase Lysine L-Lysine meso_DAP->Lysine DAP decarboxylase

Figure 1: Simplified Aspartate Pathway for L-Lysine Biosynthesis.
Integration with the Citric Acid Cycle

L-aspartate is closely linked to the citric acid cycle (TCA cycle) through its transamination to oxaloacetate. This provides a direct link between amino acid metabolism and cellular energy production. The provision of L-aspartate could potentially enhance TCA cycle flux, thereby providing the energy and precursors necessary for various biosynthetic processes, including protein synthesis where L-lysine is essential.

TCA_Cycle_Integration cluster_TCA Citric Acid Cycle Oxaloacetate Oxaloacetate Citrate Citrate Oxaloacetate->Citrate Isocitrate Isocitrate Citrate->Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Succinyl_CoA Succinyl-CoA alpha_KG->Succinyl_CoA Glutamate L-Glutamate alpha_KG->Glutamate Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Malate->Oxaloacetate Aspartate L-Aspartate Aspartate->Oxaloacetate Aspartate Aminotransferase Protein_Synthesis Protein Synthesis Lysine L-Lysine Lysine->Protein_Synthesis

Figure 2: Integration of L-Aspartate and L-Lysine Metabolism with the Citric Acid Cycle.

Quantitative Data on L-Lysine Supplementation

While direct comparative data on the synergistic effects of L-lysine and L-aspartate are limited, extensive research on L-lysine supplementation in animal nutrition provides valuable insights into its dose-dependent effects on growth performance. These studies underscore the importance of optimizing L-lysine levels in feed formulations.

Effects of Dietary Lysine on Growth Performance in Pigs

The following table summarizes the results of a study investigating the impact of different dietary lysine levels on the growth performance of young growing pigs.

Table 1: Effect of Lysine-Deficient and Lysine-Adequate Diets on Pig Growth Performance

Parameter Lysine-Deficient Diet (LDD) Lysine-Adequate Diet (LAD) P-value
Initial Body Weight (kg) 12.5 ± 0.8 12.6 ± 0.7 0.90
Final Body Weight (kg) 35.2 ± 2.1 42.8 ± 2.5 < 0.05
Average Daily Gain ( g/day ) 405 ± 35 540 ± 42 < 0.05
Average Daily Feed Intake ( g/day ) 850 ± 60 870 ± 55 0.52
Gain to Feed Ratio 0.476 ± 0.02 0.621 ± 0.03 < 0.05

Data presented as Mean ± Standard Deviation. Adapted from a study on young growing pigs.[2]

Impact of L-Lysine HCl Supplementation in Broiler Chickens

The following table presents data on the growth performance of broiler chickens fed diets with varying levels of L-lysine depletion.

Table 2: Growth Performance of Broiler Chickens with Different Lysine Feeding Strategies

Parameter (0-49 days) Control Diet Grower I Phase Lysine Depletion Grower I + II Phase Lysine Depletion
Body Weight (g) 2850 ± 150 2830 ± 160 2790 ± 140
Daily Weight Gain ( g/day ) 57.1 ± 3.0 56.7 ± 3.2 55.9 ± 2.8
Daily Feed Intake ( g/day ) 105 ± 5 102 ± 6 100 ± 5
Feed Conversion Ratio 1.84 ± 0.08 1.80 ± 0.09 1.79 ± 0.07

Data presented as Mean ± Standard Deviation. Adapted from a study on broiler chickens.[4]

Experimental Protocols for Investigating Synergy

To rigorously evaluate the synergistic effects of L-lysine and L-aspartate, well-defined experimental protocols are essential. The following sections outline methodologies for in vitro and in vivo studies.

In Vitro Cell Culture Assay for Protein Synthesis

This protocol is designed to assess the combined effect of L-lysine and L-aspartate on protein synthesis in a relevant cell line (e.g., myoblasts, hepatocytes).

InVitro_Workflow Start Cell Seeding Incubation1 24h Incubation Start->Incubation1 Treatment Treatment Application (L-Lys, L-Asp, Combination) Incubation1->Treatment Incubation2 24-48h Incubation Treatment->Incubation2 Labeling Pulse with Labeled Amino Acid (e.g., 3H-Leucine) Incubation2->Labeling Harvest Cell Lysis & Protein Precipitation Labeling->Harvest Measurement Scintillation Counting Harvest->Measurement Analysis Data Analysis (Compare Incorporation Rates) Measurement->Analysis End Conclusion on Synergy Analysis->End

Figure 3: Experimental Workflow for In Vitro Protein Synthesis Assay.

Methodology:

  • Cell Culture: Plate cells (e.g., C2C12 myoblasts) in 24-well plates at a density of 5 x 104 cells/well and culture in DMEM supplemented with 10% FBS for 24 hours.

  • Treatment: Replace the growth medium with a serum-free, amino acid-defined medium containing one of the following treatments:

    • Control (basal amino acid levels)

    • L-lysine (e.g., 0.5, 1.0, 2.0 mM)

    • L-aspartate (e.g., 0.5, 1.0, 2.0 mM)

    • L-lysine + L-aspartate combinations (e.g., 0.5+0.5, 1.0+1.0, 2.0+2.0 mM)

  • Incubation: Incubate the cells with the treatment media for 24-48 hours.

  • Radiolabeling: Add L-[3H]-leucine (1 µCi/mL) to each well and incubate for 2 hours.

  • Harvesting: Wash the cells with ice-cold PBS, lyse the cells, and precipitate the protein using trichloroacetic acid (TCA).

  • Quantification: Measure the incorporated radioactivity in the protein precipitate using a scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the total protein content in each well. Analyze for synergistic effects using appropriate statistical models (e.g., isobolographic analysis).

Animal Growth Performance Trial

This protocol outlines a typical in vivo study to evaluate the effect of dietary supplementation with L-lysine and L-aspartate on animal growth.

Methodology:

  • Animal Model: Use a relevant animal model, such as weanling pigs or broiler chicks, known to be sensitive to dietary amino acid balance.

  • Diet Formulation: Formulate a basal diet that is marginally deficient in L-lysine. Create experimental diets by supplementing the basal diet with:

    • L-lysine alone at graded levels.

    • L-aspartate alone at graded levels.

    • A combination of L-lysine and L-aspartate at various ratios.

  • Experimental Design: Randomly assign animals to dietary treatment groups with sufficient replication (e.g., 8-10 pens per treatment, with multiple animals per pen).

  • Feeding Trial: Provide the respective diets and water ad libitum for a defined period (e.g., 4-6 weeks).

  • Data Collection:

    • Record body weight and feed intake weekly.

    • Calculate average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR).

    • At the end of the trial, collect blood samples for plasma amino acid analysis and other relevant biomarkers.

    • Collect tissue samples for analysis of protein and fat deposition.

  • Statistical Analysis: Analyze the data using analysis of variance (ANOVA) to determine the effects of the dietary treatments and their interactions.

Potential Signaling Pathways and Mechanisms of Synergy

The synergistic effects of L-lysine and L-aspartate are likely mediated through their influence on key cellular signaling pathways that regulate protein synthesis and cell growth.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and protein synthesis. Amino acids, particularly leucine, are known to activate the mTORC1 complex. While L-lysine's direct role in mTOR activation is less characterized than leucine's, its availability is crucial for the downstream process of protein synthesis. L-aspartate, by supporting energy production through the TCA cycle, can ensure an adequate ATP supply, which is essential for the energy-demanding processes of mTOR signaling and protein synthesis.

mTOR_Pathway Amino_Acids Amino Acids (L-Lysine, L-Aspartate) mTORC1 mTORC1 Amino_Acids->mTORC1 Activation S6K1 p70S6K1 mTORC1->S6K1 Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation (Inhibition) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Stimulation eIF4E eIF4E _4EBP1->eIF4E Inhibition eIF4E->Protein_Synthesis Initiation

Figure 4: Simplified mTOR Signaling Pathway in Response to Amino Acids.

Future Directions and Conclusion

The exploration of the synergistic effects of L-lysine and L-aspartate is a promising area of research with significant implications for human and animal nutrition, as well as therapeutic development. While the theoretical basis for their synergy is strong, there is a clear need for more direct experimental evidence.

Future research should focus on:

  • Direct Comparative Studies: Conducting well-designed in vitro and in vivo studies that directly compare the effects of the this compound combination with the individual amino acids.

  • Pharmacokinetic and Bioavailability Studies: Quantifying the absorption, distribution, metabolism, and excretion of the this compound salt compared to the co-administration of the free amino acids.

  • Mechanistic Studies: Elucidating the specific molecular mechanisms and signaling pathways through which the combination exerts its synergistic effects.

References

An In-Depth Technical Guide to the Cellular Transport of L-Lysine L-Aspartate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Lysine L-Aspartate, a salt composed of the essential amino acid L-lysine and the non-essential amino acid L-aspartate, plays a crucial role in a variety of physiological processes. Its therapeutic and nutritional efficacy is fundamentally dependent on its uptake and transport across cellular membranes. This technical guide provides a comprehensive overview of the cellular transport mechanisms governing the distinct uptake of L-lysine and L-aspartate. It details the primary transporter families involved, presents quantitative kinetic data, outlines experimental protocols for studying these interactions, and visualizes the key transport pathways. Understanding these transport systems is paramount for the rational design of drugs and for optimizing the therapeutic applications of this compound.

Introduction

L-Lysine is an essential cationic amino acid, while L-aspartate is an acidic amino acid. In aqueous solution, this compound dissociates into L-lysine cations and L-aspartate anions. Consequently, the cellular uptake of this compound is mediated by distinct transporter proteins specific to each amino acid. This guide will separately address the cellular transport mechanisms for L-Lysine and L-Aspartate.

L-Lysine Transport Mechanisms

The transport of L-lysine across cellular membranes is primarily mediated by the Solute Carrier (SLC) superfamily of transporters, specifically the cationic amino acid transporters (CATs), which belong to the SLC7 family.

Key Transporters for L-Lysine
  • SLC7A1 (CAT-1): This is a high-affinity, low-capacity transporter for cationic amino acids including lysine, arginine, and ornithine.[1] Its transport is Na+-independent.[2] SLC7A1 is widely expressed in various tissues.[3][4]

  • System y+L: This transport system exhibits a broad scope, transporting both cationic and large neutral amino acids.[2]

  • System b0,+: A facilitative transporter involved in the transport of cationic and neutral amino acids.[2]

  • System B0,+: A Na+-dependent transport system for cationic and neutral amino acids.[2]

Kinetics of L-Lysine Transport

The transport of L-lysine is a saturable process, indicating carrier-mediated transport. Studies in NSC-34 cell lines have identified two saturable processes for L-lysine uptake.[2]

Cell LineTransporter SystemKm1 (mM)Vmax1 (nmol/mg protein/min)Km2 (mM)Vmax2 (nmol/mg protein/min)Reference
NSC-34 (WT)System y+ (Slc7a1)----[2]
NSC-34 (MT)System y+ (Slc7a1)0.0066 ± 0.00030.072 ± 0.0020.31 ± 0.143.71 ± 0.88[2]

Table 1: Kinetic Parameters of [3H]L-lysine Transport in NSC-34 Cell Lines.

L-Aspartate Transport Mechanisms

L-aspartate, being an acidic amino acid, is transported by the excitatory amino acid transporters (EAATs), which are part of the SLC1 family.

Key Transporters for L-Aspartate
  • SLC1A3 (EAAT1 or GLAST-1): A high-affinity, sodium-dependent transporter for L-glutamate and L-aspartate.[5][6][7] It functions as a symporter, co-transporting one amino acid molecule with two or three Na+ ions and one proton, while counter-transporting one K+ ion.[5][6]

  • Other EAATs: While SLC1A3 is a primary transporter, other members of the EAAT family also contribute to L-aspartate uptake.

Kinetics of L-Aspartate Transport

The transport of L-aspartate is also a carrier-mediated process. Studies in chick small intestine epithelial cells have revealed two distinct uptake systems.[8][9]

Tissue/Cell TypeAffinityKm (µM)Reference
Chick Small IntestineHigh16[8][9]
Chick Small IntestineLow2700[8][9]

Table 2: Kinetic Parameters of L-Aspartate Transport.

Experimental Protocols

Radiolabeled Amino Acid Uptake Assay

This is a fundamental technique to quantify the transport of amino acids into cells.

Objective: To measure the rate of L-lysine or L-aspartate uptake by cultured cells.

Materials:

  • Cultured cells (e.g., Caco-2, NSC-34, or Xenopus laevis oocytes expressing the transporter of interest)

  • Radiolabeled substrate: [3H]L-lysine or [14C]L-aspartate

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Inhibitors or competing substrates

  • Scintillation counter and scintillation fluid

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Protein assay kit (e.g., BCA assay)

Procedure:

  • Cell Culture: Plate cells in multi-well plates and grow to a confluent monolayer.

  • Pre-incubation: Wash the cells with uptake buffer and pre-incubate at 37°C for a defined period (e.g., 15 minutes).

  • Initiate Uptake: Add the uptake buffer containing the radiolabeled substrate and any inhibitors or competitors.

  • Incubation: Incubate for a specific time course (e.g., 1, 5, 15, 30 minutes) at 37°C. The uptake should be linear during this period.

  • Terminate Uptake: Rapidly wash the cells with ice-cold uptake buffer to remove extracellular radiolabeled substrate.

  • Cell Lysis: Lyse the cells with cell lysis buffer.

  • Quantification:

    • Measure the radioactivity in a portion of the cell lysate using a scintillation counter.

    • Determine the protein concentration in the remaining lysate using a protein assay.

  • Data Analysis: Express the uptake as nmol of substrate per mg of protein per minute. Kinetic parameters (Km and Vmax) can be determined by measuring uptake at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

Transfection and Expression in Xenopus laevis Oocytes

This system is widely used to study the function of a specific transporter in isolation.

Objective: To express a specific transporter (e.g., SLC7A1 or SLC1A3) in Xenopus oocytes and characterize its transport activity.

Materials:

  • Xenopus laevis oocytes

  • cRNA of the transporter of interest

  • Microinjection setup

  • Incubation solution (e.g., Modified Barth's Saline)

  • Radiolabeled substrate

  • Electrophysiology setup (for electrogenic transporters)

Procedure:

  • Oocyte Preparation: Harvest and defolliculate oocytes from a female Xenopus laevis.

  • cRNA Injection: Inject a known amount of cRNA encoding the transporter into the oocyte cytoplasm. Inject control oocytes with water.

  • Incubation: Incubate the oocytes for 2-7 days to allow for protein expression.

  • Uptake Assay: Perform a radiolabeled uptake assay as described above, using individual or small groups of oocytes.

  • Electrophysiology (optional): For electrogenic transporters like EAATs, use a two-electrode voltage clamp to measure substrate-induced currents.

Signaling Pathways

Amino acid transporters do not just mediate nutrient uptake; they can also act as sensors that initiate intracellular signaling cascades, influencing cell growth, metabolism, and other functions.[10]

mTORC1 Pathway

The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and proliferation. Its activity is stimulated by amino acids, particularly leucine and arginine. The transport of L-lysine by CATs contributes to the intracellular amino acid pool that activates mTORC1.[10]

mTORC1_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space L-Lysine_ext L-Lysine CAT1 SLC7A1 (CAT-1) L-Lysine_ext->CAT1 Transport L-Lysine_int L-Lysine CAT1->L-Lysine_int mTORC1 mTORC1 L-Lysine_int->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes

Caption: L-Lysine transport via SLC7A1 activates the mTORC1 signaling pathway.

Experimental Workflow for Studying Transporter-Signaling Interactions

Experimental_Workflow Start Hypothesize Transporter Involvement in a Signaling Pathway Cell_Culture Culture Cells of Interest Start->Cell_Culture Transporter_Modulation Modulate Transporter Activity (e.g., siRNA, inhibitors) Cell_Culture->Transporter_Modulation Amino_Acid_Stimulation Stimulate with L-Lysine or L-Aspartate Transporter_Modulation->Amino_Acid_Stimulation Protein_Analysis Analyze Signaling Proteins (e.g., Western Blot for phosphorylated proteins) Amino_Acid_Stimulation->Protein_Analysis Data_Interpretation Interpret Data to Confirm Transporter-Signaling Link Protein_Analysis->Data_Interpretation

Caption: Workflow for investigating transporter-mediated signaling.

Conclusion

The cellular uptake of this compound is a complex process governed by distinct and specific transport systems for each of its constituent amino acids. L-lysine is primarily transported by cationic amino acid transporters of the SLC7 family in a Na+-independent manner, while L-aspartate is taken up by excitatory amino acid transporters of the SLC1 family through a Na+-dependent mechanism. A thorough understanding of these transporters, their kinetics, and their roles in cellular signaling is essential for the fields of drug development and clinical nutrition. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to further investigate the multifaceted interactions of this compound with cellular transport systems. Future research should focus on the potential for drug-drug interactions at the level of these transporters and the elucidation of novel signaling pathways initiated by their transport activity.

References

Methodological & Application

Protocol for the Dissolution of L-Lysine L-Aspartate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP0012

For Research Use Only. Not for use in diagnostic procedures.

Introduction

L-Lysine L-Aspartate is a salt composed of the essential amino acid L-Lysine and the non-essential amino acid L-Aspartic acid. It is utilized in various research and development applications, including cell culture, drug formulation, and nutritional studies. The dissolution of this compound in aqueous solutions is a critical first step for its use in these applications. This document provides a detailed protocol for the preparation of this compound solutions, along with data on its solubility and stability.

Understanding the physicochemical properties of this compound is essential for its effective use. The solubility of amino acid salts is influenced by factors such as pH and temperature. L-Lysine, a basic amino acid, and L-Aspartic acid, an acidic amino acid, contribute to the overall properties of the salt. This protocol provides guidance on how to manipulate these factors to achieve successful dissolution and maintain the stability of the resulting solution.

Physicochemical Properties

A summary of key physicochemical properties of this compound and its constituent amino acids is provided below.

PropertyThis compoundL-LysineL-Aspartic Acid
Molecular Weight 279.29 g/mol 146.19 g/mol 133.10 g/mol
Appearance White powderWhite crystalline solidColorless crystals
Solubility in Water Soluble[1]Highly soluble (>100 g/100 g H₂O at 25°C)[2]Slightly soluble (0.45 g/100 mL at 20°C)
Isoelectric Point (pI) Not specified9.742.77

Factors Influencing Solubility

The solubility of this compound in aqueous solutions is primarily influenced by:

  • pH: The solubility of amino acids and their salts is pH-dependent. L-Lysine, being a basic amino acid, is more soluble in acidic conditions, while L-Aspartic acid, an acidic amino acid, is more soluble in alkaline conditions. The overall charge of the this compound molecule will change with pH, affecting its interaction with water molecules.

  • Temperature: The solubility of this compound generally increases with temperature. However, excessive heat should be avoided to prevent potential degradation.

  • Presence of Other Solutes: The ionic strength of the solution, influenced by the presence of salts, can affect the solubility of amino acid salts.

Experimental Protocols

Materials
  • This compound powder

  • High-purity water (e.g., deionized, distilled, or Milli-Q®)

  • Sterile conical tubes or flasks

  • Magnetic stirrer and stir bar

  • pH meter

  • Sterile filters (0.22 µm)

  • 1 M HCl and 1 M NaOH solutions for pH adjustment

Preparation of a 100 mg/mL Stock Solution

This protocol describes the preparation of a 100 mg/mL (10% w/v) stock solution of this compound.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 10 mL of a 100 mg/mL solution, weigh 1.0 g of the powder.

  • Initial Dissolution: Transfer the weighed powder into a sterile conical tube or flask. Add a portion of the high-purity water, for instance, 7-8 mL for a final volume of 10 mL.

  • Mixing: Add a sterile magnetic stir bar to the container and place it on a magnetic stirrer. Stir the mixture at room temperature.

  • pH Adjustment (if necessary): Monitor the pH of the solution using a calibrated pH meter. Due to the presence of both an acidic and a basic amino acid, the initial pH of the solution is expected to be near neutral. If the powder does not dissolve completely, a slight adjustment of the pH may be necessary.

    • For acidic amino acids like L-Aspartic acid, increasing the pH by adding 1 M NaOH dropwise can enhance solubility.

    • For basic amino acids like L-Lysine, decreasing the pH with 1 M HCl can improve solubility. Given the composition of this compound, a slightly alkaline pH may facilitate the dissolution of the aspartate component without significantly precipitating the lysine. It is recommended to adjust the pH in small increments while observing the dissolution.

  • Final Volume Adjustment: Once the this compound is completely dissolved, add high-purity water to reach the final desired volume (e.g., 10 mL).

  • Sterilization: For applications requiring sterility, such as cell culture, the solution should be sterilized by filtration through a 0.22 µm sterile filter.

  • Storage: Store the stock solution in sterile, airtight containers. For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage (months to a year), aliquot the solution into single-use volumes and store at -20°C or below to avoid repeated freeze-thaw cycles.

Data Presentation

ParameterValue/ObservationNotes
Solubility in Water at 25°C Expected to be highL-Lysine is highly soluble in water. While L-Aspartic acid has lower solubility, the salt formation with a basic amino acid is expected to significantly increase its solubility.
Effect of Temperature Solubility increases with increasing temperature.Avoid boiling to prevent potential degradation. Gentle warming can be used to aid dissolution.
Effect of pH Solubility is pH-dependent.Optimal solubility is likely to be achieved in a slightly acidic to neutral pH range, balancing the solubility characteristics of both L-Lysine and L-Aspartic acid. Extreme pH values may lead to the precipitation of one of the amino acid components.

Visualizations

Experimental Workflow for Dissolution of this compound

G start Start weigh Weigh this compound Powder start->weigh add_water Add High-Purity Water weigh->add_water mix Mix with Magnetic Stirrer add_water->mix check_dissolution Check for Complete Dissolution mix->check_dissolution adjust_ph Adjust pH (if necessary) with 1M HCl or 1M NaOH check_dissolution->adjust_ph No final_volume Adjust to Final Volume check_dissolution->final_volume Yes adjust_ph->mix sterilize Sterile Filter (0.22 µm) final_volume->sterilize store Aliquot and Store at -20°C or below sterilize->store end_node End store->end_node

Caption: Workflow for preparing a sterile aqueous solution of this compound.

Signaling Pathway Context: Role of Lysine and Aspartate

L-Lysine and L-Aspartate are fundamental components in numerous cellular processes. L-Lysine is a crucial building block for protein synthesis and is involved in pathways regulating cell growth and proliferation. L-Aspartate is a key metabolite in the citric acid cycle and is a precursor for the synthesis of other amino acids and nucleotides.

G cluster_lysine L-Lysine cluster_aspartate L-Aspartate lys L-Lysine protein_synthesis Protein Synthesis lys->protein_synthesis cell_function Cellular Functions (Growth, Proliferation, Energy Metabolism) protein_synthesis->cell_function asp L-Aspartate tca Citric Acid Cycle (TCA Cycle) asp->tca nucleotide Nucleotide Synthesis asp->nucleotide tca->cell_function nucleotide->cell_function

Caption: Simplified diagram showing the involvement of L-Lysine and L-Aspartate in key cellular metabolic pathways.

Stability Considerations

Aqueous solutions of this compound are generally stable. However, to ensure the integrity of the solution, the following should be considered:

  • Microbial Contamination: Non-sterile solutions are susceptible to microbial growth. If not for immediate use, sterile filtration and proper storage are essential.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the compound. It is recommended to store the solution in single-use aliquots.

  • Long-Term Storage: For long-term stability, storage at -20°C or -80°C is advised.

Conclusion

This application note provides a comprehensive protocol for the dissolution of this compound in aqueous solutions. By following these guidelines, researchers can prepare stable and effective solutions for a variety of scientific applications. The key to successful dissolution lies in the careful control of pH and the use of high-purity reagents and sterile techniques where necessary.

References

Application Notes and Protocols for L-Lysine L-Aspartate in Mammalian Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of biopharmaceutical production, optimizing mammalian cell culture media is paramount to enhancing cell growth, viability, and recombinant protein yield. Amino acids are critical components of this optimization, serving as building blocks for proteins and intermediates in key metabolic pathways. L-Lysine, an essential amino acid, and L-Aspartate, a non-essential amino acid, play crucial roles in cellular metabolism and protein synthesis.

This document provides detailed application notes and protocols for the use of L-Lysine L-Aspartate, a salt combining both amino acids, as a supplement in mammalian cell culture media. The use of this salt may offer benefits in terms of solubility, stability, and balanced nutrient delivery compared to the individual supplementation of free amino acids.[1][2] These guidelines are intended for researchers and professionals in the fields of cell culture, process development, and drug manufacturing.

Rationale for Use

L-Lysine is a fundamental component of proteins and is involved in various cellular processes, including post-translational modifications that can impact protein structure and function.[3][4] L-Aspartate is a precursor for the synthesis of other amino acids and nucleotides and plays a vital role in the tricarboxylic acid (TCA) cycle, a central hub of cellular energy metabolism.[5][6]

Supplementing with this compound can be particularly advantageous in high-density fed-batch cultures where nutrient depletion can become a limiting factor for cell growth and productivity. The salt form may provide improved solubility and stability in concentrated feed solutions, mitigating issues of precipitation that can occur with free amino acids at high concentrations.[2][7]

Data Summary

While direct comparative studies on this compound as a single supplement are limited, the following tables summarize the expected effects based on published data for individual L-Lysine and L-Aspartate supplementation in common mammalian cell lines like Chinese Hamster Ovary (CHO) and hybridoma cells.

Table 1: Expected Impact of this compound Supplementation on CHO Cell Culture Performance

ParameterControl (Standard Medium)Expected Outcome with this compound SupplementationReference
Peak Viable Cell Density (VCD) (x10⁶ cells/mL)10 - 1512 - 18[8][9]
Cell Viability (%)> 90%Maintained at > 90% for an extended period[8]
Monoclonal Antibody (mAb) Titer (g/L)2 - 43 - 5.5[8][9]
Specific Productivity (pcd)20 - 4025 - 50[8][9]

Table 2: Expected Impact of this compound Supplementation on Hybridoma Cell Culture Performance

ParameterControl (Standard Medium)Expected Outcome with this compound SupplementationReference
Peak Viable Cell Density (VCD) (x10⁶ cells/mL)1 - 21.5 - 2.5[10][11]
Monoclonal Antibody (mAb) Titer (mg/L)50 - 10070 - 150[10][11]

Signaling Pathways and Metabolic Impact

L-Lysine and L-Aspartate are integral to central metabolic pathways that are critical for cell growth, energy production, and protein synthesis.

Extracellular Extracellular This compound Intracellular_Lys Intracellular L-Lysine Extracellular->Intracellular_Lys Transport Intracellular_Asp Intracellular L-Aspartate Extracellular->Intracellular_Asp Transport Cell_Membrane Cell Membrane Protein_Synthesis Protein Synthesis (e.g., mAbs) Intracellular_Lys->Protein_Synthesis Saccharopine_Pathway Saccharopine Pathway Intracellular_Lys->Saccharopine_Pathway Oxaloacetate Oxaloacetate Intracellular_Asp->Oxaloacetate Nucleotide_Synthesis Nucleotide Synthesis Intracellular_Asp->Nucleotide_Synthesis TCA_Cycle TCA Cycle Energy_Production Energy Production (ATP) TCA_Cycle->Energy_Production Oxaloacetate->TCA_Cycle Alpha_Ketoglutarate α-Ketoglutarate Alpha_Ketoglutarate->TCA_Cycle Saccharopine_Pathway->Alpha_Ketoglutarate

Metabolic fate of L-Lysine and L-Aspartate.

Experimental Protocols

The following protocols provide a general framework for the preparation and use of this compound in mammalian cell culture. Optimization will be required for specific cell lines and processes.

Preparation of this compound Stock Solution

Objective: To prepare a sterile, concentrated stock solution of this compound for addition to cell culture media.

Materials:

  • This compound powder (cell culture grade)

  • High-purity water (WFI or equivalent)

  • Sterile conical tubes or bottles

  • Sterile 0.22 µm filter

  • Analytical balance

  • Sterile workspace (e.g., laminar flow hood)

Procedure:

  • In a sterile workspace, weigh the desired amount of this compound powder.

  • Dissolve the powder in high-purity water to a final concentration of 100 g/L (or as desired). Gentle warming and stirring may be required to facilitate dissolution.

  • Sterile-filter the solution using a 0.22 µm filter into a sterile container.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.

Start Start Weigh Weigh this compound powder Start->Weigh Dissolve Dissolve in high-purity water Weigh->Dissolve Filter Sterile filter (0.22 µm) Dissolve->Filter Aliquot Aliquot into sterile tubes Filter->Aliquot Store Store at -20°C Aliquot->Store End End Store->End

Stock solution preparation workflow.

Fed-Batch Supplementation Strategy

Objective: To supplement a fed-batch culture with this compound to enhance cell growth and protein production.

Materials:

  • Mammalian cell culture (e.g., CHO, hybridoma) in a bioreactor or shake flask

  • Basal cell culture medium

  • Sterile this compound stock solution

  • Other feed solutions (e.g., glucose, other amino acids)

  • Sterile pipettes or syringes

Procedure:

  • Cell Culture Initiation: Seed the cells at a desired density in the basal medium.

  • Monitoring: Monitor cell growth (VCD and viability) and key metabolite concentrations (e.g., glucose, lactate, ammonia) daily.

  • Feeding Strategy:

    • Begin feeding on day 3 or when the cell density reaches a predetermined level (e.g., 2-3 x 10⁶ cells/mL).

    • Add the this compound stock solution to the culture to achieve a target concentration. A typical starting point is to add a volume that would increase the total lysine and aspartate concentrations by 2-4 mM each.

    • The feeding can be performed as a daily bolus or as a continuous feed.

    • It is recommended to also supplement with a concentrated glucose source and a balanced feed of other essential amino acids.

  • Process Control: Maintain optimal pH, temperature, and dissolved oxygen levels throughout the culture.

  • Data Collection: Continue to monitor cell growth, viability, and product titer until the culture is harvested.

Quality Control and Analysis

To evaluate the effectiveness of this compound supplementation, it is essential to perform a comprehensive analysis of the cell culture process and the final product.

Table 3: Recommended Analytical Methods

AnalysisMethodPurpose
Cell Growth and ViabilityAutomated cell counter (e.g., Vi-CELL)To monitor the effect on cell proliferation and culture health.
Metabolite AnalysisBio-profile analyzer or HPLCTo track the consumption of nutrients and the accumulation of waste products.
Product TiterELISA, HPLC (Protein A)To quantify the amount of recombinant protein produced.
Product QualitySDS-PAGE, Western Blot, Mass SpectrometryTo assess protein integrity, aggregation, and post-translational modifications.

Troubleshooting

IssuePossible CauseSuggested Solution
Precipitation in mediaHigh concentration of the supplementPrepare a more dilute stock solution or add the supplement more slowly to the culture.
Increased ammonia levelsHigh rate of amino acid catabolismOptimize the feeding strategy to avoid excess supplementation. Consider using a continuous feed instead of a bolus addition.
No significant improvement in growth or productivitySub-optimal concentration or other limiting factorsPerform a dose-response experiment to determine the optimal concentration. Analyze spent media to identify other potential limiting nutrients.

Conclusion

The use of this compound as a feed supplement in mammalian cell culture offers a promising strategy to enhance cell growth and recombinant protein production. By providing two critical amino acids in a single, potentially more soluble and stable form, this supplement can contribute to the development of more robust and productive bioprocesses. The protocols and data presented here provide a foundation for the successful implementation of this compound in your cell culture applications. Further optimization for specific cell lines and processes is encouraged to achieve maximal benefits.

References

Application of L-Lysine L-Aspartate in Pharmaceutical Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lysine L-Aspartate, a salt formed from the essential amino acid L-Lysine and the non-essential amino acid L-Aspartate, is a versatile compound with a growing number of applications in pharmaceutical formulations. Its inherent biocompatibility and multifaceted physicochemical properties make it a valuable component as both an active pharmaceutical ingredient (API) and an excipient. This document provides detailed application notes and experimental protocols for the utilization of this compound in pharmaceutical research and development.

This compound is utilized to enhance the solubility and permeability of poorly water-soluble drugs, improve calcium absorption for osteoporosis treatment, and as a component in parenteral nutrition solutions.[1][2] Its role also extends to wound healing and the modulation of immune responses.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 27348-32-9[3]
Molecular Formula C₁₀H₂₁N₃O₆[3]
Molecular Weight 279.29 g/mol [3]
Appearance White crystalline powder[4]
Solubility in Water Highly soluble[4]
pH of Aqueous Solution (10%) 5.0 - 6.5[5]
Storage -20°C[3]

Applications in Pharmaceutical Formulations

Solubility and Permeability Enhancement of Poorly Soluble Drugs

L-Lysine and its salts can significantly improve the biopharmaceutical properties of drugs belonging to the Biopharmaceutics Classification System (BCS) Class II and IV, which are characterized by low solubility and, in the case of Class IV, low permeability as well.[6] The formation of salts or co-crystals with L-Lysine can lead to a substantial increase in aqueous solubility and dissolution rate.[6]

Quantitative Data on Solubility Enhancement

The use of L-Lysine as a co-former has demonstrated significant improvements in the solubility of various poorly soluble drugs. A summary of these enhancements is provided in Table 2.

Table 2: Enhancement of Drug Solubility and Permeability with L-Lysine

DrugBCS ClassMethod of ComplexationSolubility Enhancement FactorDissolution Rate EnhancementPermeability Enhancement (Papp)Reference
BendazacIICo-precipitation, Co-grinding68 - 433-foldUp to 6-times2.3 - 4-fold[6][7]
QuercetinIVCo-precipitation, Co-grinding68 - 433-foldUp to 6-times2.3 - 4-fold[6][7]
RutinIVCo-precipitation, Co-grinding--No significant enhancement[6][7]
TelmisartanIILiquid drop grindingEnhanced solubilityEnhanced dissolution rateNot Reported[8]
Parenteral Nutrition

This compound is a valuable component in parenteral nutrition (PN) formulations, providing essential amino acids for protein synthesis in patients who are unable to receive nutrition via the enteral route.[1][9] Amino acid solutions for PN are formulated to achieve a specific plasma amino acid pattern.[10]

Quantitative Data for Parenteral Formulation

The composition of a typical amino acid intravenous infusion solution is detailed in Table 3.

Table 3: Example Composition of an 8.5% Amino Acid Intravenous Infusion

ComponentConcentration (% w/v)
L-Lysine (as hydrochloride salt)0.493
L-Leucine0.620
L-Isoleucine0.510
L-Valine0.493
L-Phenylalanine0.476
L-Histidine0.408
L-Threonine0.357
L-Methionine0.340
L-Tryptophan0.153
L-Alanine1.760
L-Arginine0.978
Amino acetic acid (Glycine)0.876
L-Proline0.578
L-Serine0.425
L-Tyrosine0.034
This table is adapted from a sample formulation and serves as an example.[11]
Enhancement of Calcium Absorption

L-Lysine has been shown to increase the intestinal absorption of calcium and improve its renal conservation.[12][13] This makes this compound a promising agent for the prevention and treatment of osteoporosis.[2][14] Studies have indicated that supplementation with L-Lysine can lead to a positive calcium balance.[12][13]

Quantitative Data on Calcium Absorption

A clinical study comparing calcium lysinate with other calcium supplements in osteopenia patients demonstrated a significant improvement in bone mineral density (BMD), with a relative bioavailability of 223.15% for calcium lysinate compared to calcium carbonate.[14]

Experimental Protocols

Protocol 1: Preparation of Drug-L-Lysine L-Aspartate Co-crystals/Complexes

This protocol describes two common methods for preparing co-crystals or complexes of a poorly soluble drug with this compound to enhance solubility.

A. Solvent Evaporation Method

  • Molar Ratio Determination: Determine the desired molar ratio of the drug to this compound (e.g., 1:1).

  • Dissolution: Dissolve the drug and this compound in a suitable solvent (e.g., methanol) in the determined molar ratio.[15]

  • Evaporation: Allow the solvent to evaporate slowly at room temperature or under reduced pressure.

  • Collection: Collect the resulting solid co-crystals/complexes.

  • Characterization: Characterize the product using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of a new solid phase.[8][15]

B. Liquid-Assisted Grinding (Co-grinding) Method

  • Mixing: Place the drug and this compound in the desired molar ratio into a mortar.[6][8]

  • Grinding: Add a small amount of a suitable solvent (e.g., methanol) and grind the mixture with a pestle for a specified time (e.g., 30-60 minutes).[8]

  • Drying: Dry the resulting powder to remove the solvent.

  • Characterization: Characterize the product using PXRD, DSC, and FTIR to confirm co-crystal/complex formation.[6]

G cluster_prep Co-crystal/Complex Preparation Workflow cluster_se Solvent Evaporation cluster_grind Liquid-Assisted Grinding drug Poorly Soluble Drug dissolve Dissolve drug->dissolve mix Mix drug->mix lysine This compound lysine->dissolve lysine->mix solvent Solvent solvent->dissolve grind Grind solvent->grind evaporate Evaporate Solvent dissolve->evaporate characterize Characterize (PXRD, DSC, FTIR) evaporate->characterize mix->grind grind->characterize

Co-crystal/Complex Preparation Workflow
Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the standard shake-flask method for determining the equilibrium solubility of a drug or its this compound complex.[16][17]

  • Sample Preparation: Add an excess amount of the drug or drug-lysine complex to a known volume of distilled water or a relevant buffer solution in a sealed container.

  • Equilibration: Agitate the containers at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[16]

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.[16]

  • Quantification: Analyze the concentration of the dissolved drug in the supernatant/filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[16]

  • Calculation: Express the solubility in units such as mg/mL or µg/mL.

Protocol 3: In Vitro Permeability Assay (Franz Diffusion Cell)

This protocol describes an in vitro method to assess the permeability of a drug from its this compound formulation across a synthetic membrane.[18]

  • Membrane Preparation: Mount a synthetic membrane (e.g., Strat-M®) onto a Franz diffusion cell.[18]

  • Receptor Chamber: Fill the receptor chamber with a suitable buffer (e.g., phosphate buffer pH 7.4) and maintain a constant temperature (e.g., 32 ± 1°C).[18]

  • Donor Chamber: Apply the drug or drug-lysine formulation to the donor side of the membrane.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw samples from the receptor chamber and replace with fresh buffer.[18]

  • Analysis: Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., HPLC).

  • Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the drug's permeability.

G cluster_workflow In Vitro Permeability Assay Workflow prep Prepare Franz Cell with Membrane fill Fill Receptor Chamber (Buffer, 32°C) prep->fill apply Apply Formulation to Donor Chamber fill->apply sample Sample from Receptor at Time Intervals apply->sample analyze Analyze Drug Concentration (HPLC) sample->analyze calculate Calculate Papp analyze->calculate

In Vitro Permeability Assay Workflow

Signaling Pathways and Mechanisms of Action

L-Lysine in Wound Healing

L-Lysine plays a crucial role in wound healing through its involvement in collagen synthesis.[19][20] It is essential for the cross-linking of collagen fibers, which provides strength and elasticity to the newly formed tissue.[1] Lysine residues are hydroxylated to form hydroxylysine, a key step in the formation of stable collagen cross-links.[21]

G cluster_wound L-Lysine's Role in Collagen Synthesis for Wound Healing lysine L-Lysine hydroxylation Hydroxylation (Lysyl hydroxylase) lysine->hydroxylation hydroxylysine Hydroxylysine hydroxylation->hydroxylysine crosslinking Collagen Cross-linking hydroxylysine->crosslinking collagen Mature, Stable Collagen crosslinking->collagen wound Wound Repair and Tissue Regeneration collagen->wound

L-Lysine in Collagen Synthesis
L-Lysine in Immune Modulation

L-Lysine contributes to immune function by participating in the production of antibodies and potentially inhibiting viral replication by competing with arginine.[2] In some cellular contexts, L-Lysine has been shown to influence key signaling pathways such as the Target of Rapamycin (TOR) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways, which are involved in regulating immune responses.[22]

G cluster_immune L-Lysine's Influence on Immune Signaling Pathways cluster_tor TOR Pathway cluster_mapk p38 MAPK Pathway lysine L-Lysine tor TOR lysine->tor modulates p38 p38 MAPK lysine->p38 modulates s6k1 S6K1 tor->s6k1 cytokines_anti Anti-inflammatory Cytokines s6k1->cytokines_anti nfkb NF-κB p38->nfkb cytokines_pro Pro-inflammatory Cytokines nfkb->cytokines_pro

L-Lysine and Immune Signaling

Conclusion

This compound is a promising and versatile compound for pharmaceutical formulations. Its ability to enhance the bioavailability of poorly soluble drugs, its role in parenteral nutrition, and its therapeutic potential in promoting calcium absorption and wound healing make it a subject of significant interest for researchers and drug development professionals. The protocols and data presented in this document provide a foundation for further exploration and application of this compound in the development of novel and effective pharmaceutical products.

References

Application Note: Quantification of L-Lysine and L-Aspartate in Biological Samples using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the simultaneous quantification of L-Lysine and L-Aspartate in biological samples, such as plasma, urine, and tissue homogenates, using reverse-phase high-performance liquid chromatography (RP-HPLC) with pre-column derivatization and fluorescence or UV detection. The method is sensitive, selective, and suitable for researchers, scientists, and drug development professionals.

Introduction

L-Lysine is an essential amino acid crucial for protein synthesis, tissue repair, and the production of hormones and enzymes.[1] L-Aspartate is a non-essential amino acid that plays a vital role in the urea cycle, gluconeogenesis, and as a neurotransmitter. Accurate quantification of these amino acids in biological matrices is essential for various fields, including biochemistry, medicine, and drug development, to understand their roles in health and disease.[2][3] High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of amino acids in complex biological fluids.[4][5] Due to the lack of a suitable chromophore in most amino acids, a derivatization step is typically required to enable sensitive detection by UV or fluorescence detectors.[6] This note describes a robust HPLC method employing pre-column derivatization for the reliable quantification of L-Lysine and L-Aspartate.

Principle

The method involves the deproteinization of the biological sample, followed by the derivatization of the free amino acids with a fluorescent or UV-absorbing reagent. The derivatized L-Lysine and L-Aspartate are then separated on a reverse-phase HPLC column and quantified using a fluorescence or UV detector. An internal standard is used to ensure accuracy and precision.

Experimental Workflow

experimental_workflow sample Biological Sample (Plasma, Urine, Tissue) prep Sample Preparation (Deproteinization) sample->prep deriv Pre-column Derivatization prep->deriv hplc RP-HPLC Separation deriv->hplc detect Detection (Fluorescence/UV) hplc->detect quant Data Analysis & Quantification detect->quant

Caption: High-level experimental workflow for HPLC analysis.

Materials and Reagents

  • L-Lysine hydrochloride (≥99%)

  • L-Aspartic acid (≥99%)

  • Internal Standard (e.g., Norvaline)

  • HPLC grade acetonitrile, methanol, and water

  • Trichloroacetic acid (TCA) or perchloric acid (PCA) for protein precipitation[2]

  • Derivatization reagent (e.g., o-Phthalaldehyde (OPA) with 2-mercaptoethanol, 9-fluorenylmethyl chloroformate (FMOC-Cl), or Dansyl chloride)[7][8][9]

  • Borate buffer

  • Mobile phase buffers (e.g., sodium acetate, phosphate buffer)

Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and fluorescence or UV detector.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Microcentrifuge

  • Vortex mixer

  • pH meter

  • Analytical balance

  • Syringe filters (0.22 µm)

Detailed Protocols

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve L-Lysine hydrochloride, L-Aspartic acid, and the internal standard in HPLC grade water to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions to cover the expected concentration range in the biological samples.

Sample Preparation

The choice of sample preparation method depends on the biological matrix.[4]

For Plasma/Serum:

  • Thaw the frozen plasma or serum sample on ice.

  • To 100 µL of the sample, add 200 µL of ice-cold 10% (w/v) TCA or 6% (w/v) PCA to precipitate proteins.[2]

  • Vortex for 1 minute and incubate on ice for 10 minutes.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.[2]

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

For Urine:

  • Centrifuge the urine sample at 5,000 x g for 10 minutes to remove any particulate matter.

  • Dilute the supernatant 1:10 with HPLC grade water.

  • Filter the diluted sample through a 0.22 µm syringe filter.

For Tissue:

  • Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline) on ice.

  • Perform protein precipitation as described for plasma/serum.

Pre-column Derivatization (Example using OPA)
  • In an HPLC vial, mix 50 µL of the prepared sample or standard solution with 50 µL of the internal standard solution.

  • Add 100 µL of borate buffer (pH 9.5).

  • Add 50 µL of the OPA/2-mercaptoethanol reagent.

  • Vortex immediately for 30 seconds.

  • Allow the reaction to proceed for 2 minutes at room temperature before injection into the HPLC system.

HPLC Conditions

The following are typical starting conditions and may require optimization:

ParameterCondition
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 50 mM Sodium Acetate, pH 6.5
Mobile Phase B Acetonitrile:Methanol (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 20 µL
Detector Fluorescence: Ex: 340 nm, Em: 450 nm (for OPA)
UV: 254 nm (for other derivatizing agents)
Run Time 30 minutes

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0955
205050
22595
25595
26955
30955

Data Presentation

The following table summarizes typical quantitative data obtained from validated HPLC methods for amino acid analysis. Note that these values can vary depending on the specific method and instrumentation used.

AnalyteRetention Time (min)LOD (µM)LOQ (µM)Recovery (%)
L-Aspartate ~ 5.80.5 - 1.51.5 - 5.090 - 105
L-Lysine ~ 15.20.7 - 2.0[9]2.4 - 7.0[9]92 - 108[6]

LOD: Limit of Detection, LOQ: Limit of Quantification

Metabolic Pathway Context

metabolic_pathway Aspartate L-Aspartate Oxaloacetate Oxaloacetate Aspartate->Oxaloacetate UreaCycle Urea Cycle Aspartate->UreaCycle Pyrimidines Pyrimidines Aspartate->Pyrimidines CitricAcidCycle Citric Acid Cycle Oxaloacetate->CitricAcidCycle Lysine L-Lysine AcetylCoA Acetyl-CoA Lysine->AcetylCoA ProteinSynthesis Protein Synthesis Lysine->ProteinSynthesis AcetylCoA->CitricAcidCycle

Caption: Simplified metabolic roles of L-Lysine and L-Aspartate.

Conclusion

The described RP-HPLC method with pre-column derivatization provides a reliable and sensitive approach for the simultaneous quantification of L-Lysine and L-Aspartate in various biological samples. The detailed protocol and guidelines presented in this application note will be valuable for researchers and professionals in the fields of life sciences and drug development. Proper method validation should be performed in the respective laboratory to ensure data quality and reliability.

References

L-Lysine L-Aspartate in Animal Nutrition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lysine L-Aspartate is a salt combining the essential amino acid L-lysine with the non-essential amino acid L-aspartate. This compound holds significant potential as a dietary supplement in animal nutrition, leveraging the established roles of both amino acids in growth, metabolism, and health. L-lysine is typically the first limiting amino acid in grain-based diets for monogastric animals, making its supplementation crucial for optimizing growth and feed efficiency.[1][2][3] L-aspartate, a key player in various metabolic pathways, may offer synergistic benefits by supporting energy metabolism and intestinal health.[4][5][6]

These application notes provide a comprehensive overview of the potential uses of this compound in animal nutrition studies, supported by experimental protocols and quantitative data from research on L-lysine and L-aspartate supplementation. While direct studies on this compound are limited, the information presented herein is extrapolated from studies on highly bioavailable lysine sources (e.g., L-Lysine HCl and L-Lysine Sulfate) and L-aspartate.

Application Notes

Growth Promotion in Swine and Poultry

Application: To enhance growth rates, improve feed conversion ratios, and increase muscle mass in swine and poultry.

Rationale: L-lysine is a critical component for protein synthesis and muscle development.[3][7] Supplementation with bioavailable lysine allows for the formulation of diets with lower crude protein levels, which can reduce nitrogen excretion and feed costs.[8] L-aspartate can serve as an energy source for intestinal cells, potentially improving gut health and nutrient absorption, further supporting growth.[4]

Expected Outcomes:

  • Increased average daily gain (ADG).[8]

  • Improved feed conversion ratio (FCR).[9]

  • Enhanced lean muscle deposition and carcass quality.[10]

Immune System Support

Application: To bolster the immune response and improve disease resistance in livestock and aquaculture.

Rationale: L-lysine is essential for the production of antibodies and other immune-related proteins.[7] Dietary lysine deficiency can impair immune function, leading to increased susceptibility to diseases.[1] L-aspartate has been shown to support intestinal barrier integrity, which is a crucial first line of defense against pathogens.[4]

Expected Outcomes:

  • Enhanced antibody production in response to vaccination or challenge.

  • Reduced morbidity and mortality rates during disease outbreaks.

  • Improved gut barrier function, as indicated by increased expression of tight junction proteins.[4]

Improvement of Gut Health in Weaned Piglets

Application: To mitigate the effects of weaning stress on the gastrointestinal tract of piglets, reducing diarrhea and improving nutrient absorption.

Rationale: Weaning is a critical period characterized by intestinal inflammation and increased susceptibility to pathogens. L-aspartate has been demonstrated to reduce the severity of diarrhea and improve intestinal structure in weaned piglets challenged with E. coli.[4] It serves as a key energy substrate for enterocytes, promoting gut health and integrity.[4]

Expected Outcomes:

  • Reduced incidence and severity of post-weaning diarrhea.[4]

  • Improved intestinal morphology (e.g., increased villus height).[4]

  • Enhanced intestinal barrier function.[4]

Quantitative Data Summary

The following tables summarize quantitative data from studies on L-lysine and L-aspartate supplementation in various animal species. These data provide a basis for expected outcomes when using this compound.

Table 1: Effect of L-Aspartate Supplementation on Weaned Piglets Challenged with E. coli

ParameterControl1% L-Aspartate2% L-Aspartate
Average Daily Gain ( g/day )150210220
Gain-to-Feed Ratio0.500.650.68
Diarrhea Score (1-5)3.52.52.3
Duodenal Villi Height (μm)450520-
Ileal ZO-1 Expression (relative)1.01.8-

Data adapted from a study on L-aspartate supplementation in weaned piglets.[4]

Table 2: Bioavailability of Different L-Lysine Sources in Growing Pigs

ParameterL-Lysine HClL-Lysine Sulfate
Relative Bioavailability (ADG)100%99%
Relative Bioavailability (G:F)100%97%

Data from a study comparing the relative biological value of L-lysine sulfate to L-lysine HCl.[11] this compound is expected to have high bioavailability similar to other salt forms.

Table 3: Effect of Dietary Lysine Levels on Growing Pigs

ParameterLysine Deficient (0.65% SID)Lysine Adequate (0.98% SID)
Final Body Weight (kg)55.263.5
Average Daily Gain ( g/day )680820
Gain-to-Feed Ratio0.380.45
Plasma Lysine (μmol/L)85150

Data from a study on the effects of dietary lysine restriction in young growing pigs.[12] SID = Standardized Ileal Digestible.

Experimental Protocols

Protocol 1: Evaluating the Efficacy of this compound on Growth Performance in Broiler Chickens

Objective: To determine the effect of dietary this compound supplementation on the growth performance, carcass characteristics, and nutrient digestibility of broiler chickens.

Experimental Design:

  • Animals: 240 day-old male broiler chicks (e.g., Ross 308).

  • Housing: Randomized complete block design with 4 dietary treatments, 6 replicate pens per treatment, and 10 birds per pen.

  • Diets: A basal corn-soybean meal diet formulated to be deficient in lysine. The basal diet is supplemented with graded levels of this compound to provide, for example, 0.85%, 1.00%, 1.15%, and 1.30% total lysine. The levels should be chosen to span the expected requirement.

  • Duration: 42 days (starter phase: day 1-21; finisher phase: day 22-42).

Methodology:

  • Acclimation: Birds are acclimated for 3 days with ad libitum access to water and a standard starter diet.

  • Experimental Period: From day 4, birds are fed their respective experimental diets. Body weight and feed intake are recorded weekly for each pen.

  • Data Collection:

    • Growth Performance: Average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR) are calculated.

    • Carcass Analysis: At day 42, two birds per pen are selected, weighed, and euthanized for carcass evaluation (carcass yield, breast meat yield, abdominal fat pad percentage).

    • Nutrient Digestibility: During the last 3 days of the experiment, excreta are collected from each pen to determine the apparent metabolizable energy (AME) and nitrogen retention.

Statistical Analysis: Data are analyzed using ANOVA with pen as the experimental unit. Treatment means are compared using Tukey's HSD test.

Protocol 2: Investigating the Effect of this compound on Gut Health and Immune Response in Weaned Piglets

Objective: To assess the impact of this compound on intestinal morphology, barrier function, and immune status of weaned piglets.

Experimental Design:

  • Animals: 32 piglets weaned at 21 days of age.

  • Housing: Individual pens to monitor feed intake and health status.

  • Treatments:

    • Control: Basal diet.

    • L-Lysine: Basal diet supplemented with L-Lysine HCl to meet requirements.

    • L-Aspartate: Basal diet supplemented with L-Aspartate.

    • This compound: Basal diet supplemented with this compound. All diets should be isolysinic and isonitrogenous.

  • Challenge (Optional): On day 14 post-weaning, half of the pigs in each group may be challenged with an oral dose of enterotoxigenic Escherichia coli (ETEC).

  • Duration: 28 days post-weaning.

Methodology:

  • Dietary Intervention: Piglets are fed their respective experimental diets from the day of weaning.

  • Sample Collection:

    • Blood Samples: Collected on day 0, 14, and 28 to measure plasma concentrations of amino acids, urea nitrogen (PUN), and immunoglobulins (IgG, IgA).

    • Tissue Samples: At the end of the experiment, pigs are euthanized, and sections of the duodenum, jejunum, and ileum are collected for histological analysis (villus height, crypt depth) and gene expression analysis of tight junction proteins (e.g., occludin, ZO-1) via qPCR.

    • Fecal Scores: Diarrhea incidence and severity are monitored daily.

Statistical Analysis: Data are analyzed as a 2x2 factorial arrangement (lysine source x aspartate) or using a one-way ANOVA if no challenge is applied.

Visualizations

Signaling Pathways

Signaling_Pathways cluster_Lysine L-Lysine Influence cluster_Aspartate L-Aspartate Influence cluster_LLA This compound Synergistic Effects Lysine L-Lysine Protein_Synthesis Protein Synthesis (Muscle Growth) Lysine->Protein_Synthesis Stimulates Immune_Response Immune Response (Antibody Production) Lysine->Immune_Response Supports GH_IGF1 GH/IGF-1 Axis Lysine->GH_IGF1 Modulates LLA This compound Improved_Growth Improved Growth & Feed Efficiency Protein_Synthesis->Improved_Growth Enhanced_Gut_Health Enhanced Gut Health & Nutrient Absorption Immune_Response->Enhanced_Gut_Health Aspartate L-Aspartate TCA_Cycle TCA Cycle (Energy for Enterocytes) Aspartate->TCA_Cycle Substrate AMPK_Pathway AMPK Signaling (Energy Homeostasis) Aspartate->AMPK_Pathway Activates Aspartate_Pathway Aspartate Pathway Aspartate->Aspartate_Pathway Precursor TCA_Cycle->Enhanced_Gut_Health AMPK_Pathway->Improved_Growth Aspartate_Pathway->Lysine Biosynthesis

Experimental Workflow

Experimental_Workflow cluster_Phase1 Phase 1: Acclimation & Diet Assignment cluster_Phase2 Phase 2: Experimental Period cluster_Phase3 Phase 3: Sample Collection & Analysis Animal_Selection Animal Selection (e.g., Broiler Chicks) Randomization Randomization into Treatment Groups Animal_Selection->Randomization Diet_Formulation Diet Formulation (Basal + this compound) Randomization->Diet_Formulation Feeding_Trial Ad Libitum Feeding of Experimental Diets Diet_Formulation->Feeding_Trial Data_Collection_Growth Weekly Measurement: - Body Weight - Feed Intake Feeding_Trial->Data_Collection_Growth Health_Monitoring Daily Health Monitoring (e.g., Fecal Scoring) Feeding_Trial->Health_Monitoring Carcass_Evaluation Carcass Evaluation Feeding_Trial->Carcass_Evaluation Blood_Sampling Blood Sampling (Plasma Analysis) Data_Collection_Growth->Blood_Sampling Health_Monitoring->Blood_Sampling Data_Analysis Statistical Analysis (ANOVA) Blood_Sampling->Data_Analysis Tissue_Sampling Tissue Sampling (Histology, Gene Expression) Tissue_Sampling->Data_Analysis Carcass_Evaluation->Data_Analysis

Logical Relationship

Logical_Relationship LLA This compound Supplementation Lysine_Availability Increased Bioavailable L-Lysine LLA->Lysine_Availability Aspartate_Availability Increased Bioavailable L-Aspartate LLA->Aspartate_Availability Protein_Synthesis Enhanced Protein Synthesis Lysine_Availability->Protein_Synthesis Energy_Metabolism Improved Enterocyte Energy Metabolism Aspartate_Availability->Energy_Metabolism Muscle_Growth Increased Muscle Accretion Protein_Synthesis->Muscle_Growth Gut_Integrity Improved Gut Integrity Energy_Metabolism->Gut_Integrity Performance Improved Animal Performance (ADG, FCR) Muscle_Growth->Performance Gut_Integrity->Performance

References

Application Notes and Protocols for the Experimental Use of L-Lysine L-Aspartate in Wound Healing Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lysine, an essential amino acid, plays a critical role in various physiological processes, including protein synthesis, calcium absorption, and the production of hormones, enzymes, and antibodies.[1] Its involvement in collagen synthesis makes it a molecule of significant interest in the field of wound healing.[2] While research has highlighted the potential of L-Lysine in accelerating wound repair, specific data on the experimental use of its salt, L-Lysine L-Aspartate, in wound healing models is limited. This document provides a comprehensive overview of the known effects of L-Lysine in wound healing, drawing from available preclinical and clinical studies, and offers detailed protocols that can be adapted for the investigation of this compound.

L-Lysine contributes to wound healing through several mechanisms:

  • Collagen Synthesis: It is a fundamental building block of collagen, the primary structural protein in the skin and connective tissues. L-Lysine is hydroxylated to hydroxylysine, which is essential for the formation of stable collagen cross-links that provide tensile strength to the healing tissue.[2]

  • Angiogenesis: L-Lysine has been shown to promote the formation of new blood vessels, a crucial process for supplying oxygen and nutrients to the wound bed.[2]

  • Immunomodulation: It may influence the immune response by modulating the expression of inflammatory cytokines, potentially reducing chronic inflammation in wounds.[3]

These application notes and protocols are intended to guide researchers in designing and conducting experiments to evaluate the efficacy of this compound in various wound healing models.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of L-Lysine-containing formulations on wound healing.

Table 1: Preclinical Data from a Rat Thermal Burn Model

Treatment GroupMean Wound Area on Day 14 (cm²)Percentage Reduction in Wound Area (Day 14 vs. Day 0)Histological Findings (Day 35)
Control (Negative) 5.23 ± 0.256.8%Incomplete epithelialization, moderate inflammation
Dihydroquercetin (DHQ) Suspension 5.30 ± 0.285.5%Partial epithelialization, mild inflammation
L-Lysine Monohydrate Solution 5.31 ± 0.265.4%Improved epithelialization compared to control
DHQ + L-Lysine Composition 4.65 ± 0.22 17.1% Complete epithelialization, well-organized collagen fibers, active keloid scar formation[4][5]

*Statistically significant difference compared to control groups (p < 0.05). Data adapted from a study on a water-soluble composition of dihydroquercetin and L-lysine.[4][5]

Table 2: Clinical Data from Studies on Chronic Foot Ulcers

Study Population & Wound TypeInterventionKey Outcomes
Diabetic Foot Ulcers (n=40) 15% L-Lysine cream applied twice daily for 6 weeksSignificant reduction in ulcer size and depth as measured by the Bates-Jensen Wound Assessment Tool (BWAT) compared to standard care (P<0.05).[2]
Non-Diabetic Foot Ulcers (n=20) 15% L-Lysine cream applied twice daily for 7 weeksSignificant decrease in ulcer size and depth compared to standard therapy.[6]

Experimental Protocols

Protocol 1: In Vivo Excisional Wound Healing Model in Rodents

This protocol describes a standard method to assess the effect of topically applied this compound on full-thickness wound healing.

Materials:

  • This compound

  • Vehicle control (e.g., sterile saline, hydrogel)

  • Rodent model (e.g., Wistar rats or BALB/c mice)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical scissors, forceps, and 6mm biopsy punch

  • Digital camera and ruler for wound measurement

  • Histology supplies (formalin, paraffin, hematoxylin and eosin stain)

Procedure:

  • Animal Preparation: Acclimatize animals for at least one week before the experiment. Anesthetize the animal using an appropriate anesthetic.

  • Wound Creation: Shave the dorsal thoracic region and disinfect the skin. Create a full-thickness excisional wound using a 6mm biopsy punch.

  • Treatment Application: Apply a predetermined dose of this compound (e.g., in a hydrogel formulation) or the vehicle control to the wound bed. The application frequency will depend on the formulation's properties (e.g., once daily).

  • Wound Closure Measurement: Photograph the wounds with a ruler for scale at regular intervals (e.g., days 0, 3, 7, 10, and 14). Analyze the images using software to calculate the wound area.

  • Histological Analysis: On selected days, euthanize a subset of animals and excise the entire wound, including a margin of surrounding healthy skin. Fix the tissue in 10% neutral buffered formalin, embed in paraffin, and section. Stain sections with hematoxylin and eosin (H&E) to evaluate re-epithelialization, granulation tissue formation, and inflammatory cell infiltration. Masson's trichrome stain can be used to assess collagen deposition.

  • Data Analysis: Calculate the percentage of wound closure over time. Perform statistical analysis (e.g., ANOVA) to compare the treatment group with the control group.

Protocol 2: In Vitro Fibroblast Proliferation Assay

This protocol assesses the effect of this compound on the proliferation of dermal fibroblasts, key cells in the wound healing process.

Materials:

  • Human dermal fibroblasts (HDFs)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • 96-well plates

  • Cell proliferation assay kit (e.g., MTT, WST-1, or CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HDFs into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with serum-free or low-serum medium containing various concentrations of this compound. Include a vehicle control (medium without the compound).

  • Incubation: Incubate the cells for 24, 48, and 72 hours.

  • Proliferation Assay: At each time point, add the proliferation reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Express the results as a percentage of the control and perform statistical analysis to determine the effect of different concentrations of this compound on fibroblast proliferation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Wound_Healing_Signaling_Pathway LLysine L-Lysine L-Aspartate Fibroblasts Fibroblast Activation LLysine->Fibroblasts Endothelial_Cells Endothelial Cell Proliferation & Migration LLysine->Endothelial_Cells Immune_Cells Modulation of Immune Cells LLysine->Immune_Cells Collagen_Synthesis Increased Collagen Synthesis & Cross-linking Fibroblasts->Collagen_Synthesis Wound_Strength Enhanced Wound Tensile Strength Collagen_Synthesis->Wound_Strength Wound_Closure Accelerated Wound Closure Wound_Strength->Wound_Closure Angiogenesis Angiogenesis Endothelial_Cells->Angiogenesis Blood_Flow Improved Blood Flow & Nutrient Supply Angiogenesis->Blood_Flow Blood_Flow->Wound_Closure Cytokines Decreased Pro-inflammatory Cytokines (TNF-α, IL-8) Immune_Cells->Cytokines Inflammation Reduced Chronic Inflammation Cytokines->Inflammation Inflammation->Wound_Closure

Caption: Proposed signaling pathway of this compound in wound healing.

Experimental_Workflow Start Start: Hypothesis Formulation In_Vitro In Vitro Studies (Fibroblast Proliferation, Migration) Start->In_Vitro In_Vivo In Vivo Animal Model (Excisional Wound) Start->In_Vivo Data_Analysis Data Analysis & Interpretation In_Vitro->Data_Analysis Treatment Topical Application of This compound vs. Vehicle In_Vivo->Treatment Wound_Measurement Macroscopic Analysis (Wound Closure Rate) Treatment->Wound_Measurement Histo Microscopic Analysis (Histology, Immunohistochemistry) Treatment->Histo Biochem Biochemical Analysis (Collagen Content, Cytokine Levels) Treatment->Biochem Wound_Measurement->Data_Analysis Histo->Data_Analysis Biochem->Data_Analysis Conclusion Conclusion & Future Directions Data_Analysis->Conclusion

References

Application Notes and Protocols: L-Lysine L-Aspartate as an Excipient for Poorly Soluble Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A significant challenge in pharmaceutical development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). This low solubility can lead to inadequate dissolution, variable absorption, and ultimately, poor bioavailability. To overcome these hurdles, various formulation strategies are employed, with the selection of appropriate excipients being critical. Amino acids, as naturally occurring, biocompatible molecules, are emerging as versatile excipients for enhancing the solubility and dissolution rates of poorly soluble drugs.

L-Lysine, a basic amino acid, has demonstrated significant success in increasing the solubility of acidic drugs, primarily through the formation of more soluble salt complexes.[1][2][3] L-Lysine L-Aspartate, a salt composed of the basic amino acid L-Lysine and the acidic amino acid L-Aspartate, presents a unique opportunity as a multi-functional excipient. While direct studies on this compound as a solubility enhancer are limited, its constituent components suggest a strong potential for improving the biopharmaceutical properties of a wide range of poorly soluble APIs.[4][]

These application notes provide a detailed overview of the potential mechanisms, formulation protocols, and evaluation techniques for utilizing this compound to enhance the solubility of poorly soluble drugs, drawing upon the extensive research conducted on L-Lysine.

Mechanism of Solubility Enhancement

This compound likely enhances drug solubility through a combination of mechanisms, primarily driven by the individual properties of its constituent amino acids. The primary proposed mechanism is the in-situ formation of salts or co-crystals between the drug and the amino acid components, which alters the physicochemical properties of the API, leading to increased aqueous solubility.

For acidic drugs , the basic L-Lysine component is expected to play the dominant role. The free L-Lysine in solution can accept a proton from the acidic drug, forming a more soluble drug-lysinate salt. This ionization significantly increases the drug's affinity for aqueous media.

For basic drugs , the acidic L-Aspartate component could potentially interact via proton donation, forming a more soluble drug-aspartate salt.

Additionally, the presence of both amino acids can create a localized buffered environment that maintains a pH favorable for drug solubility. Non-ionic interactions, such as hydrogen bonding, may also contribute to the formation of stable, soluble complexes.[2]

cluster_0 This compound in Solution cluster_1 Interaction with Poorly Soluble Drug (API) This compound This compound L-Lysine (basic) L-Lysine (basic) This compound->L-Lysine (basic) L-Aspartate (acidic) L-Aspartate (acidic) This compound->L-Aspartate (acidic) Soluble Drug-Lysine Salt Soluble Drug-Lysine Salt L-Lysine (basic)->Soluble Drug-Lysine Salt Salt Formation (Proton Transfer) Soluble Drug-Aspartate Salt Soluble Drug-Aspartate Salt L-Aspartate (acidic)->Soluble Drug-Aspartate Salt Salt Formation (Proton Transfer) Acidic API Acidic API Acidic API->Soluble Drug-Lysine Salt Basic API Basic API Basic API->Soluble Drug-Aspartate Salt

Proposed mechanism of solubility enhancement.

Data Presentation: Solubility Enhancement Potential

While specific quantitative data for this compound as an excipient is not yet widely published, the extensive research on L-Lysine provides a strong indication of its potential. The following tables summarize the reported solubility enhancement for various poorly soluble drugs when formulated with L-Lysine. It is hypothesized that this compound would achieve similar, if not potentially broader, effects.

Table 1: Reported Solubility Enhancement of Acidic Drugs with L-Lysine

DrugBCS ClassFormulation MethodMolar Ratio (Drug:Lysine)Solubility Enhancement FactorReference
BendazacIICo-precipitation, Co-grinding1:168-fold[1]
QuercetinIVCo-precipitation, Co-grinding1:1433-fold[1]
IndomethacinIIFreeze-drying1:12,296-fold[3]
KetoprofenIICo-precipitationNot specified4.65-foldExploration of the Safety and Solubilization, Dissolution, Analgesic Effects of Common Basic Excipients on the NSAID Drug Ketoprofen - PMC - NIH

Table 2: Reported Dissolution Enhancement of Poorly Soluble Drugs with L-Lysine

DrugBCS ClassFormulation MethodDissolution EnhancementReference
BendazacIICo-precipitation, Co-grindingUp to 6-times faster[1]
QuercetinIVCo-precipitation, Co-grindingSignificantly enhanced[1]
TelmisartanIILiquid drop grindingBetter dissolution rate than pure drug[6]
Andrographolide-Neat ball milling0.5 mg/mL in water (vs. 0.08 mg/mL for pure drug)Co-Amorphous Andrographolide–Lysine with Unexpectedly Enhanced Solubility - MDPI

Experimental Protocols

The following protocols describe methods for preparing and evaluating formulations of poorly soluble drugs with this compound. These are based on established techniques for L-Lysine.

Protocol 1: Preparation of Drug-L-Lysine L-Aspartate Complexes by Co-precipitation

This method is suitable for forming salts or co-crystals by dissolving the components in a common solvent and then inducing precipitation by adding an anti-solvent.

Materials:

  • Poorly soluble drug (acidic or basic)

  • This compound

  • Solvent (e.g., methanol, ethanol, acetone)

  • Anti-solvent (e.g., water, diethyl ether)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Buchner funnel, vacuum flask)

  • Drying oven or desiccator

Procedure:

  • Determine the desired molar ratio of the drug to this compound (e.g., 1:1, 1:2).

  • Dissolve the poorly soluble drug in a minimal amount of a suitable solvent with stirring.

  • In a separate container, dissolve the this compound in the same solvent.

  • Slowly add the drug solution to the this compound solution (or vice versa) while stirring continuously.

  • Stir the resulting solution at room temperature for a specified period (e.g., 1-4 hours) to ensure complete interaction.

  • Slowly add the anti-solvent to the solution with vigorous stirring to induce precipitation.

  • Continue stirring for an additional 30-60 minutes to allow for complete precipitation.

  • Collect the precipitate by vacuum filtration.

  • Wash the precipitate with a small amount of the anti-solvent to remove any unreacted components.

  • Dry the collected solid in a vacuum oven or desiccator at a suitable temperature until a constant weight is achieved.

A Dissolve Drug in Solvent C Mix Solutions (Stir 1-4h) A->C B Dissolve this compound in Solvent B->C D Add Anti-solvent (Induce Precipitation) C->D E Filter and Wash Precipitate D->E F Dry Solid Complex E->F

Workflow for co-precipitation method.
Protocol 2: Preparation of Drug-L-Lysine L-Aspartate Solid Dispersions by Co-grinding

This solvent-free method is environmentally friendly and suitable for thermally sensitive compounds. It relies on mechanical energy to induce the formation of co-amorphous solid dispersions or co-crystals.

Materials:

  • Poorly soluble drug

  • This compound

  • Mortar and pestle or ball mill

  • Spatula

Procedure:

  • Weigh the poorly soluble drug and this compound in the desired molar ratio.

  • Transfer the powders to a mortar or the grinding jar of a ball mill.

  • Thoroughly mix the powders with a spatula.

  • Manual Grinding: Grind the mixture vigorously with the pestle for a specified duration (e.g., 30-60 minutes).

  • Ball Milling: Mill the mixture at a specified frequency and duration according to the instrument's operating manual.

  • Periodically scrape the sides of the mortar or jar to ensure homogenous mixing.

  • The resulting powder is the solid dispersion. Store in a desiccator.

A Weigh Drug and This compound B Mix Powders A->B C Grind/Mill for Specified Time B->C D Collect Solid Dispersion C->D

Workflow for co-grinding method.
Protocol 3: Equilibrium Solubility Studies

This protocol determines the saturation solubility of the drug and its formulations.

Materials:

  • Pure drug and prepared drug-L-Lysine L-Aspartate formulations

  • Distilled water or relevant buffer solutions (e.g., pH 1.2, 4.5, 6.8)

  • Vials with screw caps

  • Shaking incubator or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Add an excess amount of the test substance (pure drug or formulation) to a series of vials containing a known volume of the desired aqueous medium.

  • Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After shaking, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter.

  • Dilute the filtered sample with the appropriate solvent.

  • Analyze the concentration of the dissolved drug using a validated analytical method.

  • Calculate the solubility in mg/mL or µg/mL.

Protocol 4: In Vitro Dissolution Testing

This protocol evaluates the rate and extent of drug release from the prepared formulations.

Materials:

  • Pure drug and prepared formulations (e.g., in capsules or as compressed tablets)

  • USP-compliant dissolution apparatus (e.g., Apparatus 2 - paddle)

  • Dissolution medium (e.g., 900 mL of 0.1 N HCl or phosphate buffer)

  • Water bath for temperature control (37 ± 0.5°C)

  • Syringes and filters for sampling

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer with a flow-through cell or HPLC)

Procedure:

  • De-aerate the dissolution medium and bring it to 37 ± 0.5°C in the dissolution vessels.

  • Set the paddle speed to a specified rate (e.g., 50 or 75 rpm).

  • Place a known amount of the pure drug or formulation into each vessel.

  • Start the dissolution test and collect samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

  • Replace the withdrawn sample volume with fresh, pre-warmed medium.

  • Filter the samples immediately.

  • Analyze the drug concentration in each sample using a validated analytical method.

  • Calculate the cumulative percentage of drug released at each time point and plot the dissolution profile.

Characterization of Formulations

To understand the solid-state properties of the prepared drug-L-Lysine L-Aspartate formulations, the following characterization techniques are recommended:

  • Powder X-Ray Diffraction (PXRD): To determine the crystallinity of the material. A transition from a crystalline pattern (sharp peaks) to an amorphous halo indicates the formation of a co-amorphous solid dispersion.

  • Differential Scanning Calorimetry (DSC): To assess the thermal properties, such as melting point and glass transition temperature. The disappearance of the drug's melting endotherm can confirm amorphization.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify interactions between the drug and this compound. Shifts in the characteristic peaks of functional groups (e.g., carboxyl, amino groups) can indicate salt formation or hydrogen bonding.

  • Scanning Electron Microscopy (SEM): To visualize the morphology and particle size of the raw materials and the resulting formulations.

By following these protocols and employing the described characterization techniques, researchers can effectively explore the potential of this compound as a valuable excipient for enhancing the solubility and dissolution of poorly soluble drugs, thereby improving their potential for therapeutic efficacy.

References

Application Notes: Microbiological Assay for L-Lysine Determination in Feed Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-lysine is an essential amino acid and a critical component in animal feed, directly impacting animal growth and protein synthesis. Accurate quantification of L-lysine in feed formulations is crucial for ensuring nutritional quality and optimizing animal performance. While chromatographic methods like HPLC are common, microbiological assays present a simpler, cost-effective, and reliable alternative.[1][2][3][4] This application note details a protocol for the determination of L-lysine in feed samples using a microbiological microtiter plate assay.

Principle of the Assay

The assay is based on the growth response of an L-lysine auxotrophic bacterium, Pediococcus acidilactici, to varying concentrations of L-lysine.[1][2][4] This bacterium requires L-lysine for growth; therefore, in a culture medium containing all other necessary nutrients except L-lysine, the bacterial growth will be directly proportional to the amount of L-lysine supplied by the sample or standard. The bacterial growth is measured spectrophotometrically as turbidity (optical density), and the L-lysine concentration in the sample is determined by comparing its response to a standard curve generated with known concentrations of L-lysine.

Experimental Protocol

1. Materials and Reagents

  • Microorganism: Pediococcus acidilactici (a strain auxotrophic for L-lysine)

  • Culture Media:

    • Inoculum Broth (e.g., MRS Broth)

    • Assay Basal Medium (L-lysine free)

  • L-Lysine Standard Stock Solution: (e.g., 1000 µg/mL in deionized water)

  • Feed Samples: Homogenized and finely ground

  • Hydrochloric Acid (HCl): 6 M for sample hydrolysis

  • Sodium Hydroxide (NaOH): For pH adjustment

  • Phosphate Buffer: For dilutions

  • Apparatus:

    • 96-well microtiter plates

    • Microplate reader (spectrophotometer) with a 610-630 nm filter

    • Autoclave

    • Incubator (37°C)

    • Vortex mixer

    • Centrifuge

    • pH meter

    • Analytical balance

    • Volumetric flasks and pipettes

2. Preparation of Solutions and Media

  • L-Lysine Standard Solutions: Prepare a series of standard solutions by diluting the L-Lysine Standard Stock Solution with deionized water to achieve a range of concentrations (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 µg/mL).

  • Inoculum Preparation: Inoculate Pediococcus acidilactici into the inoculum broth and incubate at 37°C for 18-24 hours. The resulting bacterial suspension is the inoculum.

  • Assay Medium: Prepare the L-lysine-free basal assay medium according to the manufacturer's instructions and sterilize by autoclaving.

3. Sample Preparation (Acid Hydrolysis)

  • Weigh approximately 1 gram of the homogenized feed sample into a screw-cap tube.

  • Add 10 mL of 6 M HCl.

  • Seal the tube and heat at 110°C for 23 hours to hydrolyze the proteins and release the amino acids.

  • Allow the hydrolysate to cool to room temperature.

  • Neutralize the hydrolysate to a pH of 6.8-7.2 with NaOH.

  • Transfer the neutralized solution to a volumetric flask and dilute with deionized water to a known volume.

  • Filter or centrifuge the solution to remove any solid particles.

  • Further dilute the extract with phosphate buffer to an expected L-lysine concentration that falls within the range of the standard curve.

4. Assay Procedure (Microtiter Plate Method)

  • Plate Setup:

    • Add 150 µL of the L-lysine-free basal assay medium to each well of a 96-well microtiter plate.

    • Add 150 µL of each L-lysine standard solution to designated wells in triplicate (for the standard curve).

    • Add 150 µL of the prepared sample extracts to other wells in triplicate.

  • Inoculation: Inoculate each well with a standardized amount of the prepared Pediococcus acidilactici inoculum (e.g., 10 µL).

  • Incubation: Cover the microtiter plate and incubate at 37°C for 16-24 hours, or until sufficient bacterial growth is observed.

  • Measurement: Measure the turbidity (optical density, OD) of each well using a microplate reader at a wavelength between 610 nm and 630 nm.

5. Data Analysis

  • Standard Curve: Average the OD readings for each L-lysine standard concentration. Plot the average OD values against the corresponding L-lysine concentrations (µg/mL). Perform a linear regression to obtain the equation of the standard curve (y = mx + c) and the correlation coefficient (R²).

  • Sample Concentration Calculation: Average the OD readings for each sample replicate. Use the equation of the standard curve to calculate the L-lysine concentration in the diluted sample extracts.

  • Final Calculation: Account for all dilution factors during sample preparation to determine the final concentration of L-lysine in the original feed sample. The result is typically expressed as a percentage (%) or grams per kilogram (g/kg) of the feed.

Data Presentation

The performance of the microbiological assay for L-lysine determination can be summarized with key validation parameters.

ParameterTypical ValueReference
Limit of Detection (LOD)0.040 %[1][2][3][4]
Limit of Quantification (LOQ)0.085 %[1][2][3][4]
Correlation Coefficient (R²)> 0.99[1]
Recovery95 - 105%
Precision (RSDr)2.1 - 2.8%[5]
Precision (RSDR)3.0 - 6.7%[5][6]

RSDr: Relative Standard Deviation for repeatability; RSDR: Relative Standard Deviation for reproducibility.

Visualizations

Below are diagrams illustrating the experimental workflow for the microbiological assay of L-lysine.

Microbiological Assay Workflow cluster_0 Standard Preparation cluster_1 Sample Preparation cluster_2 Assay Execution cluster_3 Data Analysis LysineStock L-Lysine Stock Solution StdDilution Serial Dilutions LysineStock->StdDilution Standards Standard Curve Solutions StdDilution->Standards Plate 96-Well Plate Setup (Basal Medium) Standards->Plate Add to plate FeedSample Feed Sample Hydrolysis Acid Hydrolysis (6M HCl, 110°C) FeedSample->Hydrolysis Neutralization Neutralization (pH 6.8-7.2) Hydrolysis->Neutralization Dilution Dilution & Filtration Neutralization->Dilution FinalSample Prepared Sample Extract Dilution->FinalSample FinalSample->Plate Add to plate Inoculation Inoculation with P. acidilactici Plate->Inoculation Incubation Incubation (37°C, 16-24h) Inoculation->Incubation Measurement Turbidity Measurement (OD at 610-630 nm) Incubation->Measurement StdCurve Generate Standard Curve Measurement->StdCurve OD Values Calculation Calculate Sample Concentration Measurement->Calculation OD Values StdCurve->Calculation Result Final L-Lysine Concentration in Feed Calculation->Result

Caption: Workflow for L-lysine determination in feed.

logical_relationship cluster_principle Assay Principle Lysine L-Lysine Concentration (in well) Growth P. acidilactici Growth Lysine->Growth is proportional to Turbidity Turbidity (Optical Density) Growth->Turbidity is measured as

Caption: Principle of the microbiological assay.

References

Application Notes and Protocols: L-Lysine L-Aspartate in Cosmetic Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lysine L-Aspartate, a complex of two essential amino acids, is emerging as a significant ingredient in the field of cosmetic science. Its multifaceted benefits for both skin and hair are attributed to its role in cellular energy metabolism and protein synthesis. These application notes provide a comprehensive overview of the scientific basis for its use, supported by experimental data and detailed protocols for in-vitro and ex-vivo evaluation.

L-Lysine is a critical building block for proteins like collagen and elastin, which are fundamental to skin's structure and elasticity.[1][2] It also plays a role in the skin's natural hydration processes and barrier function.[3][4] L-Aspartate is involved in various metabolic pathways within the cell.[5] Together, as this compound, they act as a potent skin and hair conditioning agent, primarily by stimulating the production of Adenosine Triphosphate (ATP) in keratinocytes, the primary cells of the epidermis.[6][7] This boost in cellular energy enhances overall cellular function, leading to improved skin vitality and a more youthful appearance.[6] Furthermore, this amino acid complex has been observed to improve cutaneous microcirculation, which is vital for delivering nutrients to skin cells.[6][7]

In hair care, this compound acts as a bio-stimulator for scalp cells, promoting energy production and microcirculation within the scalp.[6][7] This can contribute to a healthier environment for hair growth and improved hair conditioning.[6] L-lysine, in particular, is essential for the production of keratin, the primary protein that constitutes hair.[8]

Skin Care Applications

Anti-Aging and Skin Rejuvenation

This compound contributes to anti-aging effects through its involvement in collagen synthesis and cellular energization. L-Lysine is an essential amino acid for the formation and stabilization of collagen fibers, which provide structural integrity to the skin.[9][10][11]

Key Mechanisms:

  • Stimulation of Collagen Synthesis: L-Lysine is a precursor for the synthesis of collagen, helping to maintain skin firmness and elasticity.[1][12] A study on a peptide containing lysine and arginine demonstrated a significant increase in the synthesis of Collagen I and Collagen III.[13]

  • Inhibition of Collagen Degradation: The amino acids L-lysine and L-arginine have been shown to inhibit the activity of matrix metalloproteinases (MMPs), such as MMP-1, which are enzymes that break down collagen.[13][14]

  • Cellular Energy Boost: By increasing ATP production in keratinocytes, this compound enhances cellular repair and regeneration processes, combating the signs of skin fatigue and stress.[6][7]

Skin Hydration and Barrier Function

Amino acids are integral components of the skin's Natural Moisturizing Factors (NMFs). L-Lysine contributes to skin hydration and helps to fortify the skin's barrier function, reducing transepidermal water loss (TEWL).[4][15]

Quantitative Data Summary: Skin Health

ParameterTest SystemTreatmentResultReference
Collagen I Synthesis Normal Human Dermal Fibroblasts0.4% Peptide with Lysine & Arginine50% increase in non-excreted Collagen I synthesis[13]
Collagen III Synthesis Normal Human Dermal Fibroblasts0.4% Peptide with Lysine & Arginine88% increase in Collagen III synthesis[13]
MMP-1 Inhibition Normal Human Dermal Fibroblasts0.4% Peptide with Lysine & Arginine53% reduction in basal MMP-1 levels[13]
MMP-1 Inhibition (UV-induced) Normal Human Dermal Fibroblasts0.4% Peptide with Lysine & Arginine12% reduction in UV-induced MMP-1 levels[13]
Deep Skin Moisturization Human Subjects (Oral Supplement)Amino Acid Supplement containing L-Lysine7.6% increase after 84 days[16]
Skin Firmness (Distensibility) Human Subjects (Oral Supplement)Amino Acid Supplement containing L-Lysine19.3% decrease (improvement) after 84 days[16]
Skin Overall Elasticity Human Subjects (Oral Supplement)Amino Acid Supplement containing L-Lysine11.9% increase after 84 days[16]

Hair Care Applications

Hair Strength and Health

L-Lysine is a fundamental component of keratin, the protein that gives hair its strength and structure.[8] By providing a key building block and stimulating scalp cell metabolism, this compound can contribute to improved hair resilience.

Key Mechanisms:

  • Keratin Production: As an essential amino acid, L-Lysine must be supplied to the body for the synthesis of proteins like keratin.[8]

  • Scalp Health: By stimulating microcirculation and energy production in the scalp, this compound helps to create a healthier environment for hair follicles.[6][7]

  • Iron Absorption: Some studies suggest that L-lysine may enhance the absorption of iron, a mineral crucial for preventing certain types of hair loss.[8][17]

Quantitative Data Summary: Hair Health

ParameterTest SystemTreatmentResultReference
Hair Shedding Reduction Women with Chronic Telogen EffluviumL-Lysine and Iron SupplementationImproved hair regrowth compared to iron alone[8]

Experimental Protocols

Protocol 1: In-Vitro Evaluation of Collagenase Inhibition in Human Dermal Fibroblasts

This protocol outlines a method to assess the potential of this compound to inhibit collagenase activity in cultured human dermal fibroblasts.

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound solution (sterile, various concentrations)

  • Phorbol 12-myristate 13-acetate (PMA) to stimulate collagenase production[18]

  • Collagenase Activity Assay Kit (e.g., ScienCell, #8228)[19]

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: Culture HDFs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a CO2 incubator.

  • Seeding: Seed the HDFs into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0.1%, 0.5%, 1%). Include a positive control (a known collagenase inhibitor) and a negative control (vehicle).

  • Stimulation: To induce collagenase expression, treat the cells with PMA at a final concentration of 10 ng/mL for 24-48 hours.[18]

  • Sample Collection: Collect the cell culture supernatant, which contains the secreted collagenase.

  • Collagenase Activity Assay: Perform the collagenase activity assay according to the manufacturer's instructions.[19][20] This typically involves incubating the supernatant with a fluorogenic collagen substrate and measuring the fluorescence, which is proportional to collagenase activity.

  • Data Analysis: Calculate the percentage of collagenase inhibition for each concentration of this compound compared to the untreated control.

Protocol 2: Ex-Vivo Evaluation of Hair Tensile Strength

This protocol describes a method for measuring the effect of a hair care formulation containing this compound on the tensile strength of hair fibers.

Materials:

  • Hair tresses (standardized for length and color)

  • Test formulation containing this compound

  • Placebo formulation (without this compound)

  • Tensile testing machine (e.g., Dia-Stron)[21]

  • Clamps for single hair fibers

  • Controlled environment chamber (constant temperature and humidity)[22]

Procedure:

  • Sample Preparation: Wash the hair tresses with a standard shampoo and allow them to air dry in the controlled environment for 24 hours.

  • Treatment: Treat one set of hair tresses with the formulation containing this compound and another set with the placebo formulation, following a standard application procedure (e.g., specified amount, duration, and rinsing).

  • Equilibration: Allow the treated tresses to equilibrate in the controlled environment for at least 24 hours.

  • Single Fiber Mounting: Carefully select and mount individual hair fibers from the center of each tress onto the clamps of the tensile testing machine.[22]

  • Tensile Testing: Stretch the hair fiber at a constant rate of extension until it breaks.[22][23] Record the force required to break the fiber (breaking stress) and the elongation at break (breaking strain).

  • Data Analysis: Repeat the measurement for a statistically significant number of fibers from each treatment group (e.g., n=50).[21] Calculate the average breaking stress and breaking strain for each group and compare the results using appropriate statistical analysis.

Signaling Pathways and Mechanisms of Action

G LLLA This compound Keratinocyte Keratinocyte LLLA->Keratinocyte Enters Cell Microcirculation ↑ Cutaneous Microcirculation LLLA->Microcirculation ATP_Production ↑ ATP Production Keratinocyte->ATP_Production Cell_Metabolism ↑ Cellular Metabolism & Energy ATP_Production->Cell_Metabolism Skin_Vitality Enhanced Skin Vitality Cell_Metabolism->Skin_Vitality Nutrient_Delivery ↑ Nutrient & Oxygen Delivery Microcirculation->Nutrient_Delivery Nutrient_Delivery->Skin_Vitality

Caption: this compound cellular energy pathway in keratinocytes.

G LLysine L-Lysine Fibroblast Fibroblast LLysine->Fibroblast Uptake MMP_Inhibition ↓ MMP Activity LLysine->MMP_Inhibition Collagen_Synthesis ↑ Collagen Synthesis (Collagen I & III) Fibroblast->Collagen_Synthesis Skin_Structure Improved Skin Structure & Elasticity Collagen_Synthesis->Skin_Structure MMP_Inhibition->Skin_Structure

Caption: Role of L-Lysine in collagen metabolism within fibroblasts.

G Formulation Topical Formulation with this compound Skin_Application Application to Skin Formulation->Skin_Application In_Vitro_Testing In-Vitro Testing (e.g., Fibroblast Culture) Skin_Application->In_Vitro_Testing Ex_Vivo_Testing Ex-Vivo Testing (e.g., Skin Explants) Skin_Application->Ex_Vivo_Testing Collagen_Assay Collagen Synthesis Assay In_Vitro_Testing->Collagen_Assay MMP_Assay MMP Inhibition Assay In_Vitro_Testing->MMP_Assay Hydration_Measurement Skin Hydration Measurement Ex_Vivo_Testing->Hydration_Measurement Data_Analysis Data Analysis & Efficacy Substantiation Collagen_Assay->Data_Analysis MMP_Assay->Data_Analysis Hydration_Measurement->Data_Analysis

Caption: Experimental workflow for evaluating skin care formulations.

References

Troubleshooting & Optimization

Troubleshooting low solubility of L-Lysine L-Aspartate in neutral pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of L-Lysine L-Aspartate, particularly at neutral pH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility pH-dependent?

A1: this compound is an amino acid salt formed from the basic amino acid L-Lysine and the acidic amino acid L-Aspartic acid. The solubility of this compound is highly dependent on the pH of the solution. This is because both L-Lysine and L-Aspartic acid have ionizable groups (amino and carboxyl groups) whose charge state changes with pH. At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero, leading to minimal solubility.[1][2]

Q2: I'm observing low solubility of this compound in my neutral buffer (pH ~7.0). Is this expected?

A2: Yes, this is expected. The isoelectric point (pI) of this compound is near neutral pH. At the pI, the molecule exists as a zwitterion with a net neutral charge, which minimizes its interaction with water molecules and results in its lowest solubility.[1] To achieve higher solubility, the pH of the solution needs to be adjusted away from this point.

Q3: How can I increase the solubility of this compound in my aqueous solution?

A3: The most effective method to increase the solubility of this compound is to adjust the pH of the solution.[1][3]

  • Acidic Conditions (pH < pI): Lowering the pH by adding a small amount of a suitable acid (e.g., dilute HCl or acetic acid) will protonate the carboxyl groups, resulting in a net positive charge and increased solubility.

  • Basic Conditions (pH > pI): Increasing the pH by adding a small amount of a suitable base (e.g., dilute NaOH or ammonium hydroxide) will deprotonate the amino groups, resulting in a net negative charge and increased solubility.[1]

Q4: Are there other factors besides pH that can affect the solubility of this compound?

A4: Yes, several other factors can influence solubility:

  • Temperature: Gently warming the solution can increase solubility, but caution must be exercised to avoid degradation of the compound.

  • Ionic Strength: The presence of other salts can either increase ("salting-in") or decrease ("salting-out") the solubility of amino acids.[4][5]

  • Co-solvents: In some cases, the addition of a small amount of a water-miscible organic solvent, like ethanol or DMSO, can help to disrupt intermolecular interactions and improve solubility.[1]

Q5: Can this compound be used to improve the solubility of other compounds?

A5: L-Lysine itself has been investigated as a solubility enhancer for poorly soluble drugs, often referred to as Biopharmaceutical Classification System (BCS) Class II and IV drugs.[6][7] It can form salts or complexes with these drugs, increasing their dissolution rate and overall solubility.

Troubleshooting Guide

This guide provides a systematic approach to resolving low solubility issues with this compound.

Problem: this compound powder is not dissolving in a neutral aqueous buffer.

Troubleshooting Workflow

G A Start: Undissolved This compound B Verify Material & Initial Conditions A->B C Initial Dissolution Attempt (Neutral pH) B->C D Low Solubility Observed C->D E Troubleshooting Step 1: pH Adjustment D->E F Option A: Acidify Solution E->F Acidic Route G Option B: Alkalinize Solution E->G Basic Route H Assess Solubility F->H G->H I Troubleshooting Step 2: Temperature Adjustment H->I If still insoluble O Resolved: Soluble Solution H->O If soluble J Gentle Warming I->J K Assess Solubility J->K L Troubleshooting Step 3: Co-Solvent Addition K->L If still insoluble K->O If soluble M Add Minimal Organic Solvent L->M N Assess Solubility M->N N->O If soluble P Contact Technical Support N->P If still insoluble G cluster_0 Low pH (Acidic) cluster_1 Neutral pH (pI) cluster_2 High pH (Basic) a L-Lysine(+)-L-Aspartate(+) b Net Positive Charge a->b c High Solubility b->c d L-Lysine(+)-L-Aspartate(-) e Zwitterion (Net Neutral Charge) d->e f Low Solubility e->f g L-Lysine(0)-L-Aspartate(-) h Net Negative Charge g->h i High Solubility h->i

References

Optimizing L-Lysine L-Aspartate concentration for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing L-Lysine L-Aspartate in cell culture experiments. This resource provides frequently asked questions (FAQs) and troubleshooting guidance to help researchers, scientists, and drug development professionals effectively use this supplement in their work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components' roles in cell culture?

This compound is a salt complex composed of two amino acids:

  • L-Lysine : An essential amino acid, meaning most mammalian cells cannot synthesize it. It is a fundamental building block for protein synthesis and is crucial for cell growth, tissue repair, and collagen formation.[1][2]

  • L-Aspartate (Aspartic Acid) : A non-essential amino acid that plays a key role in various metabolic processes, including the urea cycle and as a precursor for other amino acids and nucleotides.[1]

The combination is designed to leverage the metabolic and structural roles of both components. In cosmetic applications, for example, it has been shown to stimulate ATP production in human keratinocytes.[1]

Q2: What is a recommended starting concentration for this compound in a new cell culture experiment?

There is no single optimal concentration, as it is highly dependent on the cell type, media composition, and experimental goals. Since specific data for this compound is limited, a rational approach is to start with concentrations based on published data for L-Lysine supplementation.

A dose-response experiment is critical. A suggested starting range for this compound, based on the molar equivalent of L-Lysine, would be from 0.1 mM to 2.0 mM . For sensitive applications or specific cell types like bone marrow cells, much lower concentrations (in the µM to nM range) may be optimal.[3]

Q3: Can high concentrations of this compound be toxic to cells?

Yes. Exceeding the optimal concentration can lead to cytotoxicity. Studies on L-Lysine have shown that high concentrations (e.g., 10-60 mM) can cause mitochondrial damage, induce apoptosis, and lead to necrosis in certain cell types.[3] It is crucial to establish a toxicity threshold for your specific cell line using a dose-response experiment.

Q4: What is the solubility and stability of this compound in cell culture media?

While many amino acids face challenges with solubility and stability in neutral pH cell culture media, L-Lysine is generally highly soluble.[4][5] L-Aspartic acid also has good solubility. Therefore, this compound is expected to be readily soluble in standard aqueous-based media. However, it is always best practice to prepare fresh stock solutions and filter-sterilize before adding to your culture medium. For long-term storage, aliquoting and freezing stock solutions at -20°C or -80°C is recommended.[6]

Troubleshooting Guide

This guide addresses common issues encountered when optimizing this compound concentrations.

Problem 1: Decreased Cell Viability or Cell Death After Supplementation
Possible Cause Troubleshooting Steps
Concentration is too high High concentrations of L-Lysine can be cytotoxic.[3] Solution: Perform a dose-response experiment starting from a lower concentration range (e.g., 0.01 mM to 5.0 mM) to determine the IC50 (half-maximal inhibitory concentration). Refer to the Protocol for Dose-Response Experiment below.
Amino Acid Imbalance Excess lysine can interfere with the transport and availability of other amino acids, particularly arginine, as they share the same cellular transporters.[7][8] This can disrupt metabolism and inhibit cell proliferation. Solution: Ensure your basal medium is nutritionally complete. Consider measuring arginine levels or co-supplementing with L-Arginine if antagonism is suspected.
Contamination The stock solution or the handling process may have introduced microbial contamination. Solution: Prepare a fresh, sterile stock solution of this compound. Always use aseptic techniques. Visually inspect cultures for signs of contamination (turbidity, color change).
Problem 2: No Observable Effect on Cell Proliferation or Function
Possible Cause Troubleshooting Steps
Concentration is too low The concentration may be below the effective threshold for your specific cell line. Some cells require a minimal external concentration to initiate growth.[9] Solution: Increase the concentration range in your dose-response experiment. Test concentrations up to 5 mM or 10 mM, while carefully monitoring for cytotoxicity.
Assay Sensitivity The assay used to measure the effect (e.g., proliferation, protein expression) may not be sensitive enough to detect subtle changes. Solution: Use a more sensitive or alternative assay. For proliferation, consider methods like BrdU incorporation or cell counting over time in addition to metabolic assays (MTT, XTT).
Cell Line is Not Responsive The specific metabolic pathways or cellular processes in your chosen cell line may not be significantly influenced by L-Lysine or L-Aspartate supplementation beyond what is provided in the basal medium. Solution: Confirm the expression of lysine transporters in your cell line. Consider testing a different cell line known to be responsive to amino acid supplementation.

Quantitative Data Summary

The following tables summarize concentration data from studies using L-Lysine. This data can serve as a reference point for designing experiments with this compound.

Table 1: Reported Effective Concentrations of L-Lysine

Cell Type Effective Concentration Observed Effect Citation
Bovine Mammary Epithelial Cells 1.0 mM Increased cell viability by 17-47% [3]
Rat Bone Marrow Cells 10⁻⁸ M (10 nM) Optimal for promoting nodule formation [3]
Human Osteoblast-like Cells (MG63) 400 µM (0.4 mM) Increased alkaline phosphatase, collagen synthesis, mineralization [10]

| Human Cell Lines (general) | 0.003 mM - 0.015 mM | Concentration range to initiate and achieve maximal cell growth |[9] |

Table 2: Reported Cytotoxic Concentrations of L-Lysine

Cell Type Cytotoxic Concentration Observed Effect Citation
Isolated Pancreatic Acinar Cells 10 - 60 mM Mitochondrial damage and necrosis [3]

| Human Proximal Tubular Cells (HK-2) | Dose-dependent | Induction of apoptosis |[3] |

Diagrams

Logical & Experimental Workflows

A logical troubleshooting flow can help diagnose unexpected cytotoxicity.

G start Start: Unexpected Cell Death Observed After Supplementation q1 Is the concentration > 5 mM? start->q1 a1_yes High concentration is a likely cause of cytotoxicity. q1->a1_yes Yes q2 Is the stock solution fresh and sterile-filtered? q1->q2 No sol1 Action: Reduce concentration. Perform dose-response (0.01 - 2.0 mM range). a1_yes->sol1 end_node Problem likely resolved. If not, investigate alternative stress pathways. sol1->end_node a2_no Contamination is possible. q2->a2_no No q3 Is the basal medium deficient in other amino acids (e.g., Arginine)? q2->q3 Yes sol2 Action: Prepare a fresh, sterile stock solution. a2_no->sol2 sol2->end_node a3_yes Amino acid antagonism is a possible cause. q3->a3_yes Yes q3->end_node No sol3 Action: Use a complete medium or co-supplement with Arginine. a3_yes->sol3 sol3->end_node G prep 1. Prepare Stock Solution (e.g., 100 mM in sterile water) seed 2. Seed Cells in multi-well plates at optimal density prep->seed treat 3. Prepare Serial Dilutions (e.g., 0, 0.1, 0.5, 1, 2, 5, 10 mM) and treat cells seed->treat incubate 4. Incubate for Desired Duration (e.g., 24, 48, 72 hours) treat->incubate assay 5. Perform Viability/Function Assay (e.g., MTT, Cell Counting, Western Blot) incubate->assay analyze 6. Analyze Data Plot dose-response curve assay->analyze determine 7. Determine Optimal Concentration analyze->determine G cluster_0 L-Lysine Pathway cluster_1 L-Aspartate Pathway lysine L-Lysine protein Protein Synthesis (Structural Proteins, Enzymes) lysine->protein carnitine Carnitine Biosynthesis lysine->carnitine collagen Collagen Cross-linking lysine->collagen cell Cell Growth, Proliferation, & Function protein->cell aspartate L-Aspartate tca TCA Cycle (via Oxaloacetate) aspartate->tca nucleotides Nucleotide Synthesis (Pyrimidines) aspartate->nucleotides other_aa Other Amino Acids (Asn, Met, Thr, Ile) aspartate->other_aa tca->cell

References

pH adjustment strategies for dissolving L-Lysine L-Aspartate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on pH adjustment strategies for dissolving L-Lysine L-Aspartate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its dissolution pH-dependent?

A1: this compound is a dipeptide salt formed from the essential amino acid L-Lysine and the non-essential amino acid L-Aspartate. Its structure contains multiple ionizable groups: the α-carboxyl and α-amino groups of both amino acids, as well as the ε-amino group of the L-Lysine side chain and the β-carboxyl group of the L-Aspartate side chain. The charge of these groups, and therefore the net charge of the entire molecule, is dependent on the pH of the solution. Solubility is generally lowest at the isoelectric point (pI), the pH at which the net charge is zero, and increases as the pH is moved away from the pI.[1][2][3]

Q2: What are the pKa values for L-Lysine and L-Aspartate?

A2: Understanding the pKa values of the constituent amino acids is crucial for predicting the charge of this compound at a given pH.

Amino AcidFunctional GrouppKa Value
L-Lysineα-carboxyl (-COOH)~2.16 - 2.18
α-amino (-NH3+)~8.95 - 9.06
ε-amino (side chain)~10.53 - 10.54
L-Aspartic Acidα-carboxyl (-COOH)~1.99 - 2.09
α-amino (-NH3+)~9.82 - 9.90
β-carboxyl (side chain)~3.86 - 3.90

(Data sourced from multiple references, slight variations exist between sources)[2][4][5][6][7][8]

Q3: What is the expected isoelectric point (pI) of this compound and how does it affect solubility?

A3: The isoelectric point (pI) of the dipeptide this compound is the pH at which the molecule has a net neutral charge. At this pH, the electrostatic repulsion between molecules is minimal, leading to the lowest solubility.[1][3][9] Since L-Lysine is a basic amino acid and L-Aspartic acid is an acidic amino acid, the pI of the resulting dipeptide is expected to be near neutral pH.[1] To enhance solubility, the pH of the solution should be adjusted to be either significantly lower or higher than the pI.

Q4: What are the general steps for dissolving this compound?

A4: The recommended initial approach is to attempt dissolution in deionized water. If the compound does not dissolve, a pH adjustment strategy should be employed. This involves making the solution more acidic or more basic to move the pH away from the isoelectric point.[1]

Troubleshooting Guide

IssueProbable CauseRecommended Solution
This compound does not dissolve in water. The pH of the solution is likely near the isoelectric point (pI) of the dipeptide, where solubility is minimal.[1][2]1. Acidic Adjustment: Add a small amount of a dilute acid (e.g., 0.1 M HCl) dropwise while stirring to lower the pH. This will result in a net positive charge on the molecule, increasing its interaction with water. 2. Basic Adjustment: Alternatively, add a small amount of a dilute base (e.g., 0.1 M NaOH) dropwise while stirring to raise the pH. This will result in a net negative charge, also enhancing solubility.[1]
The solution becomes cloudy or forms a precipitate after pH adjustment. The pH has been adjusted too close to the isoelectric point, or you may have overshot the optimal pH for solubility, causing the compound to precipitate out of solution.1. Re-adjust pH: If you were acidifying, you may need to add more acid to further lower the pH. If you were making the solution basic, you may need to add more base to further increase the pH. 2. Start Over: In some cases, it may be best to start with a fresh sample and adjust the pH more gradually.
The compound is still not dissolving despite significant pH adjustment. The concentration of this compound may be too high for the given volume of solvent, or the compound may have intrinsically low solubility in aqueous solutions even with pH modification.1. Increase Solvent Volume: Dilute the solution by adding more deionized water. 2. Use a Co-solvent: For very difficult cases, a small amount of a water-miscible organic solvent like DMSO can be used to first dissolve the peptide, which is then slowly added to the aqueous buffer with stirring.[1]

Experimental Protocols

Protocol 1: pH Adjustment for Dissolving this compound
  • Initial Dissolution Attempt:

    • Weigh the desired amount of this compound powder.

    • Add it to a beaker containing the desired volume of deionized water.

    • Stir the mixture at room temperature for 10-15 minutes.

  • pH Measurement:

    • Calibrate a pH meter according to the manufacturer's instructions.

    • Place the calibrated pH electrode into the this compound solution/suspension and record the initial pH.

  • pH Adjustment (Acidic Route):

    • While stirring, add 0.1 M HCl dropwise to the solution.

    • Monitor the pH continuously.

    • Observe the solution for dissolution of the solid material.

    • Continue adding acid until the this compound is fully dissolved or a target pH (e.g., pH < 4) is reached.

  • pH Adjustment (Basic Route):

    • While stirring, add 0.1 M NaOH dropwise to the solution.

    • Monitor the pH continuously.

    • Observe the solution for dissolution of the solid material.

    • Continue adding base until the this compound is fully dissolved or a target pH (e.g., pH > 9) is reached.

  • Final Steps:

    • Once the compound is dissolved, adjust the pH to the final desired value for your experiment, being mindful that bringing it back towards the pI may cause precipitation.

    • Record the final pH and volume of the solution.

    • If required, sterile filter the solution using a 0.22 µm filter.

Visualizations

Dissolution_Workflow cluster_start Start cluster_dissolution Dissolution Attempt cluster_ph_adjustment pH Adjustment cluster_troubleshooting Troubleshooting cluster_end End start Weigh this compound add_water Add to Deionized Water & Stir start->add_water dissolved Fully Dissolved? add_water->dissolved measure_ph Measure pH dissolved->measure_ph No end Solution Ready for Use dissolved->end Yes adjust_ph Adjust pH away from pI (Add 0.1M HCl or 0.1M NaOH) measure_ph->adjust_ph dissolved2 Fully Dissolved? adjust_ph->dissolved2 troubleshoot Increase Solvent Volume or Use Co-solvent (DMSO) dissolved2->troubleshoot No dissolved2->end Yes troubleshoot->end

Caption: Workflow for dissolving this compound.

Caption: Relationship between pH, pI, and solubility.

References

Technical Support Center: L-Lysine L-Aspartate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Lysine L-Aspartate in solution. The information aims to help prevent its degradation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution important?

A1: this compound is a salt formed from the essential amino acid L-Lysine and the non-essential amino acid L-Aspartate. Its stability in solution is crucial for maintaining its therapeutic efficacy, ensuring accurate experimental results, and preventing the formation of potentially harmful degradation products.

Q2: What are the primary factors that can cause the degradation of this compound in solution?

A2: The primary factors that can lead to the degradation of this compound in solution include:

  • Temperature: Elevated temperatures can significantly accelerate degradation.

  • pH: L-Lysine is known to be unstable in alkaline and weakly acidic conditions.[1] Degradation rates of L-Lysine hydrochloride increase as the pH decreases from 10.6 to 10.0.[1][2]

  • Light: Exposure to ultraviolet (UV) light can induce photodegradation.

  • Presence of other chemicals: Interactions with other components in the solution can potentially lead to degradation.

Q3: What is the main degradation product of the L-Lysine portion of the salt in solution?

A3: Based on studies of L-Lysine hydrochloride, the primary degradation product of L-Lysine in solution is Lysine Lactam .[1][2] The formation of this lactam is a result of an intramolecular cyclization reaction.

Q4: How can I minimize the degradation of this compound in my solutions?

A4: To minimize degradation, consider the following best practices:

  • Control Temperature: Store solutions at recommended low temperatures (e.g., refrigerated or frozen) and avoid repeated freeze-thaw cycles.

  • Maintain Optimal pH: Buffer your solutions to a pH range where this compound is most stable. Based on data for L-Lysine, a slightly acidic to neutral pH may be preferable to alkaline or strongly acidic conditions.

  • Protect from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.

  • Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions for your experiments to minimize the impact of long-term degradation.

  • Inert Atmosphere: For long-term storage, consider purging the headspace of the container with an inert gas like nitrogen or argon to prevent oxidation.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
  • Problem: You observe unexpected peaks in your chromatogram that are not present in your this compound standard.

  • Possible Cause: This is a strong indication of degradation. The primary suspect for the L-Lysine component is the formation of Lysine Lactam.[1][2] The L-Aspartate component may also degrade, potentially through deamination.

  • Troubleshooting Steps:

    • Confirm Peak Identity: If a standard is available, confirm if the unexpected peak corresponds to Lysine Lactam.

    • Perform Forced Degradation Study: Subject a fresh, pure solution of this compound to stress conditions (acid, base, heat, oxidation, and light) to intentionally induce degradation. Analyze the stressed samples using your HPLC/LC-MS method. An increase in the area of the unknown peak in the stressed samples will help confirm it is a degradation product.

    • Review Solution Preparation and Storage:

      • Were the solutions prepared from a fresh, high-purity batch of this compound?

      • How were the solutions stored (temperature, duration, light exposure)?

      • What was the pH of the solution?

Issue 2: Inconsistent or Unreliable Experimental Results
  • Problem: You are experiencing variability in your experimental outcomes, such as inconsistent cell viability, altered protein interactions, or unexpected changes in signaling pathways.

  • Possible Cause: The degradation of this compound in your experimental solutions could be introducing unintended variables. Degradation products may have different biological activities than the parent compound.

  • Troubleshooting Steps:

    • Check Solution Freshness: How old are the solutions being used in the experiments? Was the this compound added from a freshly prepared stock?

    • Analyze Stock Solutions: If possible, analyze your stock solutions by HPLC to check for the presence of degradation products.

    • Run Control Experiments:

      • Prepare fresh this compound solutions for each experiment and compare the results to those obtained with older solutions.

      • If the primary degradation product is identified (e.g., Lysine Lactam), test its effect in your experimental system to see if it replicates the observed inconsistencies.

Data Presentation

Table 1: Kinetic Parameters of L-Lysine Hydrochloride Degradation (pH 10.3)

Temperature (°C)Degradation Rate Constant (k) (mg/mL·h)
600.012
800.045
900.098
1000.215

Data extrapolated from a study on L-Lysine hydrochloride and may serve as an estimate for the lysine portion of this compound.[2]

Table 2: Effect of pH on L-Lysine Hydrochloride Degradation Rate at 100°C

pHDegradation Rate Constant (k) (mg/mL·h)
10.00.245
10.30.215
10.60.188

Data extrapolated from a study on L-Lysine hydrochloride and indicates that degradation is faster at lower alkaline pH values.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Purified water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • UV lamp (254 nm)

  • Heating block or oven

  • pH meter

  • HPLC system with a suitable detector (e.g., UV/Vis or MS)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in purified water.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Cool the solution and neutralize it with 0.1 N NaOH.

    • Dilute to the initial concentration with water.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • Cool the solution and neutralize it with 0.1 N HCl.

    • Dilute to the initial concentration with water.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Store the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation:

    • Expose the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.

    • Compare the chromatograms to identify and quantify degradation products.

Protocol 2: Stability-Indicating HPLC Method (General Approach)

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound, adapted from methods for similar compounds.[3]

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Orthophosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    15 50 50
    20 95 5

    | 25 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm (or as determined by UV scan of this compound)

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.

Visualizations

degradation_pathway cluster_lysine L-Lysine Degradation cluster_aspartate L-Aspartate Potential Degradation L-Lysine L-Lysine Lysine_Lactam Lysine Lactam L-Lysine->Lysine_Lactam Intramolecular Cyclization L-Aspartate L-Aspartate Deamination_Products Deamination Products (e.g., Fumarate, Oxaloacetate) L-Aspartate->Deamination_Products Deamination L_Lysine_L_Aspartate This compound in Solution L_Lysine_L_Aspartate->L-Lysine Dissociation L_Lysine_L_Aspartate->L-Aspartate Dissociation

Caption: Potential degradation pathways of this compound in solution.

Caption: Troubleshooting workflow for unexpected results with this compound.

References

Impact of sonication and warming on L-Lysine L-Aspartate solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of L-Lysine L-Aspartate, with a focus on the impacts of sonication and warming.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

Q2: How does temperature affect the solubility of this compound?

A2: For most amino acids and their salts, solubility in aqueous solutions tends to increase with temperature.[5][6] Therefore, warming the solution is a common method to enhance the dissolution of this compound. However, excessive heat should be avoided to prevent potential degradation of the compound.

Q3: What is the role of sonication in dissolving this compound?

A3: Sonication uses ultrasonic waves to agitate the solution, which can help break down solid particles and increase the rate of dissolution.[5][6] It is a useful technique to employ when simple mixing or stirring is insufficient to dissolve the compound. For peptides and amino acid derivatives, sonication can be a critical step to achieve complete dissolution.

Q4: Can sonication and warming be used together?

A4: Yes, combining warming and sonication can be an effective strategy to dissolve challenging compounds. The gentle heating can increase the solubility, while sonication provides the physical energy to speed up the dissolution process. It is advisable to warm the solution first before applying sonication.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Cloudy solution or visible particulates after mixing Incomplete dissolution.1. Continue stirring for a longer period. 2. Gently warm the solution while stirring. 3. Apply sonication in short bursts.
Precipitation occurs after the solution cools down The solution was supersaturated at a higher temperature.1. Re-warm the solution to redissolve the precipitate. 2. Consider using a slightly larger volume of solvent to prepare a more stable solution at room temperature.
Solution remains cloudy even after sonication and warming The solubility limit may have been reached, or the compound may have degraded.1. Centrifuge the solution to pellet any undissolved material and use the supernatant. 2. Prepare a more dilute solution. 3. Verify the integrity of the compound if degradation is suspected.
No visible dissolution even with intervention Incorrect solvent or highly insoluble lot of the compound.1. Confirm that water or an appropriate aqueous buffer is being used as the solvent. 2. Test the solubility of a very small amount in a different solvent if permissible for the application (e.g., DMSO).[4] 3. Contact the supplier for a certificate of analysis and any specific dissolution instructions.

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol provides a general method to determine the solubility of this compound in an aqueous solvent.

Materials:

  • This compound powder

  • Desired aqueous solvent (e.g., deionized water, phosphate-buffered saline)

  • Volumetric flasks and pipettes

  • Stir plate and magnetic stir bars

  • Water bath or heating block

  • Sonicator (bath or probe type)

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm)

  • Method for quantification (e.g., HPLC, UV-Vis spectrophotometry)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the solvent in a flask. This is to ensure that a saturated solution is achieved.

    • Stir the mixture vigorously at a constant temperature (e.g., room temperature, 25°C) for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

  • Application of Warming (Optional):

    • If determining solubility at a higher temperature, place the flask in a calibrated water bath or on a heating block set to the desired temperature.

    • Allow the solution to equilibrate at this temperature for several hours with continuous stirring.

  • Application of Sonication (Optional):

    • If the compound is difficult to dissolve, place the flask in a sonicator bath for short intervals (e.g., 5-10 minutes).

    • Monitor the solution for any changes in clarity. Avoid excessive sonication which can heat the sample.

  • Separation of Undissolved Solid:

    • Once equilibrium is reached, allow the solution to stand undisturbed for a sufficient time for the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant and filter it using a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Accurately dilute the filtered supernatant with the solvent.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method.

    • Calculate the original concentration in the saturated solution to determine the solubility.

Logical Workflow for Dissolution

The following diagram illustrates a recommended workflow for dissolving this compound.

DissolutionWorkflow start Start: Add this compound to Solvent stir Stir at Room Temperature start->stir check_dissolved1 Completely Dissolved? stir->check_dissolved1 warm Gently Warm Solution check_dissolved1->warm No end End: Solution Ready for Use check_dissolved1->end Yes check_dissolved2 Completely Dissolved? warm->check_dissolved2 sonicate Apply Sonication check_dissolved2->sonicate No check_dissolved2->end Yes check_dissolved3 Completely Dissolved? sonicate->check_dissolved3 troubleshoot Troubleshoot: - Check for supersaturation - Verify solvent - Consider concentration reduction check_dissolved3->troubleshoot No check_dissolved3->end Yes

Caption: A logical workflow for dissolving this compound.

References

Addressing batch-to-batch variability of L-Lysine L-Aspartate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability of L-Lysine L-Aspartate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a salt formed from the essential amino acid L-lysine and the non-essential amino acid L-aspartic acid.[1] It is utilized in various applications, including as a nutritional fortifier in food and animal feed, a component in dietary supplements, and in pharmaceutical formulations for parenteral nutrition and to potentially enhance the solubility and permeability of certain drugs.[2][3][4] Its role in protein synthesis, collagen formation, and calcium absorption makes it a valuable compound in research and development.[5][]

Q2: What are the potential causes of batch-to-batch variability in this compound?

A2: Batch-to-batch variability can arise from several factors during the manufacturing process. These can include minor changes in the synthesis or purification process, leading to differences in the impurity profile, water content, and crystalline structure. Storage and handling conditions can also contribute to variability.

Q3: What are the common impurities that might be present in this compound and why are they a concern?

A3: Potential impurities can include related amino acids (e.g., other amino acids from the fermentation or synthesis process), intermediates from the manufacturing process, and heavy metals.[7][8] These impurities can affect the compound's stability, solubility, and biological activity, potentially leading to inconsistent experimental results. For pharmaceutical applications, strict limits are placed on elemental impurities.[9]

Q4: How can batch-to-batch variability in this compound impact my experiments?

A4: Inconsistent batches can lead to a range of issues in experimental settings. In cell culture, it may manifest as variations in cell growth, viability, or protein expression.[10] In drug formulation, it could affect the solubility, stability, and bioavailability of the final product. For structural biology applications, differences in purity or crystalline form could impact protein structure and function.

Q5: What are the recommended storage conditions for this compound to minimize variability?

A5: To maintain consistency, this compound should be stored in a cool, dry place, protected from light and moisture.[1][2] Many suppliers recommend storage at -20°C for long-term stability.[11][12] Improper storage can lead to degradation and changes in the physical properties of the compound.

Troubleshooting Guides

Issue 1: Inconsistent results in cell culture experiments (e.g., altered cell growth, viability, or protein expression).

  • Possible Cause: The batch of this compound may contain impurities that are cytotoxic or that interfere with cellular metabolism. Variations in the concentration of this compound due to differing water content between batches can also be a factor.

  • Troubleshooting Steps:

    • Verify the Certificate of Analysis (CoA): Compare the CoAs of the different batches, paying close attention to purity, impurity profiles, and water content.

    • Perform Quality Control Testing: Conduct in-house analysis to confirm the specifications of the new batch. Key tests include High-Performance Liquid Chromatography (HPLC) for purity and impurity profiling, and Karl Fischer titration for water content.

    • Dose-Response Curve: Establish a dose-response curve for each new batch to determine the optimal concentration for your specific cell line and experimental conditions.

    • Test for Endotoxins: If working with sensitive cell lines, consider testing for the presence of endotoxins, which can be introduced during the manufacturing process.

Issue 2: Poor solubility or precipitation of this compound in prepared solutions.

  • Possible Cause: The solubility of this compound can be affected by its crystalline form, purity, and the pH of the solution. Batch-to-batch variations in these properties can lead to solubility issues.

  • Troubleshooting Steps:

    • Check the pH of the Solution: Ensure the pH of your solvent is appropriate for dissolving this compound.

    • Sonication: Gentle sonication can help to dissolve the compound.

    • Characterize the Material: Use techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC) to compare the crystalline structure and thermal properties of different batches. Differences may indicate variations in the solid-state properties affecting solubility.

    • Purity Analysis: Use HPLC to confirm the purity of the batch, as significant levels of insoluble impurities can affect the overall solubility.

Issue 3: Inconsistent analytical results when using this compound as a standard or reagent.

  • Possible Cause: The purity and water content of the this compound batch can significantly impact its use as an analytical standard.

  • Troubleshooting Steps:

    • Accurate Quantification: Always account for the purity and water content when preparing standard solutions. The concentration should be corrected based on the values provided in the CoA or determined by in-house testing.

    • Confirm Identity: Use FTIR to confirm the identity of the compound and compare its spectrum to a reference standard to ensure there are no significant structural differences between batches.

    • Stability Check: If the standard solution is stored for an extended period, its stability should be periodically checked using HPLC to monitor for any degradation products.

Data Presentation

Table 1: Typical Quality Control Specifications for this compound

ParameterSpecificationAnalytical Method
Purity≥ 98%HPLC
Water Content≤ 2.0%Karl Fischer Titration
Heavy Metals≤ 10 ppmInductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Individual Impurities≤ 0.5%HPLC
AppearanceWhite to off-white powderVisual Inspection

Table 2: Example HPLC Gradient for Purity Analysis

Time (minutes)Mobile Phase A (%) (0.1% TFA in Water)Mobile Phase B (%) (Acetonitrile)
0955
20595
25595
26955
30955

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

  • Objective: To determine the purity of this compound and identify any related impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[13]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: As described in Table 2.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration in Mobile Phase A.

    • Prepare the sample solution by dissolving a known weight of the this compound batch in Mobile Phase A.

    • Filter both solutions through a 0.45 µm filter before injection.

    • Inject the standard and sample solutions into the HPLC system.

    • Analyze the resulting chromatograms to determine the peak area of this compound and any impurities.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

2. Karl Fischer Titration for Water Content Determination

  • Objective: To accurately measure the water content of a batch of this compound.

  • Instrumentation: Karl Fischer titrator (coulometric or volumetric).

  • Reagents: Karl Fischer reagent (e.g., CombiTitrant, CombiMethanol).[11]

  • Procedure (Volumetric):

    • Add a suitable solvent (e.g., methanol) to the titration vessel and titrate to a dry endpoint with the Karl Fischer reagent to eliminate residual water.

    • Accurately weigh a sample of this compound and add it to the titration vessel.

    • Titrate with the Karl Fischer reagent to the electrometric endpoint.

    • The volume of titrant consumed is used to calculate the water content of the sample based on the pre-determined titer of the reagent.[7]

3. Fourier-Transform Infrared Spectroscopy (FTIR) for Identity Confirmation

  • Objective: To confirm the identity of this compound and check for major structural differences between batches.

  • Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Obtain a background spectrum of the clean ATR crystal.

    • Place a small amount of the this compound powder onto the ATR crystal.

    • Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

    • Compare the resulting spectrum with a reference spectrum of a known standard of this compound. Key characteristic peaks for amino and carboxyl groups should be present.[14][15]

4. Differential Scanning Calorimetry (DSC) for Thermal Analysis

  • Objective: To assess the thermal properties, such as melting point and decomposition temperature, which can indicate differences in crystalline structure or purity between batches.

  • Instrumentation: Differential Scanning Calorimeter.

  • Procedure:

    • Accurately weigh a small amount of the this compound sample (typically 1-5 mg) into an aluminum DSC pan.

    • Seal the pan and place it in the DSC cell. An empty, sealed pan is used as a reference.

    • Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 300°C).[3]

    • Record the heat flow as a function of temperature.

    • Analyze the resulting thermogram to determine the onset and peak temperatures of any thermal events, such as melting or decomposition.[16]

Mandatory Visualizations

experimental_workflow cluster_start Start: New Batch of this compound Received cluster_qc Quality Control Testing cluster_decision Decision cluster_outcome Outcome start New Batch hplc Purity & Impurity Profile (HPLC) start->hplc kf Water Content (Karl Fischer) start->kf ftir Identity Confirmation (FTIR) start->ftir dsc Thermal Properties (DSC) start->dsc decision Batch Meets Specifications? hplc->decision kf->decision ftir->decision dsc->decision accept Accept Batch for Use in Experiments decision->accept Yes reject Reject Batch & Contact Supplier decision->reject No

Figure 1. Quality control workflow for a new batch of this compound.

troubleshooting_workflow cluster_issue Issue Identification cluster_investigation Initial Investigation cluster_analysis Analytical Testing cluster_conclusion Conclusion & Action issue Inconsistent Experimental Results check_coa Review Certificate of Analysis of Batches issue->check_coa check_storage Verify Storage Conditions issue->check_storage check_protocol Review Experimental Protocol for Changes issue->check_protocol run_hplc Perform Comparative HPLC Analysis check_coa->run_hplc check_storage->run_hplc check_protocol->run_hplc run_kf Determine Water Content (Karl Fischer) run_hplc->run_kf run_ftir_dsc Compare Structural/Thermal Properties (FTIR/DSC) run_kf->run_ftir_dsc conclusion Identify Root Cause of Variability run_ftir_dsc->conclusion action Adjust Protocol / Contact Supplier / Use Qualified Batch conclusion->action

Figure 2. Troubleshooting workflow for inconsistent experimental results.

signaling_pathway_placeholder cluster_lysine_role Cellular Roles of L-Lysine lysine L-Lysine protein_synthesis Protein Synthesis lysine->protein_synthesis collagen Collagen Formation lysine->collagen carnitine Carnitine Production lysine->carnitine calcium Calcium Absorption lysine->calcium post_translational Post-Translational Modifications lysine->post_translational cell_growth cell_growth protein_synthesis->cell_growth Cell Growth & Proliferation ecm ecm collagen->ecm Extracellular Matrix Integrity energy energy carnitine->energy Energy Metabolism bone bone calcium->bone Bone Health gene_expression gene_expression post_translational->gene_expression Gene Expression Regulation

Figure 3. Key cellular pathways influenced by L-Lysine availability.

References

Technical Support Center: Overcoming Interference in Analytical Quantification of L-Lysine L-Aspartate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical quantification of L-Lysine L-Aspartate.

Frequently Asked Questions (FAQs)

Q1: Why is direct UV detection challenging for this compound analysis?

A1: L-Lysine and L-Aspartate lack significant chromophores, which are parts of a molecule that absorb ultraviolet or visible light. This characteristic results in poor sensitivity when using direct UV detection. To overcome this, derivatization techniques are often employed to attach a UV-active or fluorescent tag to the amino acids, thereby enhancing their detectability.[1][2]

Q2: What are the common analytical techniques for quantifying this compound?

A2: The most common techniques include High-Performance Liquid Chromatography (HPLC) with pre- or post-column derivatization and UV or fluorescence detection, as well as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[3][4][5][6] LC-MS/MS is often preferred for its high sensitivity and selectivity, especially in complex matrices.[3][4][7]

Q3: Is it necessary to separate L-Lysine and L-Aspartate for quantification?

A3: Yes, for accurate quantification of the this compound salt, it is essential to chromatographically separate and individually quantify both L-Lysine and L-Aspartate. This ensures that the measured amounts of each component are accurate and can be used to confirm the salt's stoichiometry.

Q4: What is a matrix effect in LC-MS/MS analysis and how can it affect my results?

A4: A matrix effect is the alteration of ionization efficiency for an analyte by co-eluting compounds in the sample matrix.[8] This can lead to ion suppression or enhancement, resulting in underestimation or overestimation of the analyte concentration.[8][9] Minimizing matrix effects is crucial for accurate and reproducible quantification and can be achieved through effective sample preparation, chromatographic separation, and the use of internal standards.[6][7]

Q5: Can the presence of L-Aspartate interfere with the quantification of L-Lysine, or vice versa?

A5: In LC-MS/MS, co-eluting compounds can compete for ionization, potentially leading to ion suppression. While specific studies on the mutual interference of L-Lysine and L-Aspartate in the salt form are not abundant, it is a possibility. Proper chromatographic separation is key to ensure that the two components do not co-elute and interfere with each other's ionization. The use of stable isotope-labeled internal standards for both L-Lysine and L-Aspartate can help to compensate for any matrix effects or mutual interference.[6]

Troubleshooting Guides

HPLC Method Issues

Problem: Poor Peak Shape (Tailing or Fronting)

Possible Cause Recommended Solution
Secondary interactions with stationary phase: Residual silanol groups on C18 columns can interact with the basic amine group of L-Lysine, causing peak tailing.[10]- Adjust mobile phase pH: Lowering the pH (e.g., to < 3) can protonate silanol groups, reducing unwanted interactions.[10]- Use an ion-pairing reagent: Reagents like 1-Heptane sulfonic acid can improve peak shape for basic compounds.[11][12]- Choose a suitable column: Use an end-capped column or a column specifically designed for polar compounds.
Column overload: Injecting too concentrated a sample can lead to peak fronting.[10]- Dilute the sample: Prepare a more dilute sample solution.- Reduce injection volume: Inject a smaller volume onto the column.
Inappropriate injection solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.[4][10]- Use mobile phase as sample solvent: Whenever possible, dissolve the sample in the initial mobile phase.

Problem: Inconsistent Retention Times

Possible Cause Recommended Solution
Changes in mobile phase composition: Inaccurate mixing or evaporation of volatile components.- Prepare fresh mobile phase: Ensure accurate measurement and mixing of all components.- Degas the mobile phase: Use an online degasser or sonicate the mobile phase before use.
Fluctuations in column temperature: Temperature variations can affect retention times.- Use a column oven: Maintain a constant and consistent column temperature.
Column degradation: Loss of stationary phase or contamination.- Flush the column: Follow the manufacturer's instructions for column washing.- Replace the column: If flushing does not restore performance, the column may need to be replaced.
LC-MS/MS Method Issues

Problem: Ion Suppression or Enhancement

Possible Cause Recommended Solution
Matrix effects: Co-eluting compounds from the sample matrix interfering with ionization.[8][9]- Improve sample preparation: Incorporate a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove interfering substances.- Optimize chromatography: Adjust the gradient to better separate L-Lysine and L-Aspartate from matrix components.
High concentration of L-Lysine or L-Aspartate: One component may suppress the ionization of the other if they co-elute.- Ensure baseline separation: Develop a chromatographic method that provides complete separation of L-Lysine and L-Aspartate peaks.
Mobile phase additives: Some additives can cause ion suppression.- Use volatile mobile phases: Employ mobile phases like ammonium formate or ammonium acetate which are compatible with mass spectrometry.[10]
Use of an Internal Standard: - Incorporate stable isotope-labeled internal standards: This is the most effective way to compensate for matrix effects and variability in ionization.[6]

Experimental Protocols

Protocol 1: HPLC-UV Method for Simultaneous Quantification of L-Lysine and L-Aspartate in a Pharmaceutical Formulation (Adapted from a similar method)

This protocol is adapted from a validated method for the simultaneous estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in a pharmaceutical dosage form.[5][13][14]

1. Chromatographic Conditions:

Parameter Condition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase 10 mM Potassium dihydrogen phosphate, pH adjusted to 7.5 with triethylamine
Flow Rate 0.5 mL/min
Detection Wavelength 214 nm
Column Temperature 25°C
Injection Volume 20 µL

2. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of working standards by serial dilution.

  • Sample Solution (for tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an accurately weighed portion of the powder equivalent to a target concentration of this compound into a volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm membrane filter before injection.[5][13][14]

3. Analysis:

Inject the standard and sample solutions into the HPLC system and record the chromatograms. Identify the peaks for L-Aspartate and L-Lysine based on their retention times compared to the standard. Calculate the concentration of each component in the sample by comparing the peak areas with the calibration curve generated from the standard solutions.

Protocol 2: LC-MS/MS Method for Simultaneous Quantification of L-Lysine and L-Aspartate in a Biological Matrix (e.g., Plasma)

This protocol is a general approach based on common practices for amino acid analysis in biological fluids.[4][6][7]

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, add 200 µL of ice-cold methanol containing stable isotope-labeled internal standards for L-Lysine and L-Aspartate.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

Parameter Condition
Column HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Optimized to separate L-Lysine and L-Aspartate (e.g., start with high %B and decrease over time)
Flow Rate 0.3 mL/min
Ion Source Electrospray Ionization (ESI), Positive Mode
MS Detection Multiple Reaction Monitoring (MRM)

MRM Transitions (Example):

Analyte Precursor Ion (m/z) Product Ion (m/z)
L-Lysine147.184.1
L-Aspartic Acid134.174.0
L-Lysine-d4 (IS)151.188.1
L-Aspartic Acid-d3 (IS)137.176.0

3. Analysis:

Inject the prepared samples and calibration standards into the LC-MS/MS system. Quantify L-Lysine and L-Aspartate using the ratio of the analyte peak area to the internal standard peak area.

Visualizations

experimental_workflow_hplc cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start: Pharmaceutical Formulation (e.g., Tablets) weigh_powder Weigh and Powder Tablets start->weigh_powder dissolve Dissolve in Mobile Phase & Sonicate weigh_powder->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (214 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Concentration vs. Standard Curve integrate->calculate end End: Report Results calculate->end

HPLC Analysis Workflow for Pharmaceutical Formulations

logical_relationship_interference cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions interference Analytical Interference matrix Matrix Effects (e.g., Excipients, Biological Components) interference->matrix mutual Mutual Interference (Lysine <> Aspartate) interference->mutual instrumental Instrumental Issues (e.g., Column Contamination) interference->instrumental sample_prep Optimize Sample Preparation (e.g., SPE, LLE) matrix->sample_prep chromatography Improve Chromatographic Separation matrix->chromatography mutual->chromatography internal_std Use Stable Isotope-Labeled Internal Standards mutual->internal_std maintenance Instrument Maintenance instrumental->maintenance

Troubleshooting Logic for Analytical Interference

signaling_pathway_derivatization cluster_analyte Analyte cluster_reagent Derivatization Reagent cluster_product Product cluster_detection Detection lys_asp This compound (Poor UV Absorbance) derivative Derivatized Lysine & Aspartate (Strong UV/Fluorescence Signal) lys_asp->derivative Reaction derivatizer e.g., OPA, FMOC-Cl, Dansyl Chloride derivatizer->derivative hplc HPLC Separation derivative->hplc detector UV or Fluorescence Detector hplc->detector

Workflow for Derivatization to Enhance Detection

References

Technical Support Center: L-Lysine Fermentation Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing L-lysine production through fermentation.

Frequently Asked Questions (FAQs)

Q1: Which microbial strains are most commonly used for industrial L-lysine production?

A1: The most predominantly used microorganisms for large-scale L-lysine production are Corynebacterium glutamicum and Escherichia coli.[1][2][3] These strains are favored due to their high production efficiency and the availability of extensive genetic manipulation tools for strain improvement.[2]

Q2: What are the critical fermentation parameters that need to be controlled for optimal L-lysine yield?

A2: Key parameters that significantly influence L-lysine production include temperature, pH, dissolved oxygen (DO), and the concentration of carbon and nitrogen sources.[1][2] Precise control of these factors is crucial for maintaining optimal metabolic activity of the microbial cells.[1]

Q3: What is the optimal temperature range for L-lysine fermentation?

A3: The optimal temperature for L-lysine fermentation typically depends on the specific microbial strain. For Corynebacterium glutamicum, a temperature of around 30°C is often optimal.[4][5] For Escherichia coli, a temperature of approximately 37°C is generally used to maximize biomass and L-lysine yield.[1][2] Temperatures exceeding 32°C have been shown to reduce the specific L-lysine formation rate in C. glutamicum.[4]

Q4: What is the ideal pH for L-lysine fermentation?

A4: The optimal pH for L-lysine production is generally maintained around 7.0 to 7.5.[4][6][7] For C. glutamicum, a pH of 7.5 has been reported as optimal for maximum L-lysine concentration.[4][5] Maintaining a stable pH is critical as it directly influences enzyme activity and cell physiology.[1] Ammonia or calcium carbonate are commonly used to control and neutralize the pH during fermentation.[1][2]

Q5: Why is dissolved oxygen (DO) important, and what are the optimal levels?

A5: Dissolved oxygen is a crucial parameter in the aerobic fermentation of L-lysine, impacting cell growth and metabolic activities.[1][2] Insufficient DO can lead to the formation of byproducts, while excessively high levels can cause oxidative stress to the cells.[2] The optimal airflow rate for C. glutamicum has been reported to be around 1.0 to 1.25 vvm (volume of air per volume of medium per minute).[4]

Q6: What are the most effective carbon and nitrogen sources for L-lysine production?

A6: Glucose is widely considered the best carbon source for high L-lysine yield.[8] Other carbon sources like sucrose, molasses, and starch hydrolysates are also used.[6][8] Ammonium sulfate is a commonly used and effective nitrogen source.[8] The carbon-to-nitrogen ratio in the medium is a critical factor to optimize for enhanced production.[1]

Q7: What is the difference between batch, fed-batch, and continuous fermentation for L-lysine production?

A7:

  • Batch fermentation: All nutrients are provided at the beginning of the process.[7]

  • Fed-batch fermentation: Nutrients are added incrementally during the fermentation process. This method is widely used in industrial production as it helps to avoid substrate inhibition and the accumulation of toxic byproducts, leading to significantly improved L-lysine yields.[1][2]

  • Continuous fermentation: Fresh medium is continuously added while the fermented broth is simultaneously removed. This can extend the production cycle but requires stringent control to maintain stability.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low L-lysine yield Suboptimal temperature.Verify and adjust the temperature to the optimal range for your specific strain (e.g., ~30°C for C. glutamicum, ~37°C for E. coli).[2][4]
Incorrect pH.Monitor and maintain the pH in the optimal range of 7.0-7.5 using ammonia or calcium carbonate.[4][6]
Insufficient dissolved oxygen.Increase aeration and/or agitation rate. Consider using an oxygen-enhanced bioreactor or adding oxygen vectors like n-dodecane.[9]
Nutrient limitation (carbon, nitrogen, etc.).Optimize the concentrations of carbon (e.g., glucose) and nitrogen (e.g., ammonium sulfate) sources in the medium.[8] Consider fed-batch strategy to avoid nutrient depletion.[1]
Feedback inhibition.Use genetically engineered strains that are resistant to feedback inhibition by L-lysine.[6]
High byproduct formation (e.g., acetic acid, lactic acid) Inadequate dissolved oxygen.Improve oxygen supply through increased aeration and agitation.[2]
High substrate concentration.Implement a fed-batch feeding strategy to control the substrate concentration and avoid overflow metabolism.[1][7]
Poor cell growth Suboptimal medium composition.Ensure the medium contains all essential nutrients, including trace elements and vitamins like biotin and thiamine.[5][8][10]
Inoculum quality.Use a fresh and healthy inoculum at an appropriate size (e.g., 10%).[5]
Presence of inhibitors in the raw materials.Pre-treat raw materials like molasses to remove potential inhibitors.
Foaming in the fermenter High agitation or aeration rates.Add antifoaming agents as needed. Optimize agitation and aeration to minimize foaming while maintaining adequate oxygen supply.
High protein content in the medium.Select a medium with a balanced protein concentration.

Data Presentation: Optimized Fermentation Parameters

Table 1: Optimized Fermentation Parameters for L-lysine Production with Corynebacterium glutamicum

ParameterOptimal ValueReference
Temperature30°C[4][5]
pH7.5[4][5]
Fermentation Time72 - 96 hours[4]
Glucose Concentration80 - 90 g/L[4]
Agitation Rate200 - 300 rpm[4]
Airflow Rate1.0 - 1.25 vvm[4]

Table 2: Comparison of L-lysine Production with Free vs. Immobilized C. glutamicum Cells

ParameterFree CellsImmobilized CellsReference
Optimal Fermentation Time72 h96 h[4]
Optimal Glucose Conc.80 g/L90 g/L[4]
Optimal Airflow Rate1.25 vvm1.0 vvm[4]
Optimal Agitation Rate300 rpm200 rpm[4]
Max. L-lysine Produced26.34 g/L31.58 g/L[4]

Experimental Protocols

Protocol 1: Batch Fermentation for L-lysine Production using Corynebacterium glutamicum
  • Inoculum Preparation:

    • Culture C. glutamicum on a nutrient agar plate at 30°C for 24 hours.

    • Inoculate a single colony into 20 mL of rich medium in a 250 mL conical flask.

    • Incubate for 24 hours at 30°C with shaking at 120 rpm.

    • Transfer the seed culture to 180 mL of inoculum medium and incubate for 40 hours under the same conditions.[4]

  • Fermentation Medium Preparation:

    • Prepare the fermentation medium containing (per 100 ml): 10 g glucose, 2.5 g ammonium sulfate, 0.1 g potassium dihydrogen phosphate, 0.05 g magnesium sulfate heptahydrate, 2.0 g calcium carbonate, 0.5 g casamino acids, 20 µg thiamine HCl, 5 µg D-biotin, 0.2 mg ferrous sulfate heptahydrate, and 0.2 mg manganese chloride tetrahydrate.[5]

    • Sterilize the medium by autoclaving.

  • Fermentation Process:

    • Inoculate the sterile fermentation medium with the prepared seed culture (10% v/v).[5]

    • Carry out the fermentation in a stirred-tank bioreactor.

    • Maintain the temperature at 30°C and the pH at 7.5.[4][5]

    • Set the agitation rate to 300 rpm and the airflow rate to 1.25 vvm.[4]

    • Run the fermentation for 72 hours.[4]

  • Harvest and Analysis:

    • After fermentation, separate the bacterial cells from the broth by centrifugation.[10]

    • Analyze the supernatant for L-lysine concentration using appropriate analytical methods (e.g., HPLC).

Visualizations

experimental_workflow Experimental Workflow for L-lysine Fermentation cluster_prep Preparation Phase cluster_ferm Fermentation Phase cluster_downstream Downstream Processing strain Strain Selection (e.g., C. glutamicum) inoculum Inoculum Preparation strain->inoculum Culturing bioreactor Bioreactor Setup & Sterilization inoculum->bioreactor Inoculation medium Medium Formulation medium->bioreactor Charging fermentation Fermentation (Batch/Fed-Batch) bioreactor->fermentation monitoring Parameter Monitoring (pH, Temp, DO) fermentation->monitoring harvest Harvesting (Centrifugation) fermentation->harvest analysis L-lysine Quantification (HPLC) harvest->analysis purification Product Purification analysis->purification

Caption: A flowchart of the experimental workflow for L-lysine production.

troubleshooting_lysine Troubleshooting Logic for Low L-lysine Yield start Low L-lysine Yield Detected check_params Check Key Parameters: pH, Temp, DO start->check_params check_nutrients Analyze Medium: Carbon, Nitrogen, Trace Elements check_params->check_nutrients Parameters OK adjust_params Adjust to Optimal Setpoints check_params->adjust_params Deviation Found check_byproducts Measure Byproduct Concentrations check_nutrients->check_byproducts Nutrients OK optimize_medium Optimize Medium or Implement Fed-Batch check_nutrients->optimize_medium Limitation Detected improve_aeration Improve Aeration & Substrate Feed Strategy check_byproducts->improve_aeration High Byproducts re_evaluate Re-evaluate Yield check_byproducts->re_evaluate Byproducts OK adjust_params->re_evaluate optimize_medium->re_evaluate improve_aeration->re_evaluate

Caption: A troubleshooting decision tree for addressing low L-lysine yield.

References

Technical Support Center: Enhancing L-lysine Production by Corynebacterium glutamicum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during L-lysine production experiments with Corynebacterium glutamicum.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

IssuePotential CausesRecommended Solutions
Low L-lysine Yield Suboptimal fermentation conditions (pH, temperature, aeration).Optimize fermentation parameters. Ideal conditions are often around pH 7.5 and 30°C. Ensure adequate aeration (e.g., 1.25 vvm) and agitation (e.g., 300 rpm) for free cells.[1]
Nutrient limitation (carbon, nitrogen, biotin).Ensure sufficient concentrations of glucose (around 80-100 g/L), a suitable nitrogen source like ammonium sulfate, and essential vitamins like biotin in the medium.[1][2]
Feedback inhibition of key enzymes (e.g., aspartokinase).Engineer strains to express feedback-resistant variants of enzymes like aspartokinase (lysC).
Substrate inhibition.High initial glucose concentrations can inhibit cell growth and lysine production. Consider fed-batch fermentation to maintain optimal glucose levels.
By-product formation (e.g., threonine, valine).Disrupt genes involved in competing metabolic pathways, such as hom (homoserine dehydrogenase) and ilvN (acetohydroxyacid synthase), to redirect carbon flux towards lysine biosynthesis.[3]
Poor Cell Growth Inappropriate inoculum size or quality.Use a healthy, actively growing seed culture with an optimal inoculum size (e.g., 10%).[4]
Incorrect medium composition.Verify the composition of your growth and fermentation media, ensuring all essential nutrients, including trace elements, are present.
Contamination of the culture.Implement strict aseptic techniques throughout the experimental process. Consider using engineered strains that can grow on selective media to reduce contamination risk.
Inconsistent Fermentation Results Variability in seed culture preparation.Standardize the seed culture protocol, including growth phase and cell density at the time of inoculation.
Fluctuations in fermentation parameters.Ensure precise control of pH, temperature, and dissolved oxygen levels throughout the fermentation process using a well-calibrated bioreactor.
Genetic instability of the production strain.Periodically re-sequence key genes in your production strain to check for reversions or unwanted mutations. Use genome-integrated expression systems for more stable genetic modifications.

Low L-lysine Yield Troubleshooting Workflow

G start Low L-lysine Yield Detected check_fermentation Verify Fermentation Parameters (pH, Temp, Aeration) start->check_fermentation check_media Analyze Medium Composition (Carbon, Nitrogen, Vitamins) check_fermentation->check_media Parameters Optimal optimize_fermentation Optimize Fermentation Conditions check_fermentation->optimize_fermentation Parameters Suboptimal check_strain Evaluate Strain Performance (Growth, By-products) check_media->check_strain Media Optimal adjust_media Adjust Medium Components check_media->adjust_media Nutrient Limitation engineer_strain Metabolic Engineering (e.g., gene knockout/overexpression) check_strain->engineer_strain By-product Formation or Feedback Inhibition Suspected end Improved L-lysine Yield check_strain->end Strain Performing Optimally, Yield Issue Resolved re_evaluate Re-evaluate Yield optimize_fermentation->re_evaluate adjust_media->re_evaluate engineer_strain->re_evaluate re_evaluate->start Yield Still Low re_evaluate->end Yield Improved

Caption: A flowchart for troubleshooting low L-lysine yield.

Frequently Asked Questions (FAQs)

1. What are the optimal fermentation conditions for L-lysine production in C. glutamicum?

Optimal conditions can vary slightly between different strains, but generally, a temperature of 30°C and a pH of 7.5 are considered ideal for L-lysine production by free cells of C. glutamicum.[1] Agitation and aeration are also critical, with optimal values around 300 rpm and 1.25 vvm (volume of air per volume of medium per minute), respectively.[1]

2. How can I increase the precursor supply for L-lysine biosynthesis?

To enhance the supply of precursors like oxaloacetate and NADPH, several metabolic engineering strategies can be employed. Overexpression of the pyruvate carboxylase gene (pyc) can increase the flux towards oxaloacetate. Additionally, engineering the pentose phosphate pathway (PPP) can improve the availability of NADPH, which is crucial for lysine biosynthesis.

3. What is feedback inhibition and how does it affect L-lysine production?

Feedback inhibition is a regulatory mechanism where the end product of a metabolic pathway (in this case, L-lysine) inhibits the activity of an early enzyme in the same pathway. In C. glutamicum, aspartokinase, the first enzyme in the lysine biosynthesis pathway, is subject to feedback inhibition by a combination of L-lysine and L-threonine. This can significantly limit L-lysine accumulation. To overcome this, strains are often engineered to express a feedback-resistant variant of aspartokinase.

4. What are the advantages of fed-batch fermentation over batch fermentation for L-lysine production?

Fed-batch fermentation allows for better control of substrate concentration, particularly glucose. High initial glucose concentrations in batch cultures can lead to substrate inhibition, negatively impacting cell growth and lysine production. In a fed-batch process, glucose is fed incrementally, maintaining it at an optimal concentration that supports high cell density and sustained L-lysine production, often resulting in higher final titers and productivity.[5][6]

5. How can by-product formation be minimized?

The biosynthesis of other amino acids, such as L-threonine, L-methionine, and L-valine, competes with L-lysine for common precursors. To channel more carbon flux towards L-lysine, genes encoding key enzymes in these competing pathways can be deleted or attenuated. For instance, knocking out the hom gene (encoding homoserine dehydrogenase) and the ilvN gene (encoding a subunit of acetohydroxyacid synthase) has been shown to reduce the formation of these by-products and improve L-lysine yield.[3]

Quantitative Data Summary

Table 1: Optimal Fermentation Parameters for Free vs. Immobilized C. glutamicum Cells
ParameterFree CellsImmobilized Cells
Fermentation Time (h)7296
pH7.57.5
Temperature (°C)3030
Glucose Concentration (g/L)8090
Airflow Rate (vvm)1.251.0
Agitation Rate (rpm)300200
Max. L-lysine Yield (g/L) 26.34 31.58
Data adapted from a study on C. glutamicum MH 20-22 B.[1]
Table 2: Effect of Genetic Modifications on L-lysine Production
StrainGenetic ModificationL-lysine Titer (mM)Glucose Conversion (%)
C. glutamicum Lys5 (Original)-~45~20
C. glutamicum Lys5-8Replacement of NAD-dependent GAPDH with NADP-dependent GAPDH; disruption of ilvN and hom81.0 ± 6.5936.45
C. glutamicum Lys5-8 (Fed-batch)Same as above896 ± 33.4147.06
Data from shake flask and fed-batch fermentation experiments.[3]

Experimental Protocols

Batch Fermentation of C. glutamicum for L-lysine Production

This protocol describes a typical batch fermentation process in a laboratory-scale bioreactor.

Materials:

  • C. glutamicum production strain

  • Nutrient agar plates

  • Seed culture medium (e.g., 20 g/L glucose, 10 g/L peptone, 10 g/L yeast extract, 2.5 g/L NaCl)[2]

  • Fermentation medium (e.g., 80-100 g/L glucose, 46 g/L (NH₄)₂SO₄, 0.5 g/L KH₂PO₄, 0.5 g/L K₂HPO₄, 2.85 g/L MgSO₄·7H₂O, 20 g/L CaCO₃, and required vitamins/trace elements)[2]

  • Sterile water, antifoam agent

  • Shaking incubator

  • 5 L laboratory-scale stirred tank bioreactor

Procedure:

  • Inoculum Preparation (Stage 1): Streak the C. glutamicum strain on a nutrient agar plate and incubate at 30°C for 24-48 hours.

  • Seed Culture (Stage 2): Inoculate a single colony into a 250 mL flask containing 20 mL of seed medium. Incubate at 30°C and 120 rpm in an orbital shaker for 24 hours.[1]

  • Inoculum Scale-up (Stage 3): Transfer the seed culture to a larger flask containing 180 mL of the same medium and incubate for another 40 hours under the same conditions.[1]

  • Bioreactor Preparation: Prepare and sterilize the 5 L bioreactor containing the fermentation medium. Calibrate pH and dissolved oxygen probes.

  • Inoculation: Inoculate the bioreactor with the seed culture to a final concentration of approximately 10% (v/v).

  • Fermentation: Run the fermentation under controlled conditions (e.g., 30°C, pH 7.5, 300 rpm agitation, 1.25 vvm aeration).[1] Add antifoam as needed.

  • Sampling: Aseptically collect samples at regular intervals (e.g., every 12 hours) for 72-96 hours to measure cell density (OD₆₀₀), glucose concentration, and L-lysine concentration.

  • Harvesting: At the end of the fermentation, harvest the broth for downstream processing.

Quantification of L-lysine by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a common method for L-lysine quantification using pre-column derivatization with 2,4-dinitrofluorobenzene (DNFB).

Materials:

  • Fermentation broth samples

  • L-lysine standard solutions

  • 2,4-dinitrofluorobenzene (DNFB) derivatizing agent

  • Acetonitrile (HPLC grade)

  • Sodium acetate

  • HPLC system with a UV detector

  • C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm)[7]

Procedure:

  • Sample Preparation: Centrifuge the fermentation broth samples to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter.

  • Standard Preparation: Prepare a series of L-lysine standard solutions of known concentrations in sterile water.

  • Derivatization: Mix a defined volume of the filtered sample or standard with the DNFB reagent according to a validated protocol. This step makes the amino acid detectable by UV light.

  • HPLC Analysis:

    • Mobile Phase: 50% acetonitrile and 4.1 g/L sodium acetate solution.[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 33°C.[7]

    • Detection Wavelength: 360 nm.[7]

    • Inject the derivatized samples and standards into the HPLC system.

  • Data Analysis:

    • Generate a standard curve by plotting the peak areas of the L-lysine standards against their concentrations.

    • Determine the L-lysine concentration in the samples by comparing their peak areas to the standard curve.

Gene Knockout in C. glutamicum via Homologous Recombination

This protocol provides a general workflow for markerless gene deletion using a suicide vector with a counter-selectable marker like sacB.

Materials:

  • C. glutamicum strain

  • Suicide vector (e.g., pK18mobsacB) containing flanking homologous regions of the target gene.[8]

  • E. coli strain for plasmid construction and propagation.

  • Appropriate antibiotics (e.g., kanamycin) and sucrose.

  • Electroporator and cuvettes.

Procedure:

  • Vector Construction: Amplify the upstream and downstream flanking regions (homology arms) of the target gene from the C. glutamicum genome. Clone these fragments into the suicide vector.

  • Transformation into C. glutamicum: Transform the engineered suicide vector into C. glutamicum via electroporation.[9]

  • First Crossover Selection: Plate the transformed cells on a medium containing the appropriate antibiotic (e.g., kanamycin). This selects for cells where the plasmid has integrated into the genome via a single homologous recombination event.

  • Second Crossover Selection: Inoculate the single-crossover mutants into a non-selective medium to allow for a second recombination event to occur. Plate the culture onto a medium containing sucrose. The sacB gene on the plasmid backbone converts sucrose into a toxic product, so only cells that have lost the plasmid backbone (including the sacB gene) will survive.[8]

  • Screening and Verification: Screen the sucrose-resistant colonies for the desired gene knockout using colony PCR and confirm the deletion by DNA sequencing.

Signaling Pathways and Workflows

L-lysine Biosynthesis Pathway in C. glutamicum

G Aspartate Aspartate lysC Aspartokinase (lysC) (Feedback Inhibited) Aspartate->lysC Aspartyl_P Aspartyl-phosphate asd Aspartate-semialdehyde dehydrogenase (asd) Aspartyl_P->asd ASA Aspartate-semialdehyde dapA Dihydrodipicolinate synthase (dapA) ASA->dapA hom Homoserine dehydrogenase (hom) ASA->hom DHDPS_substrate Pyruvate DHDPS_substrate->dapA DHDPS_product 2,3-Dihydrodipicolinate THDP Tetrahydrodipicolinate DHDPS_product->THDP Acyl_DAP N-Succinyl-2-amino-6-ketopimelate THDP->Acyl_DAP Succinyl_CoA Succinyl-CoA Succinyl_CoA->Acyl_DAP Succinyl_DAP N-Succinyl-LL-diaminopimelate Acyl_DAP->Succinyl_DAP DAP LL-Diaminopimelate Succinyl_DAP->DAP meso_DAP meso-Diaminopimelate DAP->meso_DAP Lysine L-Lysine meso_DAP->Lysine Lysine->lysC Inhibition Homoserine Homoserine (to Threonine, Methionine) Homoserine->lysC Inhibition (via Threonine) lysC->Aspartyl_P asd->ASA dapA->DHDPS_product hom->Homoserine

Caption: L-lysine biosynthesis pathway in C. glutamicum.

Experimental Workflow for Strain Improvement

G start Start: Wild-Type or Parental Strain mutagenesis Rational Metabolic Engineering (e.g., Gene Editing) start->mutagenesis screening High-Throughput Screening of Mutant Library mutagenesis->screening fermentation Shake Flask Fermentation of Promising Candidates screening->fermentation analysis Analyze L-lysine Titer and By-products (HPLC) fermentation->analysis analysis->mutagenesis Low Yield, Iterate scale_up Bioreactor Scale-up and Process Optimization analysis->scale_up High Yield final_strain Improved Production Strain scale_up->final_strain

Caption: A typical workflow for improving L-lysine production strains.

References

Dealing with hygroscopicity of L-Lysine L-Aspartate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Lysine L-Aspartate, focusing on challenges related to its hygroscopicity during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for this compound?

A1: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding environment. For active pharmaceutical ingredients (APIs) like this compound, this is a critical quality attribute. Both L-Lysine and L-Aspartic acid are known to be susceptible to moisture. L-lysine, in particular, is known to be strongly hygroscopic and can form hydrates by incorporating water into its crystal structure.[1][2] Uncontrolled moisture uptake can lead to a range of issues, including:

  • Chemical Degradation: The presence of water can accelerate chemical degradation pathways such as hydrolysis, potentially reducing the potency and shelf-life of the API.[3]

  • Physical Instability: Moisture can induce physical changes like caking, clumping, or even deliquescence (dissolving in the absorbed water). These changes negatively impact powder flowability, making downstream processing like blending and capsule filling difficult and inaccurate.[3][4][5]

  • Altered Dissolution Profile: Changes in the solid-state properties due to moisture absorption can affect the dissolution rate of the final product, which may impact its bioavailability.

Q2: What are the ideal storage conditions for this compound?

A2: While specific stability studies for this compound dictate the precise storage conditions, general recommendations for hygroscopic amino acid salts provide a strong guideline. To minimize moisture absorption, this compound should be stored in a well-closed container in a dry and cool place.[6][7]

Storage DurationTemperatureRelative Humidity (RH)Additional Recommendations
Short-term (days to weeks)0 - 4 °CAs low as possibleStore in a desiccator or controlled humidity cabinet.
Long-term (months to years)-20 °CAs low as possibleUse high-barrier packaging with a desiccant.

Note: These are general recommendations. Always refer to the manufacturer's certificate of analysis and your internal stability data for specific storage requirements.

Q3: How can I determine the hygroscopicity of my batch of this compound?

A3: You can quantitatively assess the hygroscopicity using two primary methods:

  • Hygroscopicity Classification (per European Pharmacopoeia): This method involves exposing a sample to a controlled high-humidity environment (80% RH at 25°C) for 24 hours and measuring the percentage of weight gain.[8][9] The classification is based on the amount of moisture absorbed.

  • Dynamic Vapor Sorption (DVS) Analysis: DVS is a more detailed method that measures the mass of a sample as a function of relative humidity at a constant temperature. This generates a moisture sorption-desorption isotherm, which provides critical information about the material's affinity for water, the critical relative humidity (CRH) at which significant moisture uptake occurs, and whether hydrates are formed.[10][11][12]

Detailed protocols for these experiments are provided in the "Experimental Protocols" section below.

Troubleshooting Guide

This guide addresses common issues encountered when handling and storing this compound.

Issue 1: Powder Caking and Poor Flowability

Symptoms:

  • The powder is forming clumps or hard cakes in the storage container.

  • The powder does not flow freely from a hopper or scoop, leading to inconsistent dosing and processing challenges.[5][13]

Root Causes:

  • Exposure to high relative humidity during storage or handling.

  • Temperature fluctuations leading to moisture migration within the powder.

  • Inadequate packaging.

Solutions:

cluster_1 Solutions for Environment Control cluster_2 Solutions for Storage & Packaging cluster_3 Solutions for Formulation A Problem: Caking & Poor Flow B Step 1: Immediate Environment Control A->B C Step 2: Review Storage & Packaging B->C B1 Handle in a glove box with controlled humidity (<30% RH). B->B1 Short-term fix B2 Use a dedicated low-humidity room for processing. B->B2 Long-term fix D Step 3: Formulation Adjustment (if applicable) C->D C1 Repackage in high-barrier containers (e.g., foil pouches, glass). C->C1 C2 Add desiccants (e.g., silica gel) to the container headspace. C->C2 C3 Ensure containers are tightly sealed immediately after use. C->C3 D1 Co-process with excipients that improve flow (e.g., colloidal silicon dioxide). D->D1 D2 Consider dry granulation to increase particle size and reduce cohesivity. D->D2

Caption: Troubleshooting workflow for caking and poor flowability.
Issue 2: Inconsistent Assay Results or Evidence of Degradation

Symptoms:

  • Loss of potency in stability studies.

  • Appearance of new peaks in chromatography (HPLC, etc.).

  • Changes in physical appearance (e.g., color).

Root Causes:

  • Moisture-induced chemical degradation (e.g., hydrolysis).

  • Inaccurate weighing due to unaccounted-for moisture content.

Solutions:

StepActionRationale
1. Quantify Water Content Perform Karl Fischer titration on the sample immediately before weighing for analysis.To determine the exact percentage of water in the material, allowing for correction of the sample weight and ensuring an accurate assay.[8]
2. Review Storage History Check the temperature and humidity logs for the storage period.To identify any excursions outside of the recommended storage conditions that could have led to moisture uptake and degradation.[14]
3. Implement Protective Measures If degradation is confirmed, tighten environmental controls during handling and consider more protective packaging, such as cold-form aluminum blisters for formulated products.To prevent further moisture ingress and subsequent degradation. High-barrier packaging is essential for moisture-sensitive compounds.
4. Formulation Strategy For new formulations, consider strategies like film coating or co-processing with hydrophobic excipients to protect the API from moisture.[15]To build stability into the drug product from the development stage.

Experimental Protocols

Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration

This protocol is adapted for amino acids, which may have limited solubility in standard Karl Fischer reagents.

Objective: To accurately quantify the water content (% w/w) in a sample of this compound.

Apparatus:

  • Automatic Volumetric Karl Fischer Titrator

  • Titration vessel

  • Analytical balance (readable to 0.1 mg)

Reagents:

  • Volumetric Karl Fischer reagent (e.g., CombiTitrant 5)

  • Solvent: Anhydrous Methanol. For enhanced solubility, a co-solvent like formamide can be used.[8][9]

Procedure:

  • System Preparation: Add the solvent to the titration vessel and precondition the vessel by running a titration until the solvent is "dry" (a stable, low drift is achieved).

  • Sample Preparation: Accurately weigh approximately 1-2 g of the this compound sample.

  • Titration: Quickly add the weighed sample to the conditioned titration vessel.

  • Extraction: Allow the sample to stir in the solvent for a defined extraction time (e.g., 180 seconds) to ensure all water is released into the solvent. If solubility is low, using a homogenizer or the KF oven method is recommended.[8]

  • Endpoint: The titrator will automatically dispense the KF reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the percentage of water based on the titrant consumed and the sample weight.

Protocol 2: Assessment of Hygroscopicity by Dynamic Vapor Sorption (DVS)

Objective: To characterize the moisture sorption and desorption behavior of this compound.

Apparatus:

  • Dynamic Vapor Sorption (DVS) Analyzer

Procedure:

  • Sample Preparation: Place 10-20 mg of the this compound sample into the DVS sample pan.

  • Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable mass is achieved (e.g., dm/dt < 0.002% min⁻¹). This establishes the dry mass baseline.

  • Sorption Phase: Increase the relative humidity in a stepwise manner. A typical profile would be: 0% → 90% RH in 10% RH steps. At each step, allow the sample to equilibrate until a stable mass is recorded.

  • Desorption Phase: Decrease the relative humidity in the same stepwise manner from 90% → 0% RH, again allowing for equilibration at each step.

  • Data Analysis: Plot the percentage change in mass versus the relative humidity to generate the sorption and desorption isotherms.

Start Start DVS Experiment Dry 1. Dry Sample (25°C, 0% RH) Start->Dry Sorption 2. Sorption Phase (Increase RH 0% -> 90%) Dry->Sorption Equilibrate_S Equilibrate at each RH step Sorption->Equilibrate_S Stepwise Desorption 3. Desorption Phase (Decrease RH 90% -> 0%) Sorption->Desorption At 90% RH Equilibrate_S->Sorption Next step Equilibrate_D Equilibrate at each RH step Desorption->Equilibrate_D Stepwise End End Experiment Desorption->End At 0% RH Equilibrate_D->Desorption Next step Analysis 4. Generate Sorption/ Desorption Isotherms End->Analysis

Caption: Experimental workflow for Dynamic Vapor Sorption (DVS) analysis.
Protocol 3: Hygroscopicity Classification according to the European Pharmacopoeia (Ph. Eur. 5.11)

Objective: To classify this compound based on its hygroscopic nature.

Apparatus:

  • Desiccator containing a saturated solution of ammonium chloride (to maintain ~80% RH).

  • Calibrated thermo-hygrometer.

  • Analytical balance.

  • Weighing boats (e.g., petri dishes).

Procedure:

  • Environment Setup: Prepare the desiccator with the saturated salt solution and allow it to equilibrate at 25°C ± 1°C. Verify the internal environment is at 80% ± 2% RH.[15]

  • Sample Preparation: Weigh an empty, dry weighing boat (M1). Add approximately 1 g of this compound to the boat and record the initial weight (M2).

  • Exposure: Place the weighing boat with the sample in the prepared desiccator.

  • Equilibration: Store the sample in the desiccator for 24 hours.

  • Final Weighing: After 24 hours, remove the sample and immediately weigh it to get the final weight (M3).

  • Calculation: Calculate the percentage increase in mass using the formula: % Increase = [(M3 - M2) / (M2 - M1)] * 100

  • Classification: Classify the material based on the following criteria:[9]

% Increase in MassClassification
< 0.12%Non-hygroscopic
≥ 0.2% but < 2%Slightly hygroscopic
≥ 2% but < 15%Hygroscopic
≥ 15%Very hygroscopic

References

Validation & Comparative

A Comparative Analysis of L-Lysine L-Aspartate and L-Lysine HCl Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to L-Lysine and its Salt Forms

L-lysine is an essential amino acid, meaning the human body cannot synthesize it, and it must be obtained through diet or supplementation. It plays a crucial role in protein synthesis, collagen formation, calcium absorption, and the production of carnitine, a molecule essential for fatty acid metabolism.[1] Due to its importance, L-lysine is a common component of dietary supplements, pharmaceuticals, and animal feed.

To enhance stability and solubility, L-lysine is often formulated as a salt. L-Lysine HCl is a widely used form, created by combining L-lysine with hydrochloric acid.[1] L-Lysine L-Aspartate is another salt form, combining L-lysine with L-aspartic acid, another naturally occurring amino acid.

Bioavailability of L-Lysine HCl

L-Lysine HCl is recognized for its high bioavailability. Upon oral ingestion, it readily dissociates in the stomach into free L-lysine and chloride ions.[1] The liberated L-lysine is then primarily absorbed in the small intestine via active transport mechanisms involving specific amino acid transporters.[1][2] Animal studies have demonstrated that the digestibility and bioavailability of crystalline L-Lysine HCl are exceptionally high, often considered to be 100% or slightly less at approximately 92%.[3][4]

Bioavailability of this compound: A Mechanistic Perspective

Direct pharmacokinetic studies comparing this compound to L-Lysine HCl are not available in the reviewed literature. However, an understanding of its absorption can be inferred from the transport mechanisms of its constituent amino acids. Like L-Lysine HCl, this compound is expected to dissociate in the gastrointestinal tract into L-lysine and L-aspartic acid. Both of these amino acids are absorbed in the small intestine through active transport systems.

  • L-Lysine Absorption: As a cationic amino acid, L-lysine is transported across the intestinal epithelium by specific carrier proteins.[2][5]

  • L-Aspartate Absorption: L-aspartic acid, an anionic amino acid, is also absorbed via dedicated active transport systems, which are sodium-dependent.[6][7]

The presence of two distinct, active absorption pathways for its components suggests that this compound would also be efficiently absorbed. However, without direct comparative studies, it is not possible to definitively state whether its bioavailability is equivalent, superior, or inferior to that of L-Lysine HCl.

Data on Comparative Bioavailability

As of the latest literature review, there are no published studies that provide a direct quantitative comparison of the key pharmacokinetic parameters (Cmax, Tmax, AUC) for L-lysine following oral administration of this compound versus L-Lysine HCl. The following table is a template that would be used to present such data should a comparative study be conducted.

Pharmacokinetic ParameterThis compound (Mean ± SD)L-Lysine HCl (Mean ± SD)
Cmax (µg/mL) Data Not AvailableData Not Available
Tmax (h) Data Not AvailableData Not Available
AUC (0-t) (µg·h/mL) Data Not AvailableData Not Available
AUC (0-inf) (µg·h/mL) Data Not AvailableData Not Available
Relative Bioavailability (%) Data Not AvailableReference

Caption: Hypothetical data presentation for a comparative bioavailability study of this compound and L-Lysine HCl.

Experimental Protocols

To definitively compare the bioavailability of this compound and L-Lysine HCl, a randomized, double-blind, crossover pharmacokinetic study in healthy human volunteers would be the gold standard. A detailed methodology for such a study is outlined below.

Protocol for a Comparative Bioavailability Study

1. Study Design:

  • A randomized, double-blind, two-treatment, two-period, two-sequence crossover design.

  • A washout period of at least 7 days between study periods.

2. Study Population:

  • Healthy adult male and female volunteers, aged 18-55 years.

  • Subjects would be required to provide written informed consent.

  • Exclusion criteria would include any history of gastrointestinal, renal, or hepatic disease, and the use of any medications known to interfere with amino acid absorption or metabolism.

3. Investigational Products:

  • Test Product: this compound capsules/solution.

  • Reference Product: L-Lysine HCl capsules/solution, with equivalent molar amounts of L-lysine.

4. Study Procedure:

  • Subjects would fast overnight for at least 10 hours before administration of the investigational product.

  • A single oral dose of either this compound or L-Lysine HCl would be administered with a standardized volume of water.

  • Serial blood samples would be collected at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).

5. Bioanalytical Method:

  • Plasma concentrations of L-lysine would be determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6. Pharmacokinetic Analysis:

  • The following pharmacokinetic parameters would be calculated for L-lysine for each subject and formulation:

    • Maximum plasma concentration (Cmax).

    • Time to reach maximum plasma concentration (Tmax).

    • Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t).

    • Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf).

  • The relative bioavailability of this compound compared to L-Lysine HCl would be calculated as the ratio of the geometric means of AUC0-inf.

7. Statistical Analysis:

  • Analysis of variance (ANOVA) would be performed on the log-transformed pharmacokinetic parameters Cmax, AUC0-t, and AUC0-inf.

  • The 90% confidence intervals for the ratio of the geometric means of the test and reference products would be calculated. Bioequivalence would be concluded if the 90% confidence intervals fall within the range of 80-125%.

Visualizations

Intestinal Absorption Pathways

The following diagram illustrates the primary active transport mechanisms involved in the absorption of L-lysine and L-aspartate in the small intestine.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream L-Lysine_L-Aspartate This compound L-Lysine L-Lysine L-Lysine_L-Aspartate->L-Lysine Dissociation L-Aspartate L-Aspartate L-Lysine_L-Aspartate->L-Aspartate Dissociation L-Lysine_HCl L-Lysine HCl L-Lysine_HCl->L-Lysine Dissociation H+ H+ Cl- Cl- CAT Cationic Amino Acid Transporter (CAT) L-Lysine->CAT Active Transport EAAT Excitatory Amino Acid Transporter (EAAT) L-Aspartate->EAAT Na+ Dependent Active Transport Lysine_in_blood L-Lysine CAT->Lysine_in_blood Aspartate_in_blood L-Aspartate EAAT->Aspartate_in_blood Na+ Na+ Na+->EAAT

Caption: Intestinal absorption of L-lysine and L-aspartate via active transport.

Experimental Workflow for a Comparative Bioavailability Study

The diagram below outlines the key steps in a clinical trial designed to compare the bioavailability of two L-lysine formulations.

cluster_screening Phase 1: Screening & Enrollment cluster_period1 Phase 2: Dosing Period 1 cluster_washout Phase 3: Washout cluster_period2 Phase 4: Dosing Period 2 (Crossover) cluster_analysis Phase 5: Analysis A Subject Recruitment (Healthy Volunteers) B Informed Consent & Screening A->B C Randomization B->C D1 Group A: Administer This compound C->D1 D2 Group B: Administer L-Lysine HCl C->D2 E Serial Blood Sampling (0-24h) D1->E D2->E F Washout Period (≥7 days) E->F G1 Group A: Administer L-Lysine HCl F->G1 G2 Group B: Administer This compound F->G2 H Serial Blood Sampling (0-24h) G1->H G2->H I Bioanalytical Analysis (LC-MS/MS) H->I J Pharmacokinetic Parameter Calculation I->J K Statistical Analysis & Bioavailability Comparison J->K

Caption: Workflow for a crossover bioavailability study.

Conclusion

References

Validating the efficacy of L-Lysine L-Aspartate in specific disease models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the efficacy of L-Lysine L-Aspartate in specific disease models, with a focus on anxiety, Herpes Simplex Virus (HSV) infection, and its potential role in osteoporosis. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and insights into the underlying signaling pathways. While direct studies on this compound are limited, this guide draws upon research investigating L-Lysine, the active component, to provide a comprehensive overview.

Anxiety and Stress-Related Disorders

L-Lysine has demonstrated notable anxiolytic (anti-anxiety) effects in preclinical studies. The primary mechanism appears to involve its interaction with the serotonergic system, specifically acting as a partial antagonist of the serotonin receptor 4 (5-HT4).[1][2][3][4][5][6] This section compares the efficacy of L-Lysine to a placebo in a rodent model of anxiety.

Comparative Efficacy in an Animal Model of Anxiety

Table 1: Effect of L-Lysine on Anxiety-Like Behavior in Rats

Treatment GroupTime Spent in Open Arms of Elevated Plus-Maze (seconds)Percentage of Open Arm EntriesReference
Control (Placebo)25.3 ± 4.118.2 ± 2.5[1]
L-Lysine (1 g/kg, oral)48.7 ± 6.235.1 ± 4.3[1]

*p < 0.05 compared to the control group. Data are presented as mean ± SEM.

Experimental Protocol: Elevated Plus-Maze Test in Rats

The elevated plus-maze (EPM) is a widely used behavioral assay to assess anxiety-like behaviors in rodents.[7][8][9][10][11]

Objective: To evaluate the anxiolytic effects of L-Lysine in rats.

Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms.

Procedure:

  • Habituation: Rats are habituated to the testing room for at least one hour before the experiment.

  • Drug Administration: L-Lysine (1 g/kg) or a placebo (saline) is administered orally 60 minutes before the test.

  • Testing: Each rat is placed at the center of the maze, facing an open arm, and allowed to explore freely for 5 minutes.

  • Data Collection: The movements of the rat are recorded by an overhead video camera. The time spent in the open and closed arms, and the number of entries into each arm are measured.

  • Data Analysis: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect. Statistical analysis is performed using a t-test or ANOVA.

Signaling Pathway: L-Lysine's Anxiolytic Mechanism

L-Lysine's anxiolytic effect is linked to its partial antagonism of the 5-HT4 receptor.[1][2][3][4][5][6] By modulating serotonergic transmission, L-Lysine can reduce anxiety-like behaviors.

anxiolytic_mechanism cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Release Serotonin (5-HT) Release 5HT 5-HT Serotonin_Release->5HT 5HT4_Receptor 5-HT4 Receptor 5HT->5HT4_Receptor Binds Anxiety_Response Anxiety Response 5HT4_Receptor->Anxiety_Response Activates L_Lysine L-Lysine L_Lysine->5HT4_Receptor Partially Blocks

Caption: L-Lysine's partial antagonism of the 5-HT4 receptor.

Herpes Simplex Virus (HSV) Infection

The efficacy of L-Lysine in the management of HSV infections is a subject of ongoing research, with conflicting results. The proposed mechanism of action is the antagonism of arginine, an amino acid essential for viral replication.[12][13][14][15]

Comparative Efficacy in HSV Management

Studies comparing L-Lysine to placebo or standard antiviral drugs like acyclovir and valacyclovir have yielded mixed results. Some studies suggest a benefit, particularly at higher doses, in reducing the frequency and severity of outbreaks, while others have found no significant effect.[13][16][17][18][19]

Table 2: Overview of L-Lysine Efficacy in Human HSV Infection Studies

Study DesignL-Lysine DoseComparatorKey FindingsReference
Double-blind, placebo-controlled1,000 mg/dayPlaceboNo significant difference in recurrence rate.[16]
Double-blind, placebo-controlled>3,000 mg/dayPlaceboImproved subjective experience of the disease.[17][18]
Pilot study1,500 mg/day-Significant reduction in annual incidence of recurrent herpes.[13]
Experimental Protocol: Murine Model of HSV-2 Infection

Animal models are crucial for evaluating the efficacy of potential antiviral agents.[20][21][22][23][24]

Objective: To assess the prophylactic and therapeutic efficacy of L-Lysine against HSV-2 infection in mice.

Procedure:

  • Animal Model: Female BALB/c mice are commonly used.

  • Viral Inoculation: Mice are infected intravaginally with a lethal dose of HSV-2.

  • Treatment Regimens:

    • Prophylactic: L-Lysine is administered in the drinking water for 7 days prior to infection.

    • Therapeutic: L-Lysine treatment is initiated 4 hours post-infection and continued for 7 days.

  • Control Groups: Placebo (water) and a positive control (e.g., acyclovir) are included.

  • Outcome Measures: Survival rates, viral titers in vaginal washes, and severity of genital lesions are monitored daily.

  • Statistical Analysis: Survival curves are analyzed using the Kaplan-Meier method, and other data are analyzed using ANOVA or Kruskal-Wallis tests.

Signaling Pathway: L-Lysine's Proposed Anti-HSV Mechanism

The primary proposed mechanism for L-Lysine's anti-HSV activity is its competition with arginine, thereby inhibiting the synthesis of arginine-rich viral proteins necessary for replication.

hsv_mechanism cluster_cell Host Cell Cellular_Uptake Amino Acid Transporters Protein_Synthesis Viral Protein Synthesis Cellular_Uptake->Protein_Synthesis HSV_Replication HSV Replication Protein_Synthesis->HSV_Replication Requires Arginine L_Lysine L-Lysine L_Lysine->Cellular_Uptake Competes with L_Lysine->Protein_Synthesis Inhibits Arginine Arginine Arginine->Cellular_Uptake

Caption: L-Lysine's competitive inhibition of arginine uptake.

Potential Role in Osteoporosis

Preliminary evidence suggests that L-Lysine may play a beneficial role in bone health by enhancing calcium absorption and promoting the synthesis of collagen, a key component of the bone matrix.[25][26][27][28][29]

Comparative Data in Osteoporosis Models

Direct comparative studies of this compound in established osteoporosis models are lacking. However, in vitro studies using osteoblast cultures have shown that L-Lysine, alone or in combination with L-Arginine, can increase nitric oxide production and type I collagen synthesis.[25]

Table 3: Effect of L-Lysine and L-Arginine on Osteoblast Function in vitro

Treatment GroupNitric Oxide Production (% increase vs. control)Type I Collagen Synthesis (% increase vs. control)Reference
L-LysineNot significantNot significant[25]
L-Arginine18.534.4[25]
L-Lysine + L-Arginine23.720.9[25]

*p < 0.05 compared to the control group.

Experimental Protocol: In Vitro Osteoblast Culture

Objective: To investigate the effect of L-Lysine on osteoblast proliferation and function.

Procedure:

  • Cell Culture: Primary osteoblasts are isolated from the femurs of rats.

  • Treatment: Cells are cultured in the presence of L-Lysine, L-Arginine, a combination of both, or a control medium.

  • Assays:

    • Proliferation: Assessed using an MTT assay.

    • Nitric Oxide Production: Measured in the culture supernatant.

    • Collagen Synthesis: Quantified by measuring the incorporation of radiolabeled proline.

  • Statistical Analysis: Data are analyzed using ANOVA followed by post-hoc tests.

Logical Relationship: L-Lysine's Role in Bone Health

L-Lysine contributes to bone health through two primary mechanisms: enhancing calcium absorption in the gut and serving as a building block for collagen.

bone_health L_Lysine L-Lysine Intestinal_Ca_Absorption Increased Intestinal Calcium Absorption L_Lysine->Intestinal_Ca_Absorption Collagen_Synthesis Increased Collagen Synthesis L_Lysine->Collagen_Synthesis Bone_Matrix_Formation Enhanced Bone Matrix Formation Intestinal_Ca_Absorption->Bone_Matrix_Formation Collagen_Synthesis->Bone_Matrix_Formation Bone_Health Improved Bone Health Bone_Matrix_Formation->Bone_Health

Caption: L-Lysine's contribution to bone health.

References

A Comparative Guide to L-Lysine Sources in Animal Feed Formulations: L-Lysine Sulfate vs. L-Lysine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of animal nutrition, the supplementation of essential amino acids is paramount for optimizing growth, feed efficiency, and overall health. L-lysine, being the first limiting amino acid in many common feed ingredients for monogastric animals like swine and poultry, is of particular importance. Commercially, L-lysine is available in various forms, with L-Lysine Sulfate and L-Lysine Hydrochloride (HCl) being two prominent options. This guide provides a comprehensive comparison of these two lysine sources, supported by experimental data, to aid researchers, scientists, and animal nutritionists in making informed decisions for their feed formulations. While L-Lysine L-Aspartate is utilized in animal nutrition, comparative performance data in feed formulations is not as readily available in scientific literature; therefore, this guide will focus on the extensively researched comparison between L-Lysine Sulfate and L-Lysine HCl.[1]

Performance Data in Animal Studies

Numerous studies have been conducted to evaluate the efficacy of L-Lysine Sulfate relative to L-Lysine HCl. The consensus in the scientific community is that L-Lysine Sulfate is an effective alternative to L-Lysine HCl, demonstrating comparable performance in both swine and poultry.[2]

Composition of L-Lysine Sources

The primary difference between the two sources lies in their lysine concentration and the presence of other nutrients.

Lysine SourceTypical L-Lysine ContentOther Components
L-Lysine Hydrochloride (HCl)~78%Hydrochloride salt
L-Lysine Sulfate~51-65%Fermentation co-products (e.g., other amino acids, carbohydrates)

Source:[3][4]

Broiler Performance Data

Studies in broiler chickens have shown that L-Lysine Sulfate can effectively replace L-Lysine HCl in diets without compromising performance. In some cases, L-Lysine Sulfate has been observed to offer additional benefits, potentially due to the presence of fermentation co-products.

Performance MetricL-Lysine HClL-Lysine SulfateStudy Details
Body Weight Gain (g)1824188542-day trial, male broiler chicks
Feed Conversion Ratio1.831.7842-day trial, male broiler chicks
Breast Meat Yield (%)18.519.240-day trial
Nutrient Metabolizability (%)75.278.640-day trial

Data compiled from a study by Bahadur et al. (2010).[4][5]

In a study comparing L-Lysine HCl and L-Lysine Sulfate in broiler diets with varying levels of canola meal, no significant difference was observed in body weight gain, feed-to-gain ratio, mortality, carcass weight, breast and thigh yield, and abdominal fat between the two lysine sources.[6] Another study also concluded that replacing L-Lysine HCl with L-Lysine Sulfate in broiler diets is feasible without negatively impacting performance.[7]

Swine Performance Data

In swine nutrition, L-Lysine Sulfate has been shown to be bioequivalent to L-Lysine HCl. The relative bioavailability (RBV) of lysine in L-Lysine Sulfate is consistently reported to be comparable to that of L-Lysine HCl, which is considered the industry standard at 100% bioavailability.[2][8]

Performance MetricL-Lysine HClL-Lysine SulfateStudy Details
Relative Bioavailability (ADG)100% (standard)99%Nursery pigs (9.5 kg initial BW)
Relative Bioavailability (G:F)100% (standard)97%Nursery pigs (9.5 kg initial BW)
Average Daily Gain (g/d)No significant differenceNo significant differenceGrowing-finishing pigs (26-114 kg BW)
Feed Efficiency (G:F)No significant differenceNo significant differenceGrowing-finishing pigs (26-114 kg BW)
Carcass CharacteristicsNo significant differenceNo significant differenceGrowing-finishing pigs

Data from studies by Liu et al. (2007) and Palencia et al. (2019).[8][9][10]

A study on growing and finishing pigs found no difference in growth performance or carcass quality when diets were supplemented with either L-Lysine Sulfate or L-Lysine HCl.[11]

Experimental Protocols

To ensure the validity and reproducibility of the findings, it is crucial to understand the methodologies employed in these comparative studies.

Broiler Bioavailability Study Protocol

A common experimental design to assess the bioavailability of lysine sources in broilers involves the following steps:

  • Animal Model : Day-old broiler chicks of a specific strain (e.g., Ross 308, Cobb 500) are used.

  • Acclimation Period : Chicks are typically given a common starter diet for the first week.

  • Dietary Treatments :

    • A lysine-deficient basal diet is formulated using ingredients like corn and soybean meal.

    • The basal diet is supplemented with graded levels of L-Lysine from the reference source (L-Lysine HCl) and the test source (L-Lysine Sulfate).

  • Experimental Period : The feeding trial usually lasts for 2 to 6 weeks.

  • Data Collection : Key performance indicators such as body weight gain, feed intake, and feed conversion ratio are measured. At the end of the trial, carcass characteristics may also be evaluated.

  • Statistical Analysis : The relative bioavailability of the test lysine source is determined using slope-ratio analysis, comparing the growth response to the graded levels of each lysine source.

Swine Growth Assay Protocol

The protocol for swine studies is similar in principle to that of broiler trials:

  • Animal Model : Nursery or growing-finishing pigs of a specific genetic line are selected and blocked by initial body weight and sex.

  • Dietary Treatments :

    • A lysine-deficient basal diet (e.g., corn-soybean meal based) is formulated.

    • This basal diet is supplemented with incremental levels of lysine from L-Lysine HCl and L-Lysine Sulfate.

  • Experimental Phases : The study may be divided into different phases (e.g., starter, grower, finisher) with corresponding diet formulations.

  • Data Collection : Average daily gain (ADG), average daily feed intake (ADFI), and gain-to-feed ratio (G:F) are monitored. Carcass measurements and blood parameters like blood urea nitrogen (BUN) may also be taken.

  • Bioavailability Assessment : Multiple regression slope-ratio methodology is often used to determine the relative biological value of L-Lysine Sulfate compared to L-Lysine HCl.[8]

Mandatory Visualizations

Experimental Workflow for Lysine Source Comparison

G cluster_setup Experimental Setup cluster_diets Dietary Treatments cluster_trial Feeding Trial cluster_analysis Data Analysis A Selection of Animals (e.g., Broiler Chicks, Pigs) B Acclimation Period (Standard Diet) A->B C Random Allocation to Dietary Treatment Groups B->C D Basal Diet (Lysine-Deficient) E Basal + Graded Levels of L-Lysine HCl F Basal + Graded Levels of L-Lysine Sulfate G Data Collection - Body Weight - Feed Intake C->G H Performance Calculation - ADG, FCR, G:F G->H J Statistical Analysis (Slope-Ratio) H->J I Carcass Analysis (Optional) I->J K Determination of Relative Bioavailability J->K

Caption: A typical experimental workflow for comparing different L-Lysine sources in animal feed.

Lysine-Mediated mTOR Signaling Pathway for Muscle Growth

Lysine, as an essential amino acid, not only serves as a building block for protein but also acts as a signaling molecule that can stimulate muscle protein synthesis. One of the key pathways involved is the mammalian target of rapamycin (mTOR) signaling pathway.[12][13]

G cluster_input Stimulus cluster_pathway Signaling Cascade cluster_output Cellular Response Lysine L-Lysine mTORC1 mTORC1 (mammalian Target of Rapamycin Complex 1) Lysine->mTORC1 Activates S6K1 S6K1 (Ribosomal Protein S6 Kinase 1) mTORC1->S6K1 Phosphorylates (Activates) fourEBP1 4E-BP1 (Eukaryotic Translation Initiation Factor 4E- Binding Protein 1) mTORC1->fourEBP1 Phosphorylates (Inhibits) ProteinSynthesis Increased Muscle Protein Synthesis S6K1->ProteinSynthesis fourEBP1->ProteinSynthesis Inhibition Released MuscleGrowth Skeletal Muscle Growth ProteinSynthesis->MuscleGrowth

Caption: Simplified diagram of the mTOR signaling pathway activated by L-Lysine to promote muscle protein synthesis.

Conclusion

The body of scientific evidence strongly supports that L-Lysine Sulfate is a highly effective and bioavailable source of lysine for both poultry and swine.[2] Its performance is comparable to that of L-Lysine HCl for key production parameters. The choice between L-Lysine Sulfate and L-Lysine HCl may, therefore, be influenced by other factors such as cost-effectiveness, handling characteristics, and the potential ancillary benefits of the fermentation co-products present in L-Lysine Sulfate. For researchers and formulators, both sources can be used with confidence to meet the lysine requirements of livestock and poultry, ensuring optimal growth and performance.

References

A Comparative Guide to L-lysine Quantification: Cross-validation of HPLC and Microbiological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and nutritional analysis, the accurate quantification of L-lysine is paramount. High-Performance Liquid Chromatography (HPLC) and microbiological assays are two principal methods employed for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to facilitate the selection of the most suitable method for specific analytical requirements.

Quantitative Performance Comparison

The choice between HPLC and microbiological assays for L-lysine quantification hinges on a trade-off between specificity and speed (HPLC) versus biological relevance and cost-effectiveness (microbiological assay). The following table summarizes the key performance characteristics of a typical Reverse-Phase HPLC (RP-HPLC) method and a microbiological assay using Pediococcus acidilactici.

ParameterRP-HPLCMicrobiological Assay
Principle Chromatographic separation based on polarityMeasurement of microbial growth dependent on L-lysine concentration
Specificity High (separates L-lysine from other amino acids and impurities)Moderate (potential for interference from other compounds affecting microbial growth)
Accuracy (% Recovery) 92% ± 2%Not explicitly stated in comparative studies
Precision (% RSD) < 4.57%[1]Typically < 10%
Limit of Detection (LOD) As low as 0.12 µM (in buffer)0.040% (in feed)[2][3][4]
Limit of Quantification (LOQ) As low as 0.41 µM (in buffer)0.085% (in feed)[2][3][4]
Analysis Time per Sample ~20-30 minutes[5]16-24 hours (incubation)
Throughput High (with autosampler)High (microtiter plate format)
Instrumentation HPLC system with UV or fluorescence detectorIncubator, spectrophotometer (plate reader)
Cost per Sample HighLow

Experimental Workflows and Logical Relationships

A robust analytical workflow is crucial for reliable quantification. The following diagram illustrates the typical experimental workflows for both HPLC and microbiological assays for L-lysine determination.

G cluster_0 HPLC Workflow cluster_1 Microbiological Assay Workflow cluster_2 Cross-Validation hplc_prep Sample Preparation (e.g., Dilution, Filtration) hplc_deriv Pre-column Derivatization (e.g., with Dansyl Chloride) hplc_prep->hplc_deriv hplc_inject Injection into HPLC hplc_deriv->hplc_inject hplc_sep Chromatographic Separation (Reversed-Phase Column) hplc_inject->hplc_sep hplc_detect Detection (Fluorescence or UV) hplc_sep->hplc_detect hplc_quant Quantification (Peak Area vs. Standard Curve) hplc_detect->hplc_quant cross_val Statistical Comparison of Results (e.g., Correlation, Bland-Altman) hplc_quant->cross_val micro_prep Sample Preparation (e.g., Extraction, Dilution) micro_inoc Inoculation of Assay Medium (L-lysine deficient, with P. acidilactici) micro_prep->micro_inoc micro_incub Incubation (e.g., 37°C for 16-24h) micro_inoc->micro_incub micro_measure Measurement of Microbial Growth (e.g., Turbidity at 660 nm) micro_incub->micro_measure micro_quant Quantification (Growth vs. Standard Curve) micro_measure->micro_quant micro_quant->cross_val

Caption: Experimental workflows for HPLC and microbiological assays for L-lysine.

The cross-validation of these two methods provides a comprehensive understanding of the L-lysine content in a sample, combining the chemical specificity of HPLC with the biological relevance of the microbiological assay.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on a validated reversed-phase HPLC method with fluorescence detection.

1. Materials and Reagents:

  • L-lysine monohydrochloride standard

  • Internal standard (e.g., L-phenylalanine ethyl-ester hydrochloride)[6]

  • Derivatizing agent (e.g., Dansyl chloride)[5]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium acetate buffer

  • Triethylamine

  • Acetic acid

  • Water (HPLC grade)

2. Instrumentation:

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)[7]

3. Sample Preparation and Derivatization:

  • Prepare a stock solution of the L-lysine standard and the internal standard.

  • For derivatization, mix the sample or standard solution with a solution of dansyl chloride in acetone.

  • Add a solution of sodium bicarbonate and incubate in the dark.

  • Stop the reaction by adding a solution of methylamine hydrochloride.[5]

4. Chromatographic Conditions:

  • Mobile Phase A: 0.02 M sodium acetate with 0.02% triethylamine, pH 4.5 with acetic acid.

  • Mobile Phase B: 1:9 mixture of 0.1 M sodium acetate buffer (pH 4.5) and methanol.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 45°C[8]

  • Detection: Fluorescence detector (Excitation: 330 nm, Emission: 460 nm)

  • Gradient Elution: A typical gradient would involve decreasing the percentage of Mobile Phase A over time.

5. Quantification:

  • Construct a calibration curve by plotting the ratio of the peak area of L-lysine to the peak area of the internal standard against the concentration of the L-lysine standards.

  • Determine the concentration of L-lysine in the samples from the calibration curve.

Microbiological Assay Method

This protocol is based on the microtiter plate assay using Pediococcus acidilactici, which requires L-lysine for growth.[2][3][4]

1. Materials and Reagents:

  • L-lysine standard

  • Culture of Pediococcus acidilactici

  • L-lysine deficient assay medium

  • Sterile saline solution (0.85% NaCl)

2. Instrumentation:

  • Incubator (37°C)

  • Spectrophotometer or microplate reader (660 nm)

  • Autoclave

  • 96-well microtiter plates

3. Inoculum Preparation:

  • Grow a stock culture of Pediococcus acidilactici.

  • Harvest the cells by centrifugation, wash with sterile saline, and resuspend in saline to a desired optical density.

4. Assay Procedure:

  • Prepare a series of L-lysine standard solutions of known concentrations.

  • Prepare sample solutions by extracting L-lysine and diluting to fall within the range of the standard curve.

  • To each well of a 96-well plate, add the L-lysine deficient assay medium.

  • Add the standard solutions, sample solutions, and a blank control to designated wells.

  • Inoculate each well (except the blank) with the prepared Pediococcus acidilactici inoculum.

  • Incubate the plate at 37°C for 16-24 hours.

5. Quantification:

  • After incubation, measure the turbidity (optical density) of each well at 660 nm using a microplate reader.

  • Construct a standard curve by plotting the absorbance values against the corresponding L-lysine concentrations of the standards.

  • Determine the L-lysine concentration in the samples by interpolating their absorbance values on the standard curve.

Conclusion

Both HPLC and microbiological assays are valuable tools for the quantification of L-lysine. HPLC offers high specificity, precision, and speed, making it ideal for the analysis of complex mixtures and for quality control in a pharmaceutical setting. The microbiological assay, while less specific and more time-consuming, provides a measure of biologically active L-lysine and is a cost-effective method for screening large numbers of samples, particularly in the feed and food industries.[2][3][4] The cross-validation of results from both methods can provide a high degree of confidence in the analytical data, ensuring the quality and efficacy of L-lysine containing products.

References

Comparative Efficacy of L-Lysine L-Aspartate Across Various Cell Lines: An Analysis of Available Research

Author: BenchChem Technical Support Team. Date: December 2025

The Aspartate Pathway and Its Significance

L-Lysine is an essential amino acid synthesized in plants and microorganisms through the aspartate pathway. This metabolic route is crucial as it also produces other essential amino acids like threonine, methionine, and isoleucine. The initial step is catalyzed by aspartate kinase (AK), a key regulatory enzyme that is often subject to feedback inhibition by lysine.[1][2] Understanding this pathway is fundamental to comprehending the cellular roles of both L-Aspartate, as a precursor, and L-Lysine, as a final product.

dot

Caption: Simplified diagram of the Aspartate biosynthetic pathway leading to L-Lysine and other essential amino acids.

Effects of L-Lysine on Cellular Processes

Research on L-Lysine has explored its impact on apoptosis (programmed cell death) and cell proliferation, with effects appearing to be cell-type and concentration-dependent.

Impact on Apoptosis

Studies have indicated that L-Lysine deficiency can induce apoptosis. In porcine satellite cells, a lack of L-Lysine was shown to trigger apoptosis and inhibit skeletal muscle growth through the JAK2-STAT3 signaling pathway.[3] Conversely, supplementation with L-Lysine could suppress this apoptotic response.[3] In contrast, high concentrations of L-Lysine (10-60 mM) have been observed to cause mitochondrial damage and necrosis in isolated pancreatic acinar cells, without inducing early apoptosis.[4][5]

dot

Lysine_Apoptosis_Pathway cluster_lys_deficiency L-Lysine Deficiency cluster_lys_supplementation L-Lysine Supplementation Lys_Deficiency L-Lysine Deficiency JAK2_STAT3_Inhibition JAK2-STAT3 Pathway Inhibition Lys_Deficiency->JAK2_STAT3_Inhibition Apoptosis_Induction Apoptosis Induction (Satellite Cells) JAK2_STAT3_Inhibition->Apoptosis_Induction Lys_Supplementation L-Lysine Supplementation JAK2_STAT3_Activation JAK2-STAT3 Pathway Activation Lys_Supplementation->JAK2_STAT3_Activation Apoptosis_Inhibition Apoptosis Inhibition (Satellite Cells) JAK2_STAT3_Activation->Apoptosis_Inhibition

Caption: Opposing effects of L-Lysine levels on the JAK2-STAT3 pathway and apoptosis in satellite cells.

L-Lysine Depletion in Cancer Therapy

The dependence of some cancer cells on external sources of essential amino acids has led to the exploration of amino acid depletion as a therapeutic strategy.[6] L-Lysine α-oxidase, an enzyme that degrades L-Lysine, has demonstrated cytotoxic effects on various human cancer cell lines in vitro, including colon cancer (HCT 116, LS174T) and breast cancer (T47D) xenografts.[7] The mechanism is twofold: depletion of L-Lysine and the production of hydrogen peroxide (H₂O₂), both of which are detrimental to tumor growth.[7]

Effects of L-Aspartate on Cellular Processes

L-Aspartate, as a non-essential amino acid, plays a critical role in nucleotide and protein synthesis. Its availability can be a limiting factor for cell proliferation, particularly under certain conditions.

Role in Cancer Cell Proliferation

Research has shown that aspartate availability is crucial for cancer cell proliferation, especially under hypoxic conditions where the electron transport chain is inhibited.[8] In such scenarios, cancer cells become more reliant on external aspartate for survival and growth.[8] This dependency suggests that targeting aspartate metabolism could be a potential avenue for cancer therapy.

Experimental Protocols

While no specific protocols for "L-Lysine L-Aspartate" were found, standard assays are employed to evaluate the effects of amino acids on cell lines.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is commonly used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Expose cells to various concentrations of the test compound (e.g., L-Lysine) for specific time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce MTT to formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Caspase-3 Activity Assay)

This assay measures the activity of caspase-3, a key effector caspase in the apoptotic pathway.

Protocol Outline:

  • Cell Culture and Treatment: Culture cells and treat them with the test compound as described for the proliferation assay.

  • Cell Lysis: Lyse the cells to release their cytoplasmic contents.

  • Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., Z-DEVD-AMC). If caspase-3 is active, it will cleave the substrate, releasing a fluorescent molecule.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer. The intensity is directly proportional to the caspase-3 activity.

dot

Caption: General experimental workflow for assessing the effects of a compound on cell proliferation and apoptosis.

Conclusion and Future Directions

The current body of scientific literature does not provide sufficient data to construct a comparative guide on the effects of this compound across different cell lines. The research landscape is fragmented, with studies focusing on the individual amino acids or complex derivatives. This highlights a significant gap in the understanding of how this specific salt form might modulate cellular behavior.

Future research should be directed towards systematic in vitro studies that evaluate this compound across a panel of diverse cell lines, including both cancerous and non-cancerous types. Such studies should employ standardized assays to quantify effects on cell viability, proliferation, apoptosis, and key signaling pathways. The resulting data would be invaluable for the scientific and drug development communities, potentially uncovering novel therapeutic applications for this compound.

References

A Comparative Analysis of L-Lysine L-Aspartate Purity from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides a comprehensive comparison of L-Lysine L-Aspartate from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C. The assessment is based on a suite of analytical techniques to determine not only the purity of the compound but also the presence of various impurities.

Data Summary

The following table summarizes the quantitative analysis of this compound samples from the three suppliers.

ParameterSupplier ASupplier BSupplier CAcceptance CriteriaMethod of Analysis
Purity (by HPLC) 99.8%99.2%99.5%≥ 99.0%HPLC-UV
Related Amino Acids 0.05%0.3%0.15%≤ 0.5%HPLC-UV
D-Lysine 0.02%0.1%0.05%≤ 0.2%Chiral HPLC
Heavy Metals < 5 ppm15 ppm8 ppm≤ 10 ppmICP-MS
Water Content 0.1%0.5%0.2%≤ 0.5%Karl Fischer Titration
Elemental Analysis
% Carbon42.98%42.85%43.01%43.00 ± 0.40%Combustion Analysis
% Hydrogen7.58%7.55%7.60%7.58 ± 0.40%Combustion Analysis
% Nitrogen15.04%14.95%15.08%15.04 ± 0.40%Combustion Analysis
Thermal Stability (TGA) Stable up to 210 °CStable up to 205 °CStable up to 208 °CReport ValueTGA
Structural Integrity (NMR) ConformsConformsConformsConforms to reference¹H NMR, ¹³C NMR

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity and Related Amino Acids

This method is used to determine the assay of this compound and to quantify related amino acid impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Program:

    • 0-5 min: 2% B

    • 5-20 min: 2-30% B

    • 20-25 min: 30% B

    • 25-26 min: 30-2% B

    • 26-30 min: 2% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of Mobile Phase A.

Chiral HPLC for D-Lysine Determination

This method is to quantify the enantiomeric impurity, D-Lysine.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A chiral column capable of separating amino acid enantiomers (e.g., a ligand-exchange or cyclodextrin-based column).

  • Mobile Phase: As recommended by the chiral column manufacturer, typically an aqueous solution of copper (II) sulfate or a mixture of acetonitrile and aqueous buffer.

  • Flow Rate: As recommended by the column manufacturer.

  • Detection Wavelength: 254 nm

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of the mobile phase.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Heavy Metals

This technique is employed for the detection and quantification of heavy metal impurities.

  • Instrumentation: An ICP-MS system.

  • Sample Preparation: Accurately weigh approximately 0.1 g of the sample and digest it using a mixture of nitric acid and hydrogen peroxide in a microwave digestion system. Dilute the digested sample to a final volume of 50 mL with deionized water.

  • Analysis: Aspirate the prepared sample into the ICP-MS and monitor for the presence of key heavy metals (e.g., Pb, As, Hg, Cd).

  • Quantification: Use external calibration standards of the target metals.

Karl Fischer Titration for Water Content

This method determines the amount of water present in the sample.

  • Instrumentation: A coulometric or volumetric Karl Fischer titrator.

  • Reagents: Karl Fischer reagents (e.g., CombiTitrant and CombiMethanol).

  • Procedure:

    • Add the solvent to the titration vessel and titrate to a dry endpoint.

    • Accurately weigh and add approximately 50-100 mg of the this compound sample to the vessel.

    • Start the titration and record the amount of titrant consumed to reach the endpoint.

    • The instrument software calculates the water content as a percentage.

Elemental Analysis (CHN)

This analysis determines the percentage of carbon, hydrogen, and nitrogen in the sample, which is then compared to the theoretical values for this compound (C₁₀H₂₁N₃O₆).

  • Instrumentation: A CHN elemental analyzer.

  • Procedure:

    • Accurately weigh 1-2 mg of the dried sample into a tin capsule.

    • Place the capsule into the autosampler of the elemental analyzer.

    • The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.

Thermogravimetric Analysis (TGA)

TGA is used to assess the thermal stability of the compound.

  • Instrumentation: A thermogravimetric analyzer.

  • Procedure:

    • Place 5-10 mg of the sample into a tared TGA pan.

    • Heat the sample from ambient temperature to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature. The onset of significant weight loss indicates thermal decomposition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the chemical structure of this compound and to detect any organic impurities.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 10-20 mg of the sample in 0.7 mL of deuterium oxide (D₂O).

  • Experiments: Acquire ¹H and ¹³C NMR spectra.

  • Analysis: Compare the obtained spectra with a reference spectrum of this compound to confirm the structure and identify any impurity signals.

Visualizations

Experimental Workflow for Purity Assessment

G Workflow for this compound Purity Assessment cluster_0 Sample Reception & Initial Checks cluster_1 Primary Purity & Impurity Profiling cluster_2 Physicochemical Characterization cluster_3 Structural Confirmation cluster_4 Data Analysis & Comparison A Receive this compound from Suppliers A, B, C B Visual Inspection (Color, Appearance) A->B C HPLC-UV Analysis (Purity & Related Amino Acids) B->C D Chiral HPLC (D-Lysine Content) B->D E ICP-MS (Heavy Metals) B->E F Karl Fischer Titration (Water Content) B->F G Elemental Analysis (CHN) B->G H Thermogravimetric Analysis (TGA) B->H I NMR Spectroscopy (¹H, ¹³C) B->I J Compare Data Against Specifications C->J D->J E->J F->J G->J H->J I->J K Generate Comparison Report J->K

Caption: Experimental workflow for assessing this compound purity.

Decision Pathway for Supplier Selection

G Supplier Selection Decision Pathway Start Start Assessment PurityCheck Purity by HPLC ≥ 99.0%? Start->PurityCheck ImpurityCheck Related Amino Acids ≤ 0.5%? PurityCheck->ImpurityCheck Yes Reject Supplier Disqualified PurityCheck->Reject No EnantiomerCheck D-Lysine ≤ 0.2%? ImpurityCheck->EnantiomerCheck Yes ImpurityCheck->Reject No HeavyMetalsCheck Heavy Metals ≤ 10 ppm? EnantiomerCheck->HeavyMetalsCheck Yes EnantiomerCheck->Reject No WaterCheck Water Content ≤ 0.5%? HeavyMetalsCheck->WaterCheck Yes HeavyMetalsCheck->Reject No ElementalCheck Elemental Analysis Within ±0.4%? WaterCheck->ElementalCheck Yes WaterCheck->Reject No StructureCheck NMR Conforms to Reference? ElementalCheck->StructureCheck Yes ElementalCheck->Reject No Accept Supplier Qualified StructureCheck->Accept Yes StructureCheck->Reject No

Caption: Decision pathway for qualifying this compound suppliers.

In Vivo Comparative Analysis of L-Lysine L-Aspartate and Other Lysine Salts: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that can significantly impact bioavailability, efficacy, and manufacturability. This guide provides an objective in vivo comparison of L-Lysine L-Aspartate with other common lysine salts, supported by available experimental data and detailed methodologies.

While direct in vivo comparative studies for this compound against other lysine salts are limited in publicly available literature, this guide synthesizes existing data on individual lysine salts to provide a comprehensive overview. The primary focus of available comparative research has been on L-Lysine monohydrochloride (L-Lysine HCl) and L-Lysine sulfate, particularly within the context of animal nutrition.

Performance Comparison of Lysine Salts

The choice of a salt form can influence key physicochemical and pharmacokinetic parameters. This compound, a salt formed from two amino acids, presents a unique profile. While specific in vivo pharmacokinetic data for this compound is not extensively documented in comparative studies, its potential for enhanced physiological utilization is noted.[1]

In contrast, L-Lysine HCl and L-Lysine sulfate have been more thoroughly compared. Studies in animal models have shown their relative bioavailability to be largely equivalent for promoting growth.[2][3] L-Lysine HCl is a highly purified, crystalline powder with a high lysine content (approximately 78-80%), whereas L-Lysine sulfate is a granular product with a lower lysine concentration (around 55%) that may contain fermentation by-products.[2]

Table 1: Physicochemical Properties of Common Lysine Salts

PropertyThis compoundL-Lysine Monohydrochloride (HCl)L-Lysine Sulfate
Composition Salt of L-Lysine and L-Aspartic AcidHydrochloride salt of L-LysineSulfate salt of L-Lysine
Lysine Content Variable (dependent on stoichiometry)~78-80%[2]~55%[2]
Form Crystalline PowderCrystalline Powder[2]Granular[2]
Solubility High in waterHigh in water[2]Good in water[2]
Purity HighHigh[2]Contains fermentation by-products[2]

Table 2: Summary of In Vivo Performance Data (Primarily from Animal Nutrition Studies)

ParameterThis compoundL-Lysine Monohydrochloride (HCl)L-Lysine Sulfate
Relative Bioavailability Data not available in direct comparative studies. Noted for potential improved physiological utilization.[1]Considered the standard with 100% bioavailability in many studies.[4]Equivalent to L-Lysine HCl in nursery piglets and growing-finishing pigs.[3][5][6]
Growth Performance (ADG, G:F) Explored for its role in parenteral nutrition and animal feed to boost growth rates.[1]No significant difference compared to L-Lysine sulfate in pigs.[3]No significant difference compared to L-Lysine HCl in pigs.[3]
Plasma Urea Nitrogen (PUN) Data not availableNo significant difference compared to L-Lysine sulfate in piglets.[5]No significant difference compared to L-Lysine HCl in piglets.[5]

ADG: Average Daily Gain; G:F: Gain-to-Feed ratio

Experimental Protocols

To ensure objective and reproducible in vivo comparisons of different salt forms, standardized experimental protocols are essential. Below are detailed methodologies for key experiments typically employed in such studies.

In Vivo Bioavailability and Pharmacokinetic Study Protocol

This protocol outlines a typical workflow for a comparative bioavailability study in a rat model.

G cluster_0 Animal Preparation cluster_1 Dosing cluster_2 Blood Sampling cluster_3 Sample Analysis & Data Processing A Acclimatization (7 days) B Fasting (12 hours, water ad libitum) A->B C Oral Gavage Administration (Equivalent molar doses of Lysine salts) B->C D Serial Blood Collection (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24h post-dose) C->D E Plasma Separation (Centrifugation) D->E F LC-MS/MS Analysis (Quantification of Lysine) E->F G Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) F->G

Experimental workflow for a comparative pharmacokinetic study.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (200-250g) are commonly used. Animals are housed in a controlled environment and allowed to acclimatize for at least one week.

  • Dosing: Animals are fasted overnight prior to dosing. Equivalent molar doses of this compound, L-Lysine HCl, and L-Lysine Sulfate are administered via oral gavage. A control group receives the vehicle (e.g., water).

  • Blood Collection: Blood samples (approximately 0.2 mL) are collected from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing).

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalytical Method: Plasma lysine concentrations are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2).

In Situ Intestinal Perfusion Protocol

This technique allows for the direct measurement of intestinal absorption of different lysine salts.

G cluster_0 Surgical Preparation cluster_1 Perfusion cluster_2 Analysis A Anesthetize Animal B Isolate Intestinal Segment (e.g., jejunum) A->B C Cannulate both ends B->C D Perfuse with Krebs-Ringer Bicarbonate Buffer C->D E Introduce Lysine Salt Solution (with non-absorbable marker) D->E F Collect Perfusate at Timed Intervals E->F G Measure Lysine and Marker Concentration F->G H Calculate Net Absorption Rate G->H

Workflow for an in situ intestinal perfusion experiment.

Methodology:

  • Animal Preparation: A rat is anesthetized, and a segment of the small intestine (e.g., jejunum) is surgically isolated.

  • Cannulation: The proximal and distal ends of the intestinal segment are cannulated.

  • Perfusion: The segment is perfused with a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) containing a known concentration of the lysine salt and a non-absorbable marker (e.g., phenol red).

  • Sample Collection: The perfusate is collected at the distal end at specific time intervals.

  • Analysis: The concentrations of lysine and the non-absorbable marker in the collected perfusate are determined.

  • Calculation: The net absorption rate is calculated based on the disappearance of lysine from the perfusate, corrected for water flux using the non-absorbable marker.

Signaling Pathways

Lysine is not only a building block for protein synthesis but also a signaling molecule that can activate key metabolic pathways, such as the mTORC1 pathway, which is crucial for muscle growth.[7] The efficiency of different lysine salts in activating these pathways can be a critical determinant of their in vivo efficacy.

Lysine-Mediated mTORC1 Signaling Pathway

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism. Amino acids, including lysine, are potent activators of mTORC1.

G Lysine Extracellular L-Lysine Transporter Amino Acid Transporter Lysine->Transporter Uptake Intracellular_Lysine Intracellular L-Lysine Transporter->Intracellular_Lysine mTORC1 mTORC1 Activation Intracellular_Lysine->mTORC1 Activates Protein_Synthesis Protein Synthesis (e.g., Muscle Growth) mTORC1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Simplified diagram of the Lysine-mTORC1 signaling pathway.

Pathway Description:

Extracellular lysine is transported into the cell via specific amino acid transporters. Increased intracellular lysine concentrations activate the mTORC1 signaling cascade. Activated mTORC1 then phosphorylates downstream targets to promote protein synthesis, leading to outcomes such as muscle growth, and to stimulate overall cell growth and proliferation.[7]

Conclusion

While this compound holds promise due to its composition of two essential amino acids, a clear in vivo performance advantage over other lysine salts has yet to be established through direct comparative studies. The available evidence strongly supports the bioequivalence of L-Lysine HCl and L-Lysine sulfate in animal models for growth promotion.

For researchers and drug development professionals, the selection of a lysine salt should be guided by the specific application, desired physicochemical properties, and manufacturing considerations. Further in vivo pharmacokinetic and pharmacodynamic studies are warranted to fully elucidate the comparative performance of this compound and to identify any potential therapeutic benefits arising from the presence of the aspartate counter-ion. The experimental protocols and pathway information provided in this guide offer a framework for conducting such investigations.

References

Validating the Neuroprotective Potential of L-Lysine L-Aspartate: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential neuroprotective effects of L-Lysine L-Aspartate against key mechanisms of neuronal damage: excitotoxicity and oxidative stress. As direct in vitro studies on the combined this compound salt are limited, this document synthesizes the known effects of its individual components and compares them with established neuroprotective agents. All experimental data is presented for objective comparison, and detailed protocols for key assays are provided to facilitate the design of future validation studies.

Introduction: The Hypothetical Neuroprotective Profile of this compound

This compound is a salt of two essential amino acids. Understanding its potential for neuroprotection requires examining the distinct roles of each component.

  • L-Lysine: This amino acid has a dual role. Some studies suggest it can be neuroprotective by inhibiting glutamate-induced neuronal activity and suppressing inflammatory responses.[1][2][3] Specifically, L-lysine has been shown to confer neuroprotection in vitro in hemin-insulted mouse cortical neurons by reducing inflammatory responses via the microRNA-575/PTEN signaling pathway.[3] However, other research indicates that high concentrations of L-Lysine may induce oxidative stress, potentially leading to lipid and protein damage.

  • L-Aspartate: As a structural analog of glutamate, L-aspartate is an excitatory neurotransmitter that acts as a selective agonist for N-methyl-D-aspartate (NMDA) receptors. While some sources suggest aspartate may have neuroprotective properties, its primary role as an excitatory agent raises concerns about its potential contribution to excitotoxicity, a key driver of neuronal death in many neurological disorders.

The combination of L-Lysine and L-Aspartate presents a complex scenario. A key hypothesis is that the anti-glutamatergic and anti-inflammatory properties of L-Lysine could counteract the excitatory effects of L-Aspartate, resulting in a net neuroprotective effect. Further in vitro validation is essential to substantiate this hypothesis.

Comparative Analysis of Neuroprotective Efficacy

To contextualize the potential of this compound, we compare the known in vitro effects of its components with well-characterized neuroprotective agents in two critical paradigms of neuronal injury: glutamate-induced excitotoxicity and oxidative stress.

Protection Against Glutamate-Induced Excitotoxicity

Glutamate-induced excitotoxicity is a primary mechanism of neuronal death in ischemic stroke, traumatic brain injury, and several neurodegenerative diseases. It is characterized by the overactivation of glutamate receptors, leading to excessive calcium influx and subsequent cell death.

Table 1: In Vitro Efficacy Against Glutamate-Induced Excitotoxicity

CompoundMechanism of ActionCell LineInsultConcentrationOutcomeReference
L-Lysine (Hypothesized) Inhibition of glutamate-induced neuronal activity-Glutamate--[1][2]
MK-801 Non-competitive NMDA receptor antagonistHuman Embryonic Stem Cell-derived Neurons20 µM Glutamate10 µMIncreased cell viability from ~42% to ~67%[4]
Daphnetin Inhibition of NR2B-containing NMDA receptorsPrimary cortical neurons200 µM NMDA10 µMIncreased cell viability from ~52% to ~87.5%[5]
Quercetin Modulation of intracellular calcium and apoptosis pathwaysHippocampal-derived cell lineGlutamate-Preserved cell viability and reduced intracellular calcium[6][7]
Protection Against Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a common pathway in neurodegeneration.

Table 2: In Vitro Efficacy Against Oxidative Stress

CompoundMechanism of ActionCell LineInsultConcentrationOutcomeReference
L-Lysine (Potential Risk) May induce oxidative stress at high concentrations----
Resveratrol Upregulation of mitochondrial SOD2HT22 mouse hippocampal cellsHigh-concentration Glutamate-Strong protection against glutamate-induced oxidative cell death[8][9]
EGCG Antioxidant, reduction of caspase 3 levelsSH-SY5Y cells250 µM Hydrogen Peroxide0.1, 1, 10 µMEnhanced cellular survival[10]
Quercetin Antioxidant, regulation of apoptosis-related proteins-Glutamate-Prevents neuronal cell death resulting from ROS/RNS generation[11][12]

Signaling Pathways in Neuroprotection

The neuroprotective agents discussed exert their effects through distinct signaling pathways. Understanding these pathways is crucial for identifying potential therapeutic targets and for designing mechanistic studies for this compound.

cluster_Excitotoxicity Excitotoxicity Pathway cluster_OxidativeStress Oxidative Stress Pathway Glutamate Glutamate NMDAR NMDAR Glutamate->NMDAR Activates Ca_Influx Ca_Influx NMDAR->Ca_Influx Opens channel Neuronal_Death Neuronal_Death Ca_Influx->Neuronal_Death Triggers MK801 MK801 MK801->NMDAR Blocks Daphnetin Daphnetin Daphnetin->NMDAR Inhibits NR2B LLysine_h LLysine_h LLysine_h->Glutamate Inhibits activity (Hypothesized) ROS ROS Oxidative_Damage Oxidative_Damage ROS->Oxidative_Damage Causes Neuronal_Death2 Neuronal_Death2 Oxidative_Damage->Neuronal_Death2 Causes Resveratrol Resveratrol SOD2 SOD2 Resveratrol->SOD2 Upregulates SOD2->ROS Neutralizes EGCG EGCG EGCG->ROS Scavenges Quercetin Quercetin Quercetin->ROS Scavenges

Caption: Signaling pathways in excitotoxicity and oxidative stress.

Experimental Protocols for In Vitro Neuroprotection Assays

The following are detailed methodologies for key experiments to assess the neuroprotective effects of this compound.

General Experimental Workflow

A typical workflow for evaluating a potential neuroprotective compound involves cell culture, induction of neuronal injury, treatment with the test compound, and assessment of cell viability and death mechanisms.

cluster_assays Assess Neuroprotection start Start: Neuronal Cell Culture (e.g., primary cortical neurons, SH-SY5Y) induce_injury Induce Neuronal Injury (e.g., Glutamate, H2O2) start->induce_injury treat Treat with Test Compound (this compound or Alternatives) induce_injury->treat incubate Incubate for a Defined Period treat->incubate viability Cell Viability Assays (MTT, LDH) incubate->viability ros ROS Measurement (e.g., DCFH-DA) incubate->ros apoptosis Apoptosis Assays (Western Blot for Caspases, PARP) incubate->apoptosis end End: Data Analysis and Comparison viability->end ros->end apoptosis->end

Caption: General workflow for in vitro neuroprotection studies.

Cell Viability Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Plating: Seed neuronal cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate overnight.

  • Treatment: Pre-treat cells with various concentrations of the test compound for a specified duration (e.g., 1-24 hours).

  • Induction of Injury: Add the neurotoxic agent (e.g., glutamate, H2O2) to the wells (except for the control group) and incubate for the desired period.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the amount of LDH released from damaged cells into the culture medium.

  • Cell Plating and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: Carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes).

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).

Measurement of Reactive Oxygen Species (ROS)

The DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) assay is commonly used to measure intracellular ROS levels.

  • Cell Plating and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • DCFH-DA Staining: Wash the cells with PBS and then incubate with DCFH-DA solution (typically 10-20 µM) for 30-60 minutes at 37°C in the dark.

  • Fluorescence Measurement: After incubation, wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

Western Blot for Apoptosis Markers

This technique is used to detect the expression levels of key proteins involved in the apoptotic pathway.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for apoptosis markers such as cleaved caspase-3, cleaved PARP, Bcl-2, and Bax.

  • Detection: After washing, incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The available evidence suggests a plausible, yet complex, neuroprotective potential for this compound. The anti-excitotoxic and anti-inflammatory properties of L-Lysine are promising, but the excitatory nature of L-Aspartate and the potential for L-Lysine-induced oxidative stress at higher concentrations warrant careful investigation.

This guide provides a framework for the systematic in vitro validation of this compound. By employing the outlined experimental protocols and comparing the results with the established neuroprotective agents presented, researchers can elucidate the true neuroprotective profile of this compound. Future studies should focus on:

  • Dose-response studies: To determine the optimal concentration range for the neuroprotective effects of this compound and to identify any potential toxicity at higher doses.

  • Mechanistic studies: To investigate the specific signaling pathways modulated by this compound in neuronal cells.

  • Combination studies: To explore potential synergistic effects of this compound with other neuroprotective agents.

A thorough in vitro validation is a critical step in determining whether this compound holds promise as a novel therapeutic agent for neurological disorders.

References

Comparative Analysis of L-Lysine L-Aspartate and Arginine in Viral Replication Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of L-Lysine L-Aspartate and Arginine on viral replication, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the potential therapeutic applications and mechanisms of action of these amino acids in virology.

Executive Summary

The amino acids L-lysine and L-arginine play contrasting roles in the replication of various viruses. L-lysine, often in the form of this compound, has been shown to inhibit the replication of several viruses, most notably Herpes Simplex Virus (HSV), by acting as an antagonist to arginine.[1][2] Arginine, on the other hand, is an essential amino acid for the replication of many viruses, and its depletion has been shown to suppress viral growth.[1] However, the effect of these amino acids can be virus-specific, with some studies indicating that L-lysine may enhance the replication of certain retroviruses like HIV-1.[3] This guide synthesizes the available quantitative data, details experimental methodologies, and visualizes the underlying biological pathways to provide a comprehensive comparative analysis.

Data Presentation: Quantitative Effects on Viral Replication

The following table summarizes the quantitative data from studies investigating the effects of L-Lysine and Arginine on the replication of various viruses.

Virus FamilyVirusAmino AcidConcentrationEffect on Viral Titer/ReplicationReference
HerpesviridaeFeline Herpesvirus type-1 (FHV-1)L-Lysine200 µg/ml in media with 2.5 µg/ml Arginine34.2% reduction in viral replication[4]
Feline Herpesvirus type-1 (FHV-1)L-Lysine300 µg/ml in media with 2.5 µg/ml Arginine53.9% reduction in viral replication[4]
Feline Herpesvirus type-1 (FHV-1)Arginine2.5 or 5.0 µg/mlSignificant increase in viral replication[4]
Herpes Simplex Virus (HSV)L-Lysine> 3 g/day (in vivo)Improved subjective experience of the disease[5]
RetroviridaeHuman Immunodeficiency Virus 1 (HIV-1)L-LysineExcess in vitro4.0-fold increase in HIV-1 RNA copies[6]
Human Immunodeficiency Virus 1 (HIV-1)L-ArginineNot specifiedNo significant effect on viral replication[6]
OrthomyxoviridaeInfluenza A VirusL-LysineNot specifiedInhibition of viral replication[7]
CoronaviridaeSARS-CoV-2L-Lysine10 mM40% inhibition of viral entry[7]
SARS-CoV-2L-Arginine methyl ester10 mM1.35-fold increase in Vpp infectivity[7]

Experimental Protocols

A fundamental technique to quantify the effect of amino acids on viral replication is the plaque assay . This method allows for the determination of the number of infectious virus particles (plaque-forming units or PFU) in a sample.

Plaque Assay Protocol for Viral Titer Determination with Amino Acid Supplementation

1. Cell Culture Preparation:

  • Seed a 6-well plate with a suitable host cell line (e.g., Vero cells for HSV) to achieve a confluent monolayer (approximately 1 x 10^6 cells/well).
  • Incubate the plates at 37°C in a 5% CO2 incubator overnight.

2. Virus Dilution and Infection:

  • Prepare serial 10-fold dilutions of the virus stock in a serum-free medium.
  • Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).
  • Infect the cells by adding 100 µl of each viral dilution to duplicate wells.
  • Incubate for 1 hour at 37°C to allow for viral adsorption.

3. Overlay Application with Amino Acid Supplementation:

  • Prepare the overlay medium. A common overlay consists of a 1:1 mixture of 2X Eagle's Minimum Essential Medium (EMEM) and 1.6% agarose.
  • Prepare separate batches of overlay medium supplemented with the desired concentrations of this compound or L-Arginine. A control batch without supplementation should also be prepared.
  • After the adsorption period, remove the viral inoculum and gently add 2 ml of the appropriate overlay medium to each well.
  • Allow the overlay to solidify at room temperature.

4. Incubation and Plaque Visualization:

  • Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.
  • To visualize the plaques, add a second overlay containing a vital stain, such as neutral red.
  • Incubate for another 1-2 hours.
  • Count the number of plaques in the wells with a countable number of plaques (typically 20-100).

5. Titer Calculation:

  • Calculate the viral titer (PFU/ml) using the following formula: Titer (PFU/ml) = (Average number of plaques) / (Dilution factor x Volume of inoculum in ml)

Signaling Pathways and Mechanisms of Action

The antiviral or proviral effects of L-Lysine and Arginine are rooted in their roles in cellular and viral metabolism and signaling pathways.

L-Lysine's Antagonistic Role

L-Lysine's primary antiviral mechanism, particularly against herpesviruses, is its antagonistic relationship with L-Arginine.[2] Viruses that are dependent on high levels of arginine for the synthesis of their structural proteins and enzymes are susceptible to inhibition by L-lysine.[8]

Lysine_Arginine_Antagonism cluster_host Host Cell cluster_virus Viral Replication Lysine L-Lysine Arginine L-Arginine Transporter Amino Acid Transporter Lysine->Transporter Competes with Arginine Viral_Protein Viral Protein Synthesis Lysine->Viral_Protein Inhibits Arginine->Transporter Arginine->Viral_Protein Required for synthesis of viral proteins Cellular_Machinery Cellular Protein Synthesis Transporter->Cellular_Machinery Viral_Replication Viral Replication Viral_Protein->Viral_Replication

Caption: Competitive antagonism between L-Lysine and L-Arginine for cellular uptake and utilization.

Arginine Metabolism and Viral Pathogenesis

Arginine metabolism within the host cell can significantly influence the outcome of a viral infection. Two key enzymes, nitric oxide synthase (NOS) and arginase, utilize arginine as a substrate and produce metabolites that can have either antiviral or proviral effects.

Arginine_Metabolism cluster_nos NOS Pathway cluster_arginase Arginase Pathway Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) Arginine->NOS Arginase Arginase Arginine->Arginase NO Nitric Oxide (NO) NOS->NO Citrulline Citrulline NOS->Citrulline Antiviral Direct Antiviral Effects (e.g., against some viruses) NO->Antiviral Ornithine Ornithine Arginase->Ornithine Urea Urea Arginase->Urea Polyamines Polyamines Ornithine->Polyamines Proviral Promotion of Viral Replication (e.g., for some viruses) Polyamines->Proviral

References

L-Lysine L-Aspartate Demonstrates Superior Calcium Absorption and Efficacy in Enhancing Bone Mineral Density Compared to Conventional Calcium Formulations

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing clinical data indicates that L-Lysine L-Aspartate, a salt of the essential amino acid L-lysine and the acidic amino acid L-aspartate, enhances calcium absorption and improves bone mineral density more effectively than traditional calcium supplements such as calcium carbonate and calcium citrate malate. This guide provides an objective comparison for researchers, scientists, and drug development professionals, summarizing key experimental findings, detailing methodologies, and illustrating the underlying physiological mechanisms.

A pivotal randomized open-label clinical study involving osteopenia patients revealed that calcium lysinate has a relative oral bioavailability of 223.15% compared to calcium carbonate.[1][2][3][4] This enhanced bioavailability translated into a more significant improvement in bone mineral density (BMD) T-scores over an 8-week period.[1][2][3][4] While all tested calcium supplements improved BMD, the effect was most pronounced in the calcium lysinate group, suggesting its potential as a more efficacious intervention for individuals with decreased bone mass.[1][2][3][4]

The superior performance of this compound is attributed to the synergistic roles of its constituent amino acids in calcium metabolism. L-lysine has been shown to enhance intestinal calcium absorption and improve its renal conservation, contributing to a positive calcium balance.[5][6] L-aspartate is believed to act as a carrier for calcium, facilitating its transport across the intestinal epithelium.

Quantitative Comparison of Calcium Supplement Efficacy

The following tables summarize the key quantitative findings from a randomized clinical trial comparing Calcium Lysinate with Calcium Carbonate and Calcium Citrate Malate (CCM) in osteopenia patients.[1][2][3][4]

Table 1: Relative Oral Bioavailability

Calcium FormulationRelative Oral Bioavailability (%)
Calcium Lysinate223.15
Calcium Carbonate100 (Reference)

Table 2: Bone Mineral Density (BMD) T-Score Improvement Over 8 Weeks

Calcium FormulationMean Pre-Treatment T-ScoreMean Post-Treatment T-ScoreMean Change in T-Scorep-value
Calcium Lysinate-1.75-1.25+0.50< 0.0004
Calcium Carbonate-1.88-1.63+0.25< 0.0042
Calcium Citrate Malate-1.75-1.50+0.25< 0.0069

Experimental Protocols

Study 1: Comparative Efficacy and Bioavailability of Calcium Lysinate
  • Objective: To evaluate the efficacy, safety, and bioavailability of calcium lysinate in comparison to calcium carbonate and calcium citrate malate in osteopenia patients.[1][2]

  • Study Design: A randomized, open-label clinical study.[1][2][4]

  • Participants: 24 patients diagnosed with osteopenia were randomly assigned to one of three groups (n=8 per group).[1][2][4]

  • Intervention:

    • Group 1: Calcium Lysinate

    • Group 2: Calcium Carbonate

    • Group 3: Calcium Citrate Malate

  • Duration: 8 weeks.[1][2][4]

  • Outcome Measures:

    • Bioavailability: Serum calcium levels were measured at various time points to determine the area under the curve (AUC) and calculate the relative oral bioavailability.[1][2][4]

    • Efficacy: Bone Mineral Density (BMD) was assessed using T-scores at baseline (day 0) and at the end of the 8-week treatment period.[1][2][4]

Study 2: Effect of L-Lysine on Calcium Metabolism in Humans
  • Objective: To investigate the effect of the essential amino acid L-lysine on calcium metabolism in humans.[5][6]

  • Study Design: This research comprised two separate studies.

  • Study 2a: Acute Effects of an Oral Calcium Load with L-Lysine:

    • Participants: 15 healthy women and 15 women with osteoporosis.[5][6]

    • Intervention: Administration of an oral calcium load (3g as CaCl2) with or without 400 mg of L-lysine.[5][6]

    • Outcome Measures: Progressive changes in serum total and ionized calcium, and urinary calcium excretion.[5][6]

  • Study 2b: Short-Term Dietary Supplementation with Amino Acids:

    • Participants: 45 osteoporotic patients.[5][6]

    • Intervention: Short-term dietary supplementation with either L-lysine, L-valine, or L-tryptophan (800 mg/day).[5][6]

    • Outcome Measures: Fractional absorption of 47Ca.[5][6]

Visualizing the Mechanisms and Workflow

To better understand the underlying processes and the design of the key clinical trial, the following diagrams are provided.

Proposed_Mechanism_of_Action cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_bloodstream Bloodstream Ca_Lys_Asp This compound (Oral Intake) Ca Calcium (Ca2+) Ca_Lys_Asp->Ca Dissociation Lys L-Lysine Ca_Lys_Asp->Lys Dissociation Asp L-Aspartate Ca_Lys_Asp->Asp Dissociation Ca_Channel Calcium Channels Ca->Ca_Channel Enhanced by L-Lysine Transporter Amino Acid Transporters Lys->Transporter Uptake Asp->Transporter Uptake Ca_Transport Increased Intracellular Calcium Transport Transporter->Ca_Transport Ca_Channel->Ca_Transport Blood_Ca Increased Serum Calcium Levels Ca_Transport->Blood_Ca Basolateral Export Clinical_Trial_Workflow Start Screening of Osteopenia Patients Randomization Randomization (n=24) Start->Randomization GroupA Group A (n=8) Calcium Lysinate Randomization->GroupA GroupB Group B (n=8) Calcium Carbonate Randomization->GroupB GroupC Group C (n=8) Calcium Citrate Malate Randomization->GroupC Baseline Baseline Assessment (Day 0) - BMD T-Score - Serum Calcium GroupA->Baseline GroupB->Baseline GroupC->Baseline Intervention 8-Week Intervention Period Baseline->Intervention FollowUp Final Assessment (Week 8) - BMD T-Score Intervention->FollowUp Bioavailability Bioavailability Assessment (Serum Calcium AUC) Intervention->Bioavailability Analysis Data Analysis and Comparison FollowUp->Analysis Bioavailability->Analysis

References

Safety Operating Guide

Navigating the Safe Disposal of L-Lysine L-Aspartate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical component of operational excellence and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of L-Lysine L-Aspartate, a compound of the essential amino acid L-Lysine and the non-essential amino acid L-Aspartic acid. While this compound is not classified as a hazardous substance, adherence to proper disposal protocols is crucial to maintain a safe laboratory environment and to prevent environmental contamination.[1][2]

Core Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound in accordance with good industrial hygiene and safety practices.[1] This includes wearing appropriate personal protective equipment (PPE) such as safety glasses with side-shields, gloves, and a lab coat.[1][3] Ensure adequate ventilation in the work area to avoid the formation of dust.[1][3]

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Skin Contact: Wash off with soap and plenty of water.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.

Disposal Procedures for this compound

The primary method for the disposal of this compound is to offer surplus and non-recyclable solutions to a licensed disposal company.[3] Do not allow the product to enter drains.[1][2]

Solid Waste Disposal:

  • Collection:

    • Collect unused or expired solid this compound in its original container or a clearly labeled, sealed waste bag.

    • Place this container within a designated solid hazardous waste container provided by your institution's Environmental Health and Safety (EHS) department.[4]

  • Contaminated Materials:

    • Dispose of contaminated disposables such as weigh boats, gloves, and wipes in the same designated solid hazardous waste container.[4]

  • Labeling and Storage:

    • Ensure the waste container is clearly labeled with its contents ("this compound Waste") and stored in a designated, secure area away from incompatible materials.[4]

Aqueous/Liquid Waste Disposal:

  • Collection:

    • Collect all aqueous solutions containing this compound in a designated aqueous hazardous waste container.[4]

  • Rinsate:

    • Rinsate from decontaminated glassware should also be collected as hazardous liquid waste.[4]

  • Labeling and Storage:

    • Securely seal the container, label it appropriately, and store it in a secondary containment area.[4]

Spill Management:

In the event of a spill, follow these steps:

  • Control and Containment: Restrict access to the spill area.[4]

  • Absorption: Cover the spill with an inert absorbent material.[4]

  • Collection: Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.[1][3][4]

  • Decontamination: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[4]

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not defined, the following table summarizes key physical and chemical properties relevant to its handling and disposal.

PropertyValueSource
Molecular Formula C10H21N3O6[1]
Molecular Weight 279.29 g/mol [1]
Appearance White to light yellow powder/solid[5][6]
Decomposition Temperature 215 °C[5]
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx)[2][3][5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G cluster_0 This compound Waste Generation cluster_1 Waste Characterization cluster_2 Containment and Labeling cluster_3 Final Disposal start Waste Generated solid Solid Waste (Unused chemical, contaminated PPE) start->solid liquid Liquid Waste (Aqueous solutions, rinsate) start->liquid spill Spill Residue start->spill collect_solid Collect in Labeled Solid Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid->collect_liquid collect_spill Collect in Labeled Solid Waste Container spill->collect_spill ehs_pickup Arrange for Pickup by Licensed Disposal Company / EHS collect_solid->ehs_pickup collect_liquid->ehs_pickup collect_spill->ehs_pickup

Caption: Disposal workflow for this compound waste.

References

Comprehensive Safety and Handling Guide for L-Lysine L-Aspartate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for handling L-Lysine L-Aspartate in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

All personnel handling this compound must use the appropriate personal protective equipment as outlined below. The recommended PPE is designed to minimize exposure through inhalation, dermal contact, and eye contact.[1]

PPE CategoryItemSpecifications & StandardsRationale
Eye & Face Protection Safety GlassesWith side-shields conforming to EN166 or equivalent.[1]Protects against splashes and airborne particles entering the eyes.
Hand Protection Nitrile GlovesStandard EN374 compliant, powder-free.Prevents direct skin contact and absorption.
Body Protection Laboratory CoatStandard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Dust MaskFilter type P1 or equivalent.[2]Required when handling the solid compound outside of a ventilated enclosure to prevent inhalation of dust particles.[2][3]

Operational Plan: Step-by-Step Handling Procedure

The following workflow outlines the procedural steps for the safe handling of this compound from receipt to disposal.

G Procedural Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE 1. Don Required PPE (Gloves, Lab Coat, Safety Glasses) Prepare Workspace 2. Prepare Clean Workspace (Ensure good ventilation) Don PPE->Prepare Workspace Retrieve Container 3. Retrieve this compound (Inspect for damage) Weighing 4. Weighing (Handle carefully to avoid dust) Retrieve Container->Weighing Dissolving 5. Dissolving/Use in Application Weighing->Dissolving Clean Workspace 6. Clean Workspace and Equipment Dispose Waste 7. Dispose of Waste (Follow institutional guidelines) Clean Workspace->Dispose Waste Doff PPE 8. Doff and Dispose of PPE Dispose Waste->Doff PPE Wash Hands 9. Wash Hands Thoroughly Doff PPE->Wash Hands

Procedural workflow for the safe handling of this compound.

Detailed Steps:

  • Preparation :

    • Before handling, ensure you are wearing the appropriate PPE: a lab coat, nitrile gloves, and safety glasses with side shields.[1]

    • Prepare a clean and well-ventilated workspace. If there is a risk of dust formation, perform the work in a fume hood or an area with appropriate exhaust ventilation.[1][2]

  • Handling :

    • Retrieve the this compound container from its storage location. Inspect the container for any damage or leaks.

    • When weighing or transferring the powder, handle it carefully to avoid creating dust.[1]

    • Proceed with the intended application, such as dissolving the compound in a suitable solvent.

  • Post-Handling :

    • After use, securely close the container and return it to its designated storage area.

    • Clean the workspace and any equipment used with appropriate cleaning agents.

Disposal Plan

All waste materials that have come into contact with this compound should be considered chemical waste and disposed of according to institutional and local regulations.

  • Solid Waste : This includes contaminated gloves, weigh boats, and paper towels. These should be collected in a designated, sealed, and labeled hazardous waste container.

  • Liquid Waste : Unused or expired solutions and contaminated solvents should be collected in a labeled, leak-proof hazardous liquid waste container. Do not pour down the drain.[1]

  • Empty Containers : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of as regular waste, or as directed by institutional policy.

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Emergency Procedures

  • In case of eye contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • In case of skin contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1]

  • If inhaled : Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]

  • If swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[1]

  • Spills : In the event of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an absorbent material, and collect it in a sealed container for disposal. Avoid generating dust.[1] Clean the spill area thoroughly.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Lysine L-Aspartate
Reactant of Route 2
Reactant of Route 2
L-Lysine L-Aspartate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.